molecular formula C8H6ClN3O2 B077250 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 14714-22-8

6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No.: B077250
CAS No.: 14714-22-8
M. Wt: 211.6 g/mol
InChI Key: QPUBOGNHAFQPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid is a versatile and high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused imidazopyridazine heterocyclic system, strategically functionalized with a chloro group at the 6-position and a carboxylic acid at the 3-position. The carboxylic acid moiety serves as a critical synthetic handle, enabling facile derivatization into a wide array of amides, esters, and other conjugates via straightforward coupling reactions. This makes it an essential building block for the construction of targeted compound libraries, particularly for probing structure-activity relationships (SAR) around the imidazopyridazine core.

Properties

IUPAC Name

6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-4-7(8(13)14)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUBOGNHAFQPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576634
Record name 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14714-22-8
Record name 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a multi-step process commencing from commercially available starting materials. This document provides detailed experimental protocols derived from analogous chemical transformations reported in the scientific literature.

Proposed Synthesis Pathway

The synthesis of the target molecule can be envisioned in three primary stages:

  • Formation of the Key Intermediate, 3-Amino-6-chloropyridazine: This step involves the amination of 3,6-dichloropyridazine.

  • Construction of the Imidazo[1,2-b]pyridazine Core: This involves the cyclocondensation of 3-amino-6-chloropyridazine with an appropriate α-haloketone, ethyl 2-chloroacetoacetate, to introduce the methyl and ester functionalities at the 2- and 3-positions, respectively.

  • Hydrolysis to the Final Carboxylic Acid: The final step is the saponification of the ethyl ester to yield the desired this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the quantitative data for the proposed synthetic steps, based on analogous reactions found in the literature.

StepReactionReagents and SolventsTemperature (°C)Time (h)Yield (%)
1Synthesis of 3-Amino-6-chloropyridazine3,6-dichloropyridazine, 2.0 M Ammonia in Methanol13096~61
2Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate3-amino-6-chloropyridazine, Ethyl 2-chloroacetoacetate, Sodium Bicarbonate, EthanolReflux4-8Not Reported (Estimated High)
3Synthesis of this compoundEthyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate, Lithium Hydroxide, THF/Methanol/WaterRoom Temperature2-4Not Reported (Estimated High)

Experimental Protocols

Step 1: Synthesis of 3-Amino-6-chloropyridazine

This procedure is adapted from the synthesis of similar aminopyridazines.

Materials:

  • 3,6-dichloropyridazine

  • 2.0 M Ammonia in Methanol

  • Ethyl acetate

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2.0 M ammonia in methanol, slowly add 3,6-dichloropyridazine.

  • Heat the mixture in a sealed vessel at 130°C for 96 hours.

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-amino-6-chloropyridazine as a solid.

Step 2: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

This protocol is based on the general method for the formation of the imidazo[1,2-b]pyridazine backbone through condensation of an α-bromoketone with a 3-amino-6-halopyridazine.[1]

Materials:

  • 3-Amino-6-chloropyridazine

  • Ethyl 2-chloroacetoacetate

  • Sodium bicarbonate

  • Ethanol

Procedure:

  • Dissolve 3-amino-6-chloropyridazine in ethanol.

  • Add ethyl 2-chloroacetoacetate and sodium bicarbonate to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography to obtain ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate.

Step 3: Synthesis of this compound

This final step involves a standard ester hydrolysis.

Materials:

  • Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

  • 1 M Hydrochloric acid

Procedure:

  • Dissolve ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate in a mixture of THF, methanol, and water.

  • Add lithium hydroxide to the solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Mandatory Visualization

Synthesis_Pathway A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B NH3/MeOH D Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate B->D NaHCO3, EtOH, Reflux C Ethyl 2-chloroacetoacetate C->D E This compound D->E LiOH, THF/MeOH/H2O

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, offering a valuable resource for researchers engaged in drug discovery and development. While experimentally determined quantitative data for this specific molecule remains limited in publicly accessible literature, this document outlines the foundational chemical information, predicted properties, and detailed experimental protocols for the determination of its key physicochemical parameters. Furthermore, it situates the compound within the relevant biological context of Tyrosine Kinase 2 (Tyk2) inhibition, a significant pathway in the investigation of autoimmune and inflammatory diseases.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₈H₆ClN₃O₂PubChem CID: 15669752
Molecular Weight 211.61 g/mol PubChem CID: 15669752
CAS Number 14714-22-8PubChem CID: 15669752
Predicted logP 1.7PubChem CID: 10630925 (for a similar compound)
Predicted pKa (strongest acidic) 3.8ChemAxon (Prediction)
Predicted pKa (strongest basic) 2.1ChemAxon (Prediction)

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[1][2] A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Protocol: Capillary Method [1][2]

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting range.

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter influencing a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4][5][6][7]

Protocol: Shake-Flask Method [3][4]

  • Equilibration: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations. Potentiometric titration is a precise method for its determination.[8][9][10][11]

Protocol: Potentiometric Titration [8][9][10][11]

  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method using n-octanol and water is the traditional and most reliable method.[12][13][14][15][16]

Protocol: Shake-Flask Method [12][13][14][15][16]

  • Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., PBS at pH 7.4 for logD determination) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC). The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Context: Tyk2 JH2 Signaling Pathway

Imidazo[1,2-b]pyridazine derivatives have been investigated as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[17][18][19][20] Tyk2 plays a crucial role in the signaling pathways of several pro-inflammatory cytokines, including IL-12, IL-23, and Type I interferons. These signaling cascades are implicated in the pathogenesis of various autoimmune and inflammatory diseases.

Tyk2 possesses a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). Small molecule inhibitors targeting the JH2 domain can allosterically inhibit the activity of the JH1 domain, leading to the blockade of downstream signaling.[17][18][19][20] This offers a potential therapeutic strategy with enhanced selectivity over other JAK family members.

Tyk2_JH2_Inhibition_Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 Activates JH1 JH1 (Catalytic Domain) JH2 JH2 (Pseudokinase Domain) STAT STAT JH1->STAT Phosphorylates JH2->JH1 STAT_P pSTAT Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates Inhibitor 6-Chloro-2-methylimidazo[1,2-b]pyridazine -3-carboxylic acid (Inhibitor) Inhibitor->JH2 Binds and Stabilizes (Inhibition)

Caption: Allosteric inhibition of the Tyk2 signaling pathway.

Synthesis and Characterization Workflow

The synthesis of this compound and similar analogs typically involves a multi-step process, followed by rigorous characterization to confirm the structure and purity of the final compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., substituted pyridazine) Cyclization Cyclization Reaction Start->Cyclization Functionalization Functional Group Manipulation Cyclization->Functionalization Purification Purification (e.g., Chromatography, Recrystallization) Functionalization->Purification Final_Product 6-Chloro-2-methylimidazo[1,2-b]pyridazine -3-carboxylic acid Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy HPLC HPLC Analysis EA Elemental Analysis Final_Product->NMR Structure Verification Final_Product->MS Molecular Weight Confirmation Final_Product->IR Functional Group Identification Final_Product->HPLC Purity Assessment Final_Product->EA Elemental Composition

Caption: General workflow for synthesis and characterization.

Conclusion

This compound represents a molecule of significant interest within the domain of medicinal chemistry, particularly in the context of Tyk2 inhibition. While a complete experimental physicochemical profile is not yet publicly available, this guide provides the necessary foundational information and detailed experimental protocols to enable researchers to conduct their own characterizations. The provided context of its potential biological activity and the general workflows for its synthesis and analysis serve as a valuable starting point for further investigation and drug development efforts centered on this and related molecular scaffolds. Future work should focus on the experimental determination of the key physicochemical properties to build a comprehensive data-driven understanding of this compound.

References

In-Depth Technical Guide: 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14714-22-8

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in drug discovery, known to interact with a variety of biological targets, particularly protein kinases. This document details the physicochemical properties, a proposed synthesis pathway with experimental protocols for related structures, and contextual biological significance of this class of compounds. While specific experimental data for the title compound is not publicly available, this guide consolidates information on its precursors and analogous structures to provide a foundational resource for researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-b]pyridazine ring system is a crucial pharmacophore found in numerous biologically active compounds. Its rigid, planar structure and distribution of nitrogen atoms allow for diverse interactions with biological macromolecules. Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and antiviral agents. This compound (CAS 14714-22-8) is a specific analogue that incorporates a reactive chlorine atom and a carboxylic acid moiety, making it a versatile intermediate for further chemical modifications and a potential candidate for biological screening.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that experimental data for this specific compound is limited in publicly accessible literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14714-22-8-
Molecular Formula C₈H₆ClN₃O₂[1][2]
Molecular Weight 211.61 g/mol [1][2]
Appearance White powder (predicted)[3]
Purity 96-99% (as offered by suppliers)[3][4]
Storage Sealed and preserved[3]

Synthesis and Experimental Protocols

The synthesis of this compound is proposed to proceed via a two-step sequence involving the formation of an ethyl ester intermediate followed by its hydrolysis. While a specific detailed protocol for this exact compound is not available in the cited literature, a general and widely applicable method for the synthesis of the imidazo[1,2-b]pyridazine core is well-documented. This involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone or its synthetic equivalent.

Proposed Synthetic Pathway

The logical synthetic route is outlined below. The initial step is the synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (CAS 14714-18-2), which is then hydrolyzed to the target carboxylic acid.

Synthetic Pathway cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis A 3-Amino-6-chloropyridazine (CAS: 5469-69-2) C Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (CAS: 14714-18-2) A->C Condensation B Ethyl 2-chloroacetoacetate (CAS: 609-15-4) B->C Condensation D This compound (CAS: 14714-22-8) C->D Hydrolysis

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol for a Related Imidazo[1,2-b]pyridazine Synthesis

The following protocol for the synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine provides a relevant experimental framework that can be adapted for the synthesis of the ethyl ester intermediate.[5]

Step 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

  • Reactants:

    • 6-chloropyridazin-3-amine (1 equivalent)

    • 1,3-dichloroacetone (1.1 equivalents)

  • Solvent: 1,2-dimethoxyethane (DME)

  • Procedure:

    • A solution of 6-chloropyridazin-3-amine in 1,2-dimethoxyethane is prepared.

    • 1,3-dichloroacetone is added to the solution.

    • The reaction mixture is stirred and heated under reflux for 48 hours.

    • The solvent is evaporated in vacuo.

    • The crude product is purified by chromatography on silica gel (eluent: dichloromethane-ethyl acetate 9:1) to yield the product as a white solid.

Adaptation for Target Synthesis: To synthesize Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate, 1,3-dichloroacetone would be replaced with ethyl 2-chloroacetoacetate.[6] The reaction conditions, including solvent, temperature, and reaction time, may require optimization. A mild base such as sodium bicarbonate is often used in similar condensations.[6]

Step 2: Hydrolysis of the Ethyl Ester

The hydrolysis of the ethyl ester to the carboxylic acid is a standard transformation.

  • Reactants:

    • Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

    • Aqueous base (e.g., NaOH or KOH) or acid (e.g., HCl)

  • Solvent: A suitable solvent such as ethanol or a mixture of ethanol and water.

  • General Procedure:

    • The ethyl ester is dissolved in the chosen solvent.

    • The aqueous base or acid is added.

    • The mixture is heated to reflux and the reaction is monitored (e.g., by TLC).

    • Upon completion, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with water, and dried.

Spectroscopic and Analytical Data (Predicted and from Related Compounds)

No specific, publicly available spectroscopic data for this compound has been identified. However, data for structurally similar compounds can provide an indication of the expected spectral characteristics.

Table 2: Spectroscopic Data of Related Imidazo[1,2-b]pyridazine Derivatives

Compound¹H NMR (Solvent)¹³C NMR (Solvent)Mass Spec (m/z)Reference
6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine δ: 7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 1H) (CDCl₃)δ: 146.1, 144.7, 136.9, 125.3, 118.3, 115.1, 36.5 (CDCl₃)-[5]
6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl p-chlorophenyl ketone Spectra availableSpectra available-[7]
6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl p-tolyl ketone Spectra availableSpectra available-[8]
6-Chloro-3-methyl-imidazo[1,2-b]pyridazine Spectra available--[9]

Based on these related structures, the following spectral characteristics for this compound can be anticipated:

  • ¹H NMR: A singlet for the methyl group protons, and two doublets in the aromatic region corresponding to the protons on the pyridazine ring. A broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the methyl carbon, the carbons of the imidazo[1,2-b]pyridazine core, and a downfield signal for the carboxylic acid carbon.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, showing a characteristic isotopic pattern due to the presence of a chlorine atom.

Biological Activity and Drug Development Context

While no specific biological data for this compound has been found, the imidazo[1,2-b]pyridazine scaffold is of significant interest in drug discovery.

Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a well-established "hinge-binding" motif for various protein kinases. The nitrogen atoms at positions 1 and 7 can form hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition. Numerous imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of kinases implicated in cancer and inflammatory diseases. The substitution pattern on the core, including the chloro, methyl, and carboxylic acid groups of the title compound, would be expected to modulate the potency and selectivity for different kinases.

Other Potential Applications

Derivatives of the imidazo[1,2-b]pyridazine scaffold have also been investigated for a range of other biological activities, including:

  • Antiviral activity

  • Antibacterial activity

  • Anti-inflammatory activity

  • Central nervous system activity

The presence of the carboxylic acid group in the title compound provides a handle for the synthesis of amide libraries, which is a common strategy in lead optimization to improve pharmacokinetic properties and target engagement.

Logical Relationship for Drug Discovery

The general workflow for investigating a compound like this compound in a drug discovery program is illustrated below.

Drug Discovery Workflow A Synthesis of This compound B In vitro Biological Screening (e.g., Kinase Panel) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In vivo Efficacy and Toxicology Studies D->E F Preclinical Candidate Selection E->F

Caption: A typical workflow for the evaluation of a novel compound in drug discovery.

Conclusion

This compound is a heterocyclic compound with potential as a building block in the synthesis of novel therapeutic agents, particularly kinase inhibitors. While detailed experimental and biological data for this specific molecule are scarce in the public domain, this guide provides a framework for its synthesis based on established methods for the imidazo[1,2-b]pyridazine core. Further research is warranted to synthesize and characterize this compound and to explore its biological activity in various therapeutic areas. The information compiled herein serves as a valuable starting point for researchers interested in the chemistry and potential applications of this and related compounds.

References

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its structural resemblance to purines allows it to interact with a wide range of biological targets, making it a privileged structure in the design of novel therapeutics. This technical guide provides a comprehensive overview of the diverse biological activities of imidazo[1,2-b]pyridazine derivatives, with a focus on their applications in oncology, immunology, and infectious diseases. Detailed experimental protocols for key biological assays and a summary of quantitative structure-activity relationship (SAR) data are presented to aid researchers in the development of next-generation therapeutic agents based on this remarkable scaffold.

Kinase Inhibition and Anticancer Activity

A primary area of investigation for imidazo[1,2-b]pyridazine derivatives has been their potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Inhibition of Key Oncogenic Kinases

Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of several kinases implicated in cancer progression, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), Cyclin-dependent kinases (CDKs), Monopolar spindle 1 (Mps1/TTK), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3]

Table 1: Kinase Inhibitory Activity of Selected Imidazo[1,2-b]pyridazine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 17 (analogue) DYRK1A<100[3]
Compound 20a DYRK1A50[4]
CLK182[4]
CLK444[4]
PfCLK132[4]
Compound 46 CDK25[1]
Compound 47 CDK23[1]
Compound 34f FLT3-ITD4[2]
FLT3-D835Y1[2]
K00135 PIM1Low nM[5]
K00152 PIM1Low nM[5]
K00486 PIM1Low nM[5]
Antiproliferative Activity in Cancer Cell Lines

The kinase inhibitory effects of these compounds translate into potent antiproliferative activity against a range of human cancer cell lines.

Table 2: Anticancer Activity of Selected Imidazo[1,2-b]pyridazine Derivatives

Compound IDCancer Cell LineGI50/IC50 (nM)Reference
Compound 34f MV4-11 (AML)7[2]
MOLM-13 (AML)9[2]
MOLM-13 (FLT3-ITD-D835Y)4[2]
Imidazo[1,2-a]pyridine Analogue 12b Hep-2 (Laryngeal Cancer)11,000[6][7]
HepG2 (Liver Cancer)13,000[6][7]
MCF-7 (Breast Cancer)11,000[6][7]
A375 (Melanoma)11,000[6][7]
Signaling Pathways Targeted by Imidazo[1,2-b]pyridazine Derivatives

dot

DYRK1A_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK DYRK1A DYRK1A RTK->DYRK1A Activates ASK1 ASK1 DYRK1A->ASK1 Phosphorylates & Activates Sprouty2 Sprouty2 DYRK1A->Sprouty2 Phosphorylates & Inhibits JNK JNK ASK1->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Sprouty2->RTK Inhibits Imidazo_1_2_b_pyridazine Imidazo[1,2-b]pyridazine Derivative Imidazo_1_2_b_pyridazine->DYRK1A Inhibits

Caption: DYRK1A Signaling Pathway Inhibition.

dot

Mps1_TTK_Signaling_Pathway Unattached_Kinetochores Unattached Kinetochores (Mitosis) Mps1 Mps1 (TTK) Unattached_Kinetochores->Mps1 Recruits & Activates SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Anaphase Anaphase SAC->Anaphase Inhibits Imidazo_1_2_b_pyridazine Imidazo[1,2-b]pyridazine Derivative Imidazo_1_2_b_pyridazine->Mps1 Inhibits

Caption: Mps1 (TTK) Mitotic Checkpoint Inhibition.

Experimental Protocols

This protocol is a representative example for determining the in vitro kinase inhibitory activity of imidazo[1,2-b]pyridazine derivatives.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA), the peptide substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the DYRK1A enzyme to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-33P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Separation: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

  • Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the GI50/IC50 value from the dose-response curve.[8][9][10]

Anti-inflammatory Activity

The imidazo[1,2-b]pyridazine scaffold has also demonstrated significant potential in the development of anti-inflammatory agents, primarily through the inhibition of kinases involved in inflammatory signaling pathways.

Inhibition of Tyk2 and IKKβ

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, and IκB kinase β (IKKβ), a key component of the NF-κB signaling pathway.[11]

Table 3: Anti-inflammatory Kinase Inhibitory Activity

Compound IDTarget KinaseIC50/KiReference
Compound 6 Tyk2 JH2Ki = 0.015 - 0.035 nM[11]
Imidazo[1,2-b]pyridazine Analogue IKKβPotent Inhibition[12]
Signaling Pathways in Inflammation

dot

Tyk2_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Tyk2 Tyk2 Cytokine_Receptor->Tyk2 Activates STAT STAT Tyk2->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes Imidazo_1_2_b_pyridazine Imidazo[1,2-b]pyridazine Derivative Imidazo_1_2_b_pyridazine->Tyk2 Inhibits

Caption: Tyk2/STAT Inflammatory Signaling Inhibition.

dot

IKKb_NFkB_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Proinflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IKKb IKKβ IkB IκB IKKb->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Promotes Imidazo_1_2_b_pyridazine Imidazo[1,2-b]pyridazine Derivative Imidazo_1_2_b_pyridazine->IKKb Inhibits

Caption: IKKβ/NF-κB Inflammatory Signaling Inhibition.

Antimicrobial and Antifungal Activity

The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential in combating infectious diseases. Certain derivatives have shown promising activity against various bacterial and fungal strains.

Table 4: Antimicrobial Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Various Derivatives E. coli-[12]
S. aureus-[12]
Compound 4a, 4c, 4d, 4l, 4r Corn Curvalaria Leaf SpotPotent Activity[13]
Alternaria alternataPotent Activity[13]
Pyricularia oryzaePotent Activity[13]
Alternaria brassicaePotent Activity[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

  • Serial Dilutions: Prepare serial twofold dilutions of the imidazo[1,2-b]pyridazine compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Activity in Neurodegenerative Diseases

Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease.

Binding to β-Amyloid Plaques

Certain derivatives have been synthesized and evaluated for their ability to bind to β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[14]

Table 5: Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives to Aβ Plaques

Compound IDTargetKi (nM)Reference
Compound 4 Aβ1-40 aggregates11.0[14]
Various Derivatives Aβ1-40 aggregates10 - 50[14]
Experimental Protocol: In Vitro Aβ Binding Assay

This competitive binding assay is used to determine the affinity of test compounds for Aβ plaques.

  • Preparation of Aβ Aggregates: Synthesize and aggregate Aβ1-40 peptides.

  • Radioligand: Use a radiolabeled ligand known to bind to Aβ plaques, such as [3H]BTA-1.

  • Competition Assay: Incubate the Aβ aggregates with the radioligand in the presence of various concentrations of the test imidazo[1,2-b]pyridazine derivative.

  • Separation: Separate the bound from the free radioligand by filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software.[14]

General Experimental Workflow

The development of biologically active imidazo[1,2-b]pyridazine derivatives typically follows a structured workflow from synthesis to in vivo evaluation.

dot

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-b]pyridazine Library Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Kinase Assays, MTT, MIC) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guides Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

Caption: General Drug Discovery Workflow.

Conclusion

The imidazo[1,2-b]pyridazine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to potently and selectively modulate the activity of a wide range of biological targets underscore its importance. The data and protocols presented in this technical guide aim to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable heterocyclic system. Future efforts in this field will likely focus on the development of derivatives with improved pharmacokinetic and pharmacodynamic properties, paving the way for new and effective treatments for a host of human diseases.

References

Spectroscopic and Synthetic Insights into 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide leverages data from closely related analogs to provide a robust predictive analysis. The provided experimental protocols are based on established synthetic routes for the imidazo[1,2-b]pyridazine scaffold.

Spectroscopic Data Analysis

Analog Spectroscopic Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for key analogs of the target compound.

Table 1: ¹H NMR Data of Analogous Imidazo[1,2-b]pyridazine Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine [1]CDCl₃7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 2H)
6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine [1]CDCl₃8.10 (d, J = 9.6 Hz, 1H), 7.48 (d, J = 9.5 Hz, 1H), 5.11 (s, 2H)
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [1]DMSO-d₆8.48 (d, J = 9.6 Hz, 1H), 7.88 (d, J = 9.6 Hz, 1H), 7.79–7.70 (m, 3H), 7.64–7.56 (m, 2H), 5.23 (s, 2H)

Table 2: ¹³C NMR Data of an Analogous Imidazo[1,2-b]pyridazine Derivative

CompoundSolventChemical Shifts (δ, ppm)
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [1]DMSO-d₆149.4, 138.5, 138.0, 137.1, 134.3, 132.3, 129.4 (2C), 128.8, 128.0 (2C), 125.4, 55.9

Table 3: Mass Spectrometry Data of an Analogous Imidazo[1,2-b]pyridazine Derivative

CompoundIonization Modem/z
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [1]ESI+[M+H]⁺ 353.13/355.10
Predicted Spectroscopic Data for this compound

Based on the data from the analogs, the following are the expected spectroscopic features for the target compound:

  • ¹H NMR:

    • A singlet for the methyl group (C2-CH₃) protons, likely in the range of 2.4-2.6 ppm.

    • Two doublets for the pyridazine ring protons (H7 and H8), with a coupling constant of approximately 9.5 Hz. The H8 proton is expected to be downfield (around 7.9-8.1 ppm) and the H7 proton upfield (around 7.2-7.4 ppm).

    • A broad singlet for the carboxylic acid proton (-COOH), which would be highly dependent on the solvent and concentration, but typically downfield (>10 ppm).

  • ¹³C NMR:

    • A signal for the methyl carbon (C2-CH₃) around 15-20 ppm.

    • Signals for the imidazo[1,2-b]pyridazine core carbons, with the carbon bearing the chlorine atom (C6) and the carbons of the imidazole ring showing characteristic shifts.

    • A signal for the carboxylic acid carbonyl carbon (-COOH) in the range of 160-170 ppm.

  • Mass Spectrometry (MS):

    • The nominal mass of the compound is 211 g/mol . In ESI+ mode, the expected molecular ion peak would be [M+H]⁺ at m/z 212.

    • The isotopic pattern for one chlorine atom (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would be observed for the molecular ion peak, resulting in signals at m/z 212 and 214.

Experimental Protocols

The following section details a plausible synthetic route for this compound, based on established methodologies for the synthesis of related compounds.

Synthesis of this compound

This synthesis can be envisioned as a two-step process starting from 6-chloropyridazin-3-amine.

Step 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

  • Reaction Setup: To a solution of 6-chloropyridazin-3-amine (1 equivalent) in a suitable solvent such as ethanol or DMF, add ethyl 2-chloroacetoacetate (1.1 equivalents) and a non-nucleophilic base like sodium bicarbonate (2-3 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C, depending on the solvent) and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in a mixture of water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: The purified ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water.

  • Reaction Conditions: An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), is added to the solution. The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-4 hours, with TLC monitoring to confirm the disappearance of the starting material.

  • Work-up and Purification: Upon completion, the ethanol is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 3-4 using a dilute acid like 1M HCl. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of the synthesized compound.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Cyclocondensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product A 6-Chloropyridazin-3-amine R1 NaHCO3, Ethanol, Reflux A->R1 B Ethyl 2-chloroacetoacetate B->R1 C Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate R1->C R2 1. NaOH, EtOH/H2O 2. HCl (aq) C->R2 D This compound R2->D

Caption: Proposed synthetic pathway for this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synth Synthesized Product Purify Purification (e.g., Crystallization, Chromatography) Synth->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry (e.g., ESI-MS) Purify->MS Other Other Techniques (e.g., IR, Elemental Analysis) Purify->Other Interpret Structure Elucidation and Purity Assessment NMR->Interpret MS->Interpret Other->Interpret

Caption: General experimental workflow for spectroscopic characterization of a synthesized compound.

References

Known derivatives of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Derivatives of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar geometry and the presence of multiple nitrogen atoms allow for diverse molecular interactions, making it an attractive starting point for drug discovery. Derivatives of this core have shown a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anti-protozoal properties.[1] More recently, this scaffold has gained significant attention as a versatile motif for developing potent and selective protein kinase inhibitors for oncology and autoimmune diseases.[1]

This technical guide focuses on the known derivatives of a specific, functionalized core: This compound . We will explore its synthesis, functionalization, and the biological activities of its derivatives, with a particular emphasis on their role as kinase inhibitors. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Synthesis and Functionalization

The synthesis of the imidazo[1,2-b]pyridazine core typically involves the cyclization of an aminopyridazine with an α-haloketone or a related species. The specific functionalization of the core at various positions is crucial for modulating biological activity and pharmacokinetic properties. Metal-catalyzed cross-coupling reactions are extensively used for this purpose.[2]

General Synthetic Workflow

The general approach to synthesizing derivatives of the target acid involves the initial formation of the core heterocyclic system, followed by diversification at the C3 carboxylic acid and C6 chloro positions.

G cluster_0 Core Synthesis cluster_1 Core Acid Formation cluster_2 C3 Derivatization cluster_3 C6 Derivatization A 6-Chloropyridazin-3-amine C Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate A->C Cyclocondensation B Ethyl 2-chloroacetoacetate B->C D This compound C->D Ester Hydrolysis E Amide Coupling (e.g., with primary/secondary amines) D->E F C3-Amide Derivatives E->F G Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) F->G H C6-Aryl/Amino Derivatives G->H

Caption: General synthetic workflow for derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine [3]

  • To a solution of 6-chloropyridazin-3-amine (5 g, 38.60 mmol, 1 equivalent) in 1,2-dimethoxyethane (80 mL), add 1,3-dichloroacetone (4.90 g, 38.60 mmol, 1.1 equivalents).

  • Stir the reaction mixture and heat under reflux for 48 hours.

  • Evaporate the solvent in vacuo.

  • Purify the product by chromatography on silica gel (eluent: dichloromethane-ethyl acetate 9:1) to obtain the title compound as a white solid.

Protocol 2: C6-Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine [1]

  • Treat 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a primary or secondary alkylamine (2.0 equivalents).

  • Add CsF (1.0 equivalent) and BnNEt₃Cl (10 mol %) in DMSO.

  • Heat the mixture at 100 °C for 24 hours.

  • The corresponding C6-aminated products are typically obtained in excellent isolated yields (79–98%).

Biological Activities and Therapeutic Targets

Derivatives of the imidazo[1,2-b]pyridazine core have been identified as potent inhibitors of several key protein kinases and other therapeutic targets.

PI3K/mTOR Dual Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many diseases, including cancer and idiopathic pulmonary fibrosis (IPF).[4]

A series of novel imidazo[1,2-b]pyridazine-based compounds have been developed as dual PI3K/mTOR inhibitors.[4] Structural optimization, guided by molecular docking, introduced phenolic hydroxyl and carboxylic acid groups to enhance binding and antifibrotic activity.[4]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Downstream Cell Proliferation, Fibrosis, Survival mTORC1->Downstream promotes Inhibitor Imidazo[1,2-b]pyridazine Derivative (e.g., Cmpd 11) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Table 1: Activity of PI3K/mTOR Inhibitors [4]

Compound PI3Kα Inhibition (%) @ 1 nM mTOR Inhibition (%) @ 1 nM Anti-proliferative IC₅₀ (μM)

| 11 | 94.9 | 42.99 | 0.090 |

In vivo, compound 11 (15 mg/kg) was shown to reduce collagen deposition and restore lung architecture in a bleomycin-induced pulmonary fibrosis model in mice.[4]

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial enzyme in the B cell receptor signaling pathway, making it a key target for B cell malignancies like lymphoma and leukemia.[5] An imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), was identified as a potent and highly selective irreversible BTK inhibitor.[5]

Table 2: Activity of BTK Inhibitor [5]

Compound BTK IC₅₀ (nM) Selectivity In Vivo Activity (Xenograft Model)

| 22 (TM471-1) | 1.3 | High across 310 kinases | Complete tumor regression in 7/10 mice at 15 mg/kg |

This compound has advanced into Phase I clinical trials, highlighting the therapeutic potential of this scaffold.[5]

Mps1 (TTK) Kinase Inhibitors

Monopolar spindle 1 (Mps1) is a protein kinase that is highly expressed in cancer cells and is a target for oncology. A property-based optimization of an initial hit led to the discovery of an imidazo[1,2-b]pyridazine-based compound, 27f , as a potent and selective Mps1 inhibitor.[6]

Table 3: Activity of Mps1 Inhibitor [6]

Compound Cellular Mps1 IC₅₀ (nM) A549 Proliferation IC₅₀ (nM) Key Feature

| 27f | 0.70 | 6.0 | Orally bioavailable and active in vivo |

Compound 27f demonstrated remarkable antiproliferative activity in the nanomolar range against a variety of cancer cell lines.[6]

Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK tyrosine kinase inhibitors are used to treat non-small cell lung cancers (NSCLCs) with ALK gene rearrangements. However, resistance mutations often limit their effectiveness. To overcome this, novel macrocyclic imidazo[1,2-b]pyridazine derivatives were designed.[7]

Table 4: Activity of ALK Inhibitors Against Resistant Mutants [7]

Compound ALK WT IC₅₀ (nM) ALK G1202R IC₅₀ (nM) ALK L1196M/G1202R IC₅₀ (nM)

| O-10 | 2.6 | 6.4 | 23 |

Compound O-10 showed potent enzymatic inhibitory activity against wild-type ALK and, critically, against the G1202R and lorlatinib-resistant L1196M/G1202R double mutations.[7]

Tyk2 (Tyrosine Kinase 2) Inhibitors

Tyk2 is a member of the Janus kinase (JAK) family and is involved in signaling pathways that play key roles in autoimmune and inflammatory diseases.[8] Researchers identified highly potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain. Structure-activity relationship studies led to the identification of compound 6 , which showed efficacy in a rat adjuvant arthritis model.[8] This compound displayed over 10,000-fold selectivity for Tyk2 JH2 over a panel of 230 other kinases.[8]

Antiparasitic Activity

Derivatives of this scaffold have also been explored for activity against kinetoplastids, the parasites responsible for diseases like leishmaniasis and trypanosomiasis (sleeping sickness). A 3-nitroimidazo[1,2-b]pyridazine derivative showed potent activity against the bloodstream form of Trypanosoma brucei brucei.[3]

Table 5: Antiparasitic Activity [3]

Compound T. b. brucei EC₅₀ (μM) HepG2 Cytotoxicity CC₅₀ (μM)

| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | 0.38 | > 7.8 |

Despite its good activity, the compound's poor solubility in culture media limited further assessment.[3]

Conclusion and Future Perspectives

The this compound core and its related structures represent a highly versatile and fruitful scaffold for modern drug discovery. The derivatives have demonstrated exceptional potency and selectivity against a range of high-value therapeutic targets, particularly protein kinases involved in oncology and immunology. The successful advancement of a BTK inhibitor based on this scaffold into clinical trials underscores its potential.

Future research will likely focus on further optimizing the pharmacokinetic and metabolic properties of these compounds, exploring new derivatization strategies to tackle drug resistance, and expanding the range of biological targets. The rich chemistry of the imidazo[1,2-b]pyridazine system, combined with advanced computational and screening methods, promises the continued discovery of novel therapeutic agents from this remarkable chemical class.

References

Imidazo[1,2-b]pyridazine Compounds: A Comprehensive Technical Guide to Therapeutic Targets and Drug Discovery Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its inherent drug-like properties have led to the development of numerous compounds targeting a diverse range of therapeutic areas, from oncology and inflammation to neurodegenerative and infectious diseases. This technical guide provides an in-depth overview of the key therapeutic targets of imidazo[1,2-b]pyridazine compounds, supported by quantitative data, detailed experimental protocols for target validation and compound screening, and visualizations of relevant signaling pathways and workflows.

I. Kinase Inhibition: A Dominant Therapeutic Avenue

Imidazo[1,2-b]pyridazines have shown remarkable efficacy as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in disease.

Janus Kinase (JAK) Family: Targeting Autoimmune and Inflammatory Diseases

Target: Tyrosine Kinase 2 (Tyk2)

Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors of the Tyk2 pseudokinase (JH2) domain.[1] This selective inhibition modulates cytokine signaling pathways, particularly those involving IL-12, IL-23, and Type I interferons, which are pivotal in the pathogenesis of numerous autoimmune and inflammatory disorders.[2]

Quantitative Data: Tyk2 JH2 Inhibition

Compound IDTargetAssay TypeIC50 / KiReference
7 Tyk2 JH2IL-23 stimulated reporter assay> 2 µM (IKKβ)[3]
29 Tyk2 JH2Cellular Assay-[3][4]

Signaling Pathway: Tyk2-Mediated Cytokine Signaling

Tyk2_Signaling Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 Activation STAT STAT Tyk2->STAT Phosphorylation pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Imidazopyridazine Imidazo[1,2-b]pyridazine (JH2 Inhibitor) Imidazopyridazine->Tyk2 Inhibition

Caption: Tyk2 signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazines.

PIM Kinases: A Target in Hematopoietic Malignancies

Target: Proviral Integration site for Moloney murine leukemia virus (PIM) Kinases

Imidazo[1,2-b]pyridazines have been identified as selective inhibitors of PIM kinases (PIM1 and PIM2), which are serine/threonine kinases implicated in cell survival and proliferation, particularly in hematopoietic malignancies.[5][6]

Quantitative Data: PIM Kinase Inhibition

Compound IDTargetAssay TypeIC50Reference
K00135 PIM1In vitro kinase assayLow nanomolar[7]
Mps1 (TTK) Kinase: A Mitotic Checkpoint Target in Cancer

Target: Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK)

A notable imidazo[1,2-b]pyridazine derivative, 27f, has demonstrated extremely potent and selective inhibition of Mps1 kinase, a key regulator of the spindle assembly checkpoint.[8][9] Inhibition of Mps1 leads to mitotic errors and subsequent cell death in cancer cells, making it an attractive target for oncology.[9][10]

Quantitative Data: Mps1 Inhibition

Compound IDTargetAssay TypeIC50Reference
27f Mps1Cellular Assay (A549 cells)6.0 nM[8][9][10]
27f Mps1Cellular Mps1 Assay0.70 nM[8][9][10]
Anaplastic Lymphoma Kinase (ALK): Overcoming Resistance in NSCLC

Target: Anaplastic Lymphoma Kinase (ALK)

Macrocyclic imidazo[1,2-b]pyridazine derivatives have been designed as potent ALK inhibitors to address acquired resistance to existing therapies in non-small cell lung cancer (NSCLC), including the challenging G1202R mutation.[2]

Quantitative Data: ALK Inhibition

Compound IDTargetAssay TypeIC50Reference
O-10 ALK (Wild-Type)Enzymatic Assay2.6 nM[2]
O-10 ALK (G1202R mutant)Enzymatic Assay6.4 nM[2]
O-10 ALK (L1196M/G1202R double mutant)Enzymatic Assay23 nM[2]
Other Kinase Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the inhibition of several other kinases relevant to cancer and inflammatory diseases.

Quantitative Data: Various Kinase Inhibition

Compound ClassTargetAssay TypeIC50Reference
Diaryl urea derivativesmTORKinase Assay0.062 µM (A18)-
3,6-disubstituted derivativesIKKβCell-free Assay-
3,6-disubstituted derivativesDYRKs, CLKsKinase Assay< 100 nM[11][12]
Morpholine/piperazine derivativesTAK1Enzymatic Assay55 nM (Compound 26)[13]

II. Anti-inflammatory Activity Beyond Kinase Inhibition

Imidazo[1,2-b]pyridazines also exhibit anti-inflammatory properties through mechanisms independent of direct kinase inhibition, primarily by targeting key inflammatory cytokines.

Interleukin-17A (IL-17A) Inhibition

Target: IL-17A

This class of compounds has been reported as inhibitors of IL-17A, a cytokine central to the pathogenesis of psoriasis, rheumatoid arthritis, and multiple sclerosis.[14][15]

Tumor Necrosis Factor-alpha (TNF-α) Inhibition

Target: TNF-α

Certain 3,6-disubstituted imidazo[1,2-b]pyridazines have been shown to inhibit the production of TNF-α, a potent pro-inflammatory cytokine.[16]

Quantitative Data: TNF-α Production Inhibition

Compound IDCell LineAssay TypeIC50Reference
8q hPBMCLPS-mediated TNF-α production0.9 µM[17]
8w hPBMCLPS-mediated TNF-α production0.4 µM[17]

III. Targeting Neurodegenerative Diseases

β-Amyloid Plaques in Alzheimer's Disease

Target: β-Amyloid (Aβ) Plaques

Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated for their ability to bind to β-amyloid plaques, the hallmark pathology of Alzheimer's disease. This suggests their potential as diagnostic imaging agents or as therapeutics to interfere with plaque formation.[18]

Quantitative Data: β-Amyloid Plaque Binding

Compound IDTargetAssay TypeKiReference
4 Aβ1-40 aggregatesIn vitro competition binding assay11.0 nM[18]

IV. Antimicrobial and Antiviral Applications

Antiviral Activity Against Picornaviruses

Target: Picornavirus replication machinery

A novel class of 2-aminoimidazo[1,2-b]pyridazines has demonstrated broad-spectrum activity against a range of human picornaviruses, including rhinoviruses, poliovirus, and coxsackieviruses.

Antifungal Activity

Target: Fungal cell growth

3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown potent and broad-spectrum antifungal activity against various phytopathogenic fungi.

V. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Kinase Inhibition Assays

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 ATP Depletion cluster_2 Signal Generation & Detection A 1. Add inhibitor, kinase, and substrate/ATP mix B 2. Incubate at RT (e.g., 60 min) A->B C 3. Add ADP-Glo™ Reagent B->C D 4. Incubate at RT (e.g., 40 min) C->D E 5. Add Kinase Detection Reagent D->E F 6. Incubate at RT (e.g., 30 min) E->F G 7. Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Protocol: PIM Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation:

    • PIM Kinase Buffer: 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.[19][20]

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine test compound in DMSO, followed by dilution in PIM Kinase Buffer.

    • Prepare a solution of PIM kinase (e.g., 10 ng PIM1) and a suitable peptide substrate (e.g., a derivative of the BAD protein) in PIM Kinase Buffer.[19]

    • Prepare an ATP solution in PIM Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well white opaque plate, add 1 µl of the test compound solution.

    • Add 2 µl of the PIM kinase/substrate solution.

    • Initiate the reaction by adding 2 µl of the ATP solution.[19][20]

    • Incubate the plate at room temperature for 60 minutes.[19][20]

  • ATP Depletion and Signal Generation:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[19][20]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[19][20]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cellular Assays

Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Cell Plating:

    • Seed cells (e.g., A549) in a 96-well opaque-walled plate at a suitable density in 100 µl of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine test compound in culture medium.

    • Add the compound dilutions to the cells and incubate for the desired period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[5][21]

    • Add 100 µl of CellTiter-Glo® Reagent to each well.[5][21]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][21]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][21]

  • Data Acquisition:

    • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

Protocol: Western Blot for ALK Phosphorylation

  • Cell Treatment and Lysis:

    • Culture cells (e.g., Karpas-299) and treat with various concentrations of the imidazo[1,2-b]pyridazine inhibitor for a specified time.

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20 µg of protein lysate by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel and transfer them to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

β-Amyloid Binding Assay

Protocol: In Vitro Competition Binding Assay with [3H]PIB

  • Reagent Preparation:

    • Prepare homogenates of brain tissue containing β-amyloid plaques.

    • [3H]PIB (radioligand) is used at a specific activity (e.g., 72.4 Ci/mmol).[22]

    • Unlabeled imidazo[1,2-b]pyridazine compound is used as a competitor.

  • Binding Reaction:

    • Incubate 100 µg of tissue homogenate with a fixed concentration of [3H]PIB and varying concentrations of the competitor compound in PBS.[22]

    • Non-specific binding is determined in the presence of a high concentration of unlabeled PIB (e.g., 1 µM).[22]

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.[22]

    • Wash the filters with ice-cold PBS.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the Ki values from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation.

Antiviral and Antifungal Assays

Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay

  • Cell Plating:

    • Seed host cells (e.g., MRC-5 for rhinoviruses) in a 96-well plate to form a confluent monolayer.

  • Infection and Treatment:

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine compound.

    • Add the compound dilutions to the cells, followed by the addition of the virus at a specific multiplicity of infection (MOI).

  • Incubation:

    • Incubate the plates until CPE is observed in the virus control wells (typically 5-7 days).[23]

  • Quantification of CPE:

    • CPE can be visually scored or quantified using a cell viability assay (e.g., with neutral red or CellTiter-Glo®). The reduction in CPE in the presence of the compound indicates antiviral activity.

Protocol: Antifungal Mycelium Growth Inhibition Assay

  • Plate Preparation:

    • Incorporate serial dilutions of the imidazo[1,2-b]pyridazine compound into molten Potato Dextrose Agar (PDA).

    • Pour the agar into Petri dishes.

  • Inoculation:

    • Place a mycelial plug (e.g., 5 mm diameter) from a fresh fungal culture onto the center of the agar plate.[24]

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 28°C) in the dark.[24]

  • Measurement:

    • Measure the diameter of the fungal colony at regular intervals.

    • Calculate the percentage of growth inhibition compared to a control plate without the compound.[24]

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. Its demonstrated activity against a wide array of clinically relevant targets, particularly in the realms of kinase inhibition and anti-inflammatory pathways, underscores its significance in modern drug development. The detailed protocols provided in this guide are intended to facilitate further research and development of imidazo[1,2-b]pyridazine-based compounds, ultimately contributing to the advancement of new medicines for a variety of diseases.

References

Starting Materials for the Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and synthetic pathways for the preparation of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data to support research and development in this area.

Primary Synthetic Pathway

The most direct and commonly employed route for the synthesis of this compound involves a two-step process. The initial step is the condensation of a substituted pyridazine with an α-halo ketoester to form the ethyl ester of the target molecule. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.

The core starting materials for this pathway are:

  • 3-Amino-6-chloropyridazine

  • Ethyl 2-chloroacetoacetate

The overall synthetic transformation can be visualized as follows:

G cluster_0 Synthesis of Ethyl 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate cluster_1 Hydrolysis to Final Product 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Condensation/Cyclization Condensation/Cyclization 3-Amino-6-chloropyridazine->Condensation/Cyclization Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Condensation/Cyclization Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Condensation/Cyclization->Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Ester Hydrolysis Ester Hydrolysis Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate->Ester Hydrolysis This compound This compound Ester Hydrolysis->this compound

Diagram 1: Overall synthetic workflow.

Starting Material Profiles and Synthesis

A critical aspect of synthesizing the target molecule is the availability and preparation of the key starting materials.

3-Amino-6-chloropyridazine

This is a foundational building block for the imidazo[1,2-b]pyridazine core.

PropertyValue
CAS Number 5469-69-2
Molecular Formula C₄H₄ClN₃
Molecular Weight 129.55 g/mol
Appearance Solid
Melting Point 213-215 °C (decomposes)

Synthesis of 3-Amino-6-chloropyridazine:

This precursor is typically synthesized from 3,6-dichloropyridazine via amination.[1]

G 3,6-Dichloropyridazine 3,6-Dichloropyridazine Amination Amination 3,6-Dichloropyridazine->Amination Ammonia Ammonia Ammonia->Amination 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Amination->3-Amino-6-chloropyridazine

Diagram 2: Synthesis of 3-Amino-6-chloropyridazine.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [2]

  • Reaction Setup: In a suitable pressure vessel, suspend 3,6-dichloropyridazine in a solvent such as ethanol or acetonitrile.

  • Addition of Ammonia: Add aqueous ammonia to the suspension. The molar ratio of 3,6-dichloropyridazine to ammonia can range from 1:3 to 1:7.5.[2]

  • Reaction Conditions: Heat the mixture with stirring at a temperature between 78°C and 150°C for 5 to 7 hours.[2]

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield 3-amino-6-chloropyridazine.

Quantitative Data:

Reactant Ratio (DCP:Ammonia)SolventTemperature (°C)Time (h)Yield (%)
1:7.5Ethanol78596.70
1:3Acetonitrile120793.79
1:3DMF150689.25
Data adapted from patent CN104844523A.[2]
Ethyl 2-chloroacetoacetate

This α-halo ketoester provides the carbon backbone for the "2-methyl" and "3-carboxylate" portions of the target molecule.

PropertyValue
CAS Number 609-15-4
Molecular Formula C₆H₉ClO₃
Molecular Weight 164.59 g/mol
Appearance Liquid

Synthesis of this compound

Step 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

Experimental Protocol:

  • Reaction Setup: Dissolve 3-amino-6-chloropyridazine in a suitable solvent, such as toluene or diethyl ether.

  • Addition of Base: Add a mild base, such as sodium bicarbonate, to the solution.

  • Addition of Ketoester: Add ethyl 2-chloroacetoacetate dropwise to the mixture.

  • Reaction Conditions: Heat the reaction mixture under reflux with vigorous stirring. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and filter off any inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

Experimental Protocol:

The hydrolysis of the ethyl ester to the carboxylic acid is a standard procedure. A representative protocol based on the hydrolysis of a similar compound is as follows.[3]

  • Reaction Setup: Dissolve ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Addition of Base: Add a strong base, such as sodium hydroxide or lithium hydroxide, to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Work-up and Purification: After completion, remove the alcohol under reduced pressure. Dilute the aqueous residue with water and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can be collected by filtration, washed with water, and dried.

Quantitative Data:

For the analogous synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, the cyclocondensation to the ethyl ester proceeded with an 85% yield, and the subsequent alkaline hydrolysis yielded the carboxylic acid in 90% yield.[3] These values suggest that the synthesis of the target molecule can be expected to be high-yielding.

Conclusion

The synthesis of this compound is a well-established process rooted in the fundamental principles of heterocyclic chemistry. The primary and most efficient pathway relies on the readily accessible starting materials, 3-amino-6-chloropyridazine and ethyl 2-chloroacetoacetate. The synthesis of the former from 3,6-dichloropyridazine is a straightforward amination reaction with high yields. The subsequent cyclocondensation and hydrolysis steps are robust transformations, making this synthetic route amenable to both laboratory-scale and larger-scale production for drug discovery and development programs. This guide provides the necessary foundational information for researchers to embark on the synthesis of this important molecular scaffold.

References

Crystal Structure of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure, synthesis, and potential biological significance of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid and its derivatives. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition.[1] This document summarizes key crystallographic data from a closely related analogue, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Representative Crystal Structure Analysis

While the specific crystal structure for this compound is not publicly available, a detailed single-crystal X-ray analysis of a closely related and biologically active imidazo[1,2-b]pyridazine derivative, referred to as compound 6e in a study on Tyk2 JH2 inhibitors, provides valuable structural insights into this class of compounds.[2]

Table 1: Crystallographic Data for a Representative Imidazo[1,2-b]pyridazine Derivative (Compound 6e) [2]

ParameterValue
Empirical FormulaC₂₂H₂₀FN₇O₂
Formula Weight445.45
Temperature100(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 11.8938(3) Å, α = 90°b = 15.4019(4) Å, β = 106.138(1)°c = 12.0818(3) Å, γ = 90°
Volume2124.93(9) ų
Z4
Density (calculated)1.392 Mg/m³
Absorption Coefficient0.828 mm⁻¹
F(000)928
Crystal Size0.200 x 0.100 x 0.050 mm
Theta range for data collection4.836 to 74.522°
Index ranges-14<=h<=14, -19<=k<=19, -15<=l<=15
Reflections collected40043
Independent reflections4202 [R(int) = 0.0442]
Completeness to theta = 67.679°99.9 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission1.0000 and 0.7251
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4202 / 0 / 298
Goodness-of-fit on F²1.039
Final R indices [I>2sigma(I)]R1 = 0.0357, wR2 = 0.0881
R indices (all data)R1 = 0.0378, wR2 = 0.0901
Largest diff. peak and hole0.280 and -0.322 e.Å⁻³

Experimental Protocols

The synthesis of this compound and its derivatives generally follows established methodologies for the formation of the imidazo[1,2-b]pyridazine ring system.

General Synthesis of the Imidazo[1,2-b]pyridazine Core

The formation of the imidazo[1,2-b]pyridazine backbone is typically achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone or a related species under mild basic conditions.[3]

Protocol for the Synthesis of a 6-Chloro-imidazo[1,2-b]pyridazine Derivative: [4]

  • Cyclocondensation: To a solution of 3-amino-6-chloropyridazine in a suitable solvent such as 1,2-dimethoxyethane, an equimolar amount of an appropriate α-haloketone (e.g., 1,3-dichloroacetone) is added.

  • The reaction mixture is heated under reflux for an extended period (e.g., 48 hours).

  • The solvent is then removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 6-chloro-imidazo[1,2-b]pyridazine intermediate.

Synthesis of this compound

A plausible synthetic route to the title compound would involve the hydrolysis of a corresponding ester, which can be synthesized via the cyclocondensation reaction.

Proposed Protocol:

  • Ester Synthesis: React 3-amino-6-chloropyridazine with an ethyl 2-chloroacetoacetate in a suitable solvent with a non-nucleophilic base to yield ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate.

  • Hydrolysis: The resulting ester is then subjected to alkaline hydrolysis (e.g., using NaOH or KOH in an aqueous alcohol solution).

  • The reaction mixture is heated until the hydrolysis is complete, as monitored by thin-layer chromatography.

  • After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried to afford this compound.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction can be grown by various methods, most commonly by slow evaporation of a saturated solution.

General Crystallization Protocol:

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, ethyl acetate, or a mixture with water) to form a nearly saturated solution.

  • The solution is filtered to remove any insoluble impurities.

  • The clear solution is allowed to stand undisturbed at room temperature, and the solvent is allowed to evaporate slowly over several days.

  • Well-formed crystals are harvested, washed with a small amount of cold solvent, and dried.

Signaling Pathway and Biological Relevance

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[2] Tyk2 is a key component of the signaling pathway for cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of autoimmune and inflammatory diseases.[2]

The inhibition of the pseudokinase (JH2) domain of Tyk2 by these compounds represents a promising therapeutic strategy. By binding to the JH2 domain, these inhibitors can allosterically modulate the activity of the adjacent kinase (JH1) domain, thereby blocking the downstream signaling cascade that leads to the phosphorylation of STAT proteins and subsequent gene transcription.[2]

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JH1 JH1 (Kinase Domain) JH2 JH2 (Pseudokinase Domain) STAT STAT JH1->STAT Phosphorylation JH2->JH1 Allosteric Regulation pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription Induction Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->JH2 Binding and Inhibition

Caption: Tyk2 signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.

Experimental Workflow Visualization

The general workflow for the synthesis, purification, and structural analysis of this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_crystallography Crystallography Start Starting Materials: 3-amino-6-chloropyridazine Ethyl 2-chloroacetoacetate Reaction1 Cyclocondensation Start->Reaction1 Intermediate Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Reaction1->Intermediate Reaction2 Alkaline Hydrolysis Intermediate->Reaction2 Product Crude this compound Reaction2->Product Purification Purification (e.g., Recrystallization) Product->Purification PureProduct Pure Product Purification->PureProduct Analysis Characterization (NMR, MS, etc.) PureProduct->Analysis Crystallization Single Crystal Growth PureProduct->Crystallization Xray X-ray Diffraction Analysis Crystallization->Xray Structure Crystal Structure Determination Xray->Structure

Caption: General experimental workflow for the synthesis and structural analysis of the title compound.

References

Probing the Potential Mechanism of Action of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid: A Technical Overview of the Imidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the mechanism of action of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid. This technical guide, therefore, provides an in-depth analysis of the well-documented biological activities of the broader imidazo[1,2-b]pyridazine scaffold. The information presented herein is intended to offer a scientifically grounded perspective on the potential therapeutic applications and mechanisms of action for derivatives of this core structure, which may inform research and development efforts involving this compound.

Introduction to the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide key interaction points for various biological targets. This has led to the development of numerous derivatives with potent and selective activities against a range of diseases, including inflammatory conditions, cancer, and infectious diseases.[1] This guide will explore the most prominent and well-characterized mechanisms of action associated with this versatile chemical framework.

Primary Mechanism of Action: Allosteric Inhibition of Tyrosine Kinase 2 (Tyk2)

A significant body of research has identified the imidazo[1,2-b]pyridazine scaffold as a potent inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[3][4][5] Tyk2 plays a crucial role in the signaling pathways of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons, making it an attractive target for the treatment of autoimmune and inflammatory diseases.[4][5]

Unlike traditional kinase inhibitors that target the ATP-binding site of the catalytic domain (Janus Homology 1 or JH1), imidazo[1,2-b]pyridazine derivatives have been shown to bind to the catalytically inactive pseudokinase domain (JH2).[3][4] This allosteric binding event induces a conformational change that inhibits the function of the adjacent catalytic domain, leading to the suppression of downstream signaling. This selective inhibition of the JH2 domain offers a potential for greater specificity and a better safety profile compared to pan-JAK inhibitors.

Signaling Pathway of Tyk2 Inhibition

The binding of cytokines to their receptors triggers the activation of receptor-associated Tyk2. Activated Tyk2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they modulate the transcription of inflammatory genes. Imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors interrupt this cascade at an early stage.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binding Tyk2 Tyk2 (JH1 + JH2) Cytokine_Receptor->Tyk2 Activation STAT STAT Tyk2->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative Imidazo_pyridazine->Tyk2 Allosteric Inhibition (binds to JH2 domain)

Tyk2 signaling pathway and its inhibition.
Quantitative Data for Imidazo[1,2-b]pyridazine-based Tyk2 Inhibitors

The following table summarizes the in vitro activity of representative imidazo[1,2-b]pyridazine derivatives as Tyk2 JH2 inhibitors. It is important to note that these data are for specific derivatives and not for this compound.

Compound IDTyk2 JH2 Binding IC50 (nM)Cellular Assay IC50 (nM)Reference
Compound 7 N/A< 1000[5]
Compound 29 N/APotent (exact value not provided)[4]
Compound 6b Comparable to Compound 4N/A[3]
Compound 6c Potent (exact value not provided)N/A[3]

N/A: Data not available in the cited literature.

Other Potential Mechanisms and Biological Activities

Beyond Tyk2 inhibition, the imidazo[1,2-b]pyridazine scaffold has been explored for a variety of other therapeutic applications.

Kinase Inhibition (DYRKs and CLKs)

Derivatives of 3,6-disubstituted imidazo[1,2-b]pyridazines have demonstrated inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and Cdc2-like kinases (CLKs), with IC50 values in the nanomolar range.[6] These kinases are involved in cellular processes such as proliferation and splicing, making them potential targets for cancer therapy.

Antikinetoplastid Activity

The imidazo[1,2-b]pyridazine scaffold has shown promise in the development of agents against kinetoplastid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis.[7] The exact mechanism of action in this context is still under investigation but may involve the inhibition of parasite-specific kinases.

Antifungal Activity

Certain 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have exhibited broad-spectrum antifungal activity against various phytopathogenic fungi.[8] More recently, derivatives have shown promising in vitro activity against Madurella mycetomatis, the primary causative agent of eumycetoma, a neglected tropical disease.[9]

Ligands for β-Amyloid Plaques

Some imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as potential imaging agents for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[10] These compounds show binding affinity for synthetic Aβ aggregates, suggesting their potential utility as PET radiotracers.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives are described in the cited literature. A general workflow for the initial screening of a novel derivative is outlined below.

experimental_workflow Start Novel Imidazo[1,2-b]pyridazine Derivative Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Start->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., Cytokine Signaling) Biochemical_Assay->Cellular_Assay ADME_Tox ADME/Tox Profiling (in vitro) Cellular_Assay->ADME_Tox In_Vivo In Vivo Efficacy Studies (Disease Models) ADME_Tox->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

General experimental workflow for evaluation.
Synthesis of the Imidazo[1,2-b]pyridazine Core

The synthesis of the imidazo[1,2-b]pyridazine backbone is typically achieved through the condensation of an α-haloketone with a 3-amino-6-halopyridazine under mild basic conditions.[10]

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the extensive research on the imidazo[1,2-b]pyridazine scaffold provides a strong foundation for hypothesizing its potential biological activities. The most prominent and well-validated mechanism for this class of compounds is the allosteric inhibition of Tyk2 via binding to the JH2 domain, positioning these molecules as promising candidates for the treatment of inflammatory and autoimmune diseases. Furthermore, the demonstrated activity of derivatives in oncology and infectious diseases highlights the versatility of this scaffold. Future research into this compound and its derivatives could uncover novel therapeutic agents with significant clinical potential. It is recommended that initial investigations focus on its potential as a Tyk2 inhibitor, given the prevalence of this activity within the imidazo[1,2-b]pyridazine class.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid amides, a class of compounds with significant potential in medicinal chemistry, particularly as kinase inhibitors. The methodologies outlined are based on established synthetic routes for analogous heterocyclic systems and provide a robust framework for laboratory-scale preparation.

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this core structure have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer, inflammation, and autoimmune disorders.[1][2][3][4] Specifically, amides derived from this compound are of interest for their potential to modulate the activity of kinases such as Tyrosine kinase 2 (Tyk2), Pim kinases, and I-kappa B kinase (IKKβ).[2][3][4] These notes offer a comprehensive guide to the synthesis, characterization, and potential applications of these compounds.

Synthetic Strategy

The synthesis of this compound amides is a multi-step process that begins with the construction of the core imidazo[1,2-b]pyridazine ring system. This is followed by the introduction of the carboxylic acid functionality at the 3-position, and finally, amide bond formation with a variety of amine nucleophiles.

Part 1: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine

The initial step involves the cyclocondensation of a substituted aminopyridazine with a suitable three-carbon electrophile. A plausible route, adapted from the synthesis of related imidazo[1,2-b]pyridazines, is the reaction of 6-chloropyridazin-3-amine with chloroacetone.

Part 2: Synthesis of this compound

Following the formation of the core heterocyclic system, the carboxylic acid group is introduced at the 3-position. A common strategy for this transformation is the hydrolysis of a corresponding ester, which can be formed during the initial cyclization or in a subsequent step.

Part 3: Synthesis of this compound Amides

The final step is the coupling of the synthesized carboxylic acid with a diverse range of primary or secondary amines to generate the desired amide derivatives. This is typically achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with the amine.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

This protocol is adapted from the synthesis of structurally similar imidazo[1,2-a]pyridine-3-carboxylates.[5]

Materials:

  • 6-Chloropyridazin-3-amine

  • Ethyl 2-chloroacetoacetate

  • Ethanol, absolute

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 6-chloropyridazin-3-amine (1.0 eq) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.1 eq) and sodium bicarbonate (1.5 eq).

  • Heat the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate.

Protocol 2: Synthesis of this compound

This protocol is based on the alkaline hydrolysis of the corresponding ester, a common procedure for obtaining carboxylic acids.[6]

Materials:

  • Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

  • Ethanol

  • Sodium hydroxide (2M aqueous solution)

  • Hydrochloric acid (2M aqueous solution)

Procedure:

  • Dissolve ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (1.0 eq) in ethanol.

  • Add a 2M aqueous solution of sodium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the mixture at 60-70°C for 2-4 hours, monitoring the hydrolysis by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with a 2M aqueous solution of hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 3: Synthesis of this compound Amides

This protocol describes a general method for amide bond formation via an acyl chloride intermediate, a reliable and widely used method.[6]

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine

  • Triethylamine or Diisopropylethylamine (DIPEA)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2-1.5 eq) to the suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carbonyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final this compound amide.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a hypothetical amide derivative, N-benzyl-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxamide. These values are illustrative and may vary based on specific reaction conditions and the nature of the amine used.

Table 1: Reaction Yields and Purity

StepProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1. CyclocondensationEthyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate5.003.9579>95%
2. HydrolysisThis compound3.953.5289>98%
3. Amide CouplingN-benzyl-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxamide3.522.9684>99%

Table 2: Characterization Data for N-benzyl-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxamide

AnalysisData
¹H NMR (CDCl₃, 400 MHz)δ 8.25 (d, J = 9.6 Hz, 1H), 7.65 (s, 1H, NH), 7.40-7.25 (m, 5H, Ar-H), 7.10 (d, J = 9.6 Hz, 1H), 4.65 (d, J = 5.8 Hz, 2H, CH₂), 2.70 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 101 MHz)δ 163.5 (C=O), 145.2, 142.8, 138.1, 137.5, 128.8, 127.9, 127.6, 125.4, 118.9, 114.7, 44.2 (CH₂), 16.8 (CH₃).
Mass Spec (ESI) m/z calculated for C₁₆H₁₃ClN₄O [M+H]⁺: 313.08; found: 313.1.
Melting Point 185-187 °C

Visualizations

Experimental Workflow

The overall synthetic workflow for the preparation of this compound amides is depicted below.

Synthesis_Workflow cluster_part1 Part 1: Core Synthesis cluster_part2 Part 2: Hydrolysis cluster_part3 Part 3: Amide Formation A 6-Chloropyridazin-3-amine C Cyclocondensation A->C B Ethyl 2-chloroacetoacetate B->C D Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate C->D E Hydrolysis D->E F This compound E->F H Amide Coupling F->H G Amine (R-NH₂) G->H I This compound amide H->I

Figure 1: Synthetic workflow for the preparation of target amides.
Signaling Pathways

Derivatives of the imidazo[1,2-b]pyridazine core have been shown to inhibit several key signaling pathways. The diagrams below illustrate the points of intervention for these potential drug candidates.

Tyk2 Signaling Pathway

Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines like IL-12, IL-23, and Type I interferons.[2] Inhibition of Tyk2 can block the downstream phosphorylation of STAT proteins, thereby modulating immune responses.

Tyk2_Signaling cytokine Cytokine (IL-12, IL-23, IFN) receptor Cytokine Receptor cytokine->receptor tyk2 Tyk2 receptor->tyk2 jak Other JAKs receptor->jak stat STAT tyk2->stat phosphorylates jak->stat phosphorylates p_stat p-STAT stat->p_stat nucleus Nucleus p_stat->nucleus gene_expression Gene Expression (Inflammation) nucleus->gene_expression inhibitor Imidazo[1,2-b]pyridazine Amide inhibitor->tyk2

Figure 2: Inhibition of the Tyk2-STAT signaling pathway.

PIM Kinase Signaling Pathway

PIM kinases are serine/threonine kinases that are downstream targets of signaling pathways like JAK/STAT. They are implicated in cell survival and proliferation by phosphorylating pro-apoptotic proteins such as BAD.[3]

PIM_Kinase_Signaling growth_factors Growth Factors / Cytokines receptor Receptor Tyrosine Kinase growth_factors->receptor jak_stat JAK/STAT Pathway receptor->jak_stat pim PIM Kinase jak_stat->pim Upregulates bad BAD pim->bad phosphorylates p_bad p-BAD (inactive) bad->p_bad apoptosis Apoptosis bad->apoptosis cell_survival Cell Survival p_bad->cell_survival inhibitor Imidazo[1,2-b]pyridazine Amide inhibitor->pim

Figure 3: Inhibition of the PIM kinase survival pathway.

References

Application Notes and Protocols: Suzuki Coupling Reactions of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors.[1][2]

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities.[2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4] In the context of this compound, the Suzuki coupling enables the introduction of various aryl and heteroaryl substituents at the 6-position, providing a straightforward route to novel derivatives for screening and development.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. In this case, the chlorine atom at the C6 position of the imidazo[1,2-b]pyridazine ring serves as the electrophilic partner. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Key Reaction Parameters

The success of the Suzuki coupling reaction with this compound is dependent on several key parameters:

  • Catalyst: Palladium(0) complexes are typically used. Pre-catalysts such as Pd(PPh₃)₄ or in situ generated catalysts from a palladium(II) source like PdCl₂(dppf)·CH₂Cl₂ are common.

  • Base: A base is required to activate the organoboron species. Inorganic bases such as sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are frequently employed.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, DME/water, or THF/water.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate, often to the reflux temperature of the solvent mixture.

Representative Suzuki Coupling Reaction Conditions for Imidazo[1,2-b]pyridazine Derivatives

While specific data for this compound is not extensively published, the following table summarizes typical conditions used for Suzuki-Miyaura cross-coupling reactions on related imidazo[1,2-b]pyridazine scaffolds.[1] This data provides a strong starting point for reaction optimization.

SubstrateBoronic Acid/EsterCatalystBaseSolventTemp.YieldReference
3-bromoimidazo[1,2-b]pyridazin-6-aminetert-butyl(2S)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl pyrrolidine-1-carboxylatePdCl₂(dppf)·CH₂Cl₂Na₂CO₃1,4-dioxane/H₂OReflux37%[1]
Imidazo[1,2-b]pyridazine derivative 27pyridin-4-ylboronic acidPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃DME/H₂OReflux71%[1]
Imidazo[1,2-b]pyridazine derivative 28pyridin-4-ylboronic acidPdCl₂(dppf)·CH₂Cl₂NaHCO₃DME/H₂OReflux92%[1]
6-bromo-3-iodoimidazo[1,2-b]pyridazineN-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamidePdCl₂(dppf)Cs₂CO₃ (2M aq)THF45°C52%[1]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling reaction of this compound. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure using PdCl₂(dppf)·CH₂Cl₂
  • Reagent Preparation:

    • To a reaction vessel, add this compound (1.0 eq).

    • Add the desired aryl or heteroaryl boronic acid (1.1 - 1.5 eq).

    • Add sodium carbonate (Na₂CO₃, 2.0 - 3.0 eq).

    • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.05 - 0.10 eq).

  • Reaction Setup:

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Stir the mixture at room temperature for 10 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-18 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid optimization and synthesis, microwave irradiation can be employed.

  • Reagent Preparation:

    • In a microwave-safe reaction vial, combine this compound (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Setup:

    • Add a suitable solvent system (e.g., DMF/water 9:1).

    • Seal the vial.

  • Reaction Execution:

    • Place the vial in a microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a set time (e.g., 15-30 minutes).

  • Work-up and Purification:

    • Follow the work-up and purification procedure outlined in Protocol 1.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Ar'-B(OR)₂ Base Transmetalation Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive_Elimination Reductive Elimination Ar-X_start 6-Chloro-2-methylimidazo[1,2-b]pyridazine- 3-carboxylic acid Ar-X_start->Pd(0)L2 Ar'-B(OR)2_start Aryl/Heteroaryl Boronic Acid Ar'-B(OR)2_start->Ar-Pd(II)L2-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - Imidazo[1,2-b]pyridazine - Boronic Acid - Base - Catalyst Solvent Add Degassed Solvent Reagents->Solvent Inert Purge with Inert Gas Solvent->Inert Heating Heat to Reaction Temp. (e.g., Reflux) Inert->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Upon Completion Extract Aqueous Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Characterize Final Product Purify->Final_Product

Caption: General workflow for Suzuki coupling experiments.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient heating, poor quality reagents, incorrect base.Use a fresh batch of catalyst, ensure the reaction reaches the target temperature, use freshly distilled/degassed solvents, try a different base (e.g., Cs₂CO₃).
Formation of Side Products Homocoupling of the boronic acid, decomposition of starting materials.Ensure thorough degassing of the solvent, lower the reaction temperature, use a different ligand for the palladium catalyst.
Difficulty in Purification Product is highly polar due to the carboxylic acid.Use a more polar eluent system for chromatography, consider esterification of the carboxylic acid prior to coupling, followed by hydrolysis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. By carefully selecting the catalyst, base, and solvent system, a wide range of novel analogues can be synthesized efficiently. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carbonyl chloride from its corresponding carboxylic acid. Acid chlorides are highly reactive intermediates in organic synthesis, serving as crucial precursors for the formation of esters, amides, and other carbonyl derivatives. The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic structure found in numerous biologically active compounds, making the efficient preparation of its derivatives, such as the title acid chloride, a key step in drug discovery and development programs.

The described method utilizes oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This approach is widely favored for its mild reaction conditions and the convenient removal of byproducts (HCl, CO, and CO₂), which are gaseous. This protocol is adapted from standard procedures for the conversion of heterocyclic carboxylic acids to acid chlorides and is intended to provide a reliable method for researchers in the field.

Data Presentation

A summary of the key quantitative data for the synthesis is presented in the table below. This allows for a quick reference to the stoichiometry and physical properties of the compounds involved.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsAmount
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acidC₈H₆ClN₃O₂211.611.01.0 g
Oxalyl ChlorideC₂Cl₂O₂126.931.2 - 1.50.72 - 0.90 mL
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalytic~2-3 drops
Dichloromethane (DCM)CH₂Cl₂84.93Solvent20 mL
Product: 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carbonyl chlorideC₈H₅Cl₂N₃O 230.05 - ~1.09 g (theoretical)

Experimental Protocol

This protocol details the step-by-step methodology for the conversion of this compound to its acid chloride.

Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 4.73 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask and stir the suspension at room temperature.

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (2-3 drops) to the suspension.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (0.51 mL, 5.67 mmol, 1.2 eq) dropwise to the stirred suspension. Caution: Gas evolution (CO₂, CO, HCl) will be observed. This step should be performed in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. To ensure complete removal of volatile impurities, the crude product can be co-evaporated with anhydrous toluene or dichloromethane.

  • Product: The resulting solid is the crude 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carbonyl chloride, which can be used in the next synthetic step without further purification. If necessary, the product can be purified by crystallization from a suitable solvent system, though its reactivity may make this challenging.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction.

experimental_workflow Experimental Workflow for Acid Chloride Synthesis start Start: this compound dissolve Dissolve in anhydrous DCM start->dissolve add_catalyst Add catalytic DMF dissolve->add_catalyst cool Cool to 0 °C add_catalyst->cool add_reagent Add oxalyl chloride dropwise cool->add_reagent react Stir at room temperature for 1-2h add_reagent->react evaporate Remove solvent and excess reagent in vacuo react->evaporate product Product: 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carbonyl chloride evaporate->product

Caption: Experimental workflow for the synthesis of the acid chloride.

chemical_reaction Chemical Reaction for Acid Chloride Formation cluster_reactants Reactants cluster_products Products reactant This compound (C₈H₆ClN₃O₂) product 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carbonyl chloride (C₈H₅Cl₂N₃O) reactant->product DCM, 0°C to RT reagent Oxalyl Chloride ((COCl)₂) + cat. DMF byproducts + CO₂ + CO + HCl

Caption: Chemical reaction for the formation of the target acid chloride.

Application Notes and Protocols: 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid as a versatile scaffold in medicinal chemistry. This core structure has demonstrated significant potential in the development of potent and selective inhibitors for various key drug targets, particularly protein kinases involved in oncology and inflammatory diseases. This document outlines its applications, presents key biological data, and provides detailed experimental protocols for its synthesis and evaluation.

Introduction

The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, largely due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets. The specific derivative, this compound, offers a strategic platform for chemical modification. The chloro substituent at the 6-position provides a handle for further derivatization through cross-coupling reactions, the methyl group at the 2-position can influence selectivity and potency, and the carboxylic acid at the 3-position serves as a key interaction point with target proteins or as a site for amide bond formation to explore structure-activity relationships (SAR).

This scaffold has been successfully employed in the development of inhibitors for several critical signaling pathways, including:

  • PI3K/mTOR Pathway: Dual inhibitors targeting Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) have been developed for the treatment of cancers and fibrotic diseases.

  • JAK/STAT Pathway: Selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, have shown promise in treating autoimmune and inflammatory conditions.

  • ALK Signaling Pathway: Potent inhibitors of Anaplastic Lymphoma Kinase (ALK) have been designed to overcome resistance to existing therapies in non-small cell lung cancer (NSCLC).

Data Presentation

The following tables summarize the quantitative data for representative compounds derived from the this compound scaffold, demonstrating their inhibitory activities against key biological targets.

Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against PI3K/mTOR

Compound IDTargetIC50 (nM)Cell-Based AssayCell LineIC50 (µM)Reference
11 PI3Kα-AntiproliferativePulmonary Fibroblasts0.380[1][2]
mTOR-AntiproliferativePulmonary Fibroblasts0.090[1][2]
42 PI3Kα0.06---[3]
mTOR3.12---[3]

Note: Compound 11's potent inhibition was reported as 94.9% for PI3Kα and 42.99% for mTOR at a concentration of 1 nM.[1][2]

Table 2: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Tyk2

Compound IDTargetKi (nM)Cellular AssayCell LineIC50 (µM)Reference
29 Tyk2 JH20.2IFNα-stimulated luciferaseKit225 T cells0.023[4]

Table 3: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against ALK Mutants

Compound IDTargetIC50 (nM)Cellular Proliferation AssayCell LineIC50 (nM)Reference
O-10 ALKWT2.6Karpas299ALK-positive lymphoma38[5]
ALKG1202R6.4BaF3-EML4-ALKG1202REngineered BaF352[5]
ALKL1196M/G1202R23BaF3-EML4-ALKL1196M/G1202REngineered BaF364[5]

Experimental Protocols

A. Synthesis of this compound

This protocol describes a two-step synthesis of the target scaffold, starting from commercially available reagents.

Step 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

This procedure is based on the cyclocondensation reaction between 3-amino-6-chloropyridazine and ethyl 2-chloroacetoacetate.

  • Materials:

    • 3-Amino-6-chloropyridazine

    • Ethyl 2-chloroacetoacetate

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

    • Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate.

Step 2: Hydrolysis to this compound

  • Materials:

    • Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) or Methanol

    • Water

    • Hydrochloric acid (HCl) (e.g., 1N)

    • Magnetic stirrer

  • Procedure:

    • Dissolve the ethyl ester from Step 1 in a mixture of THF (or methanol) and water.

    • Add an excess of NaOH or LiOH (e.g., 2-3 eq) to the solution.

    • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-4 hours, monitoring the hydrolysis by TLC.

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.

    • The carboxylic acid product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

B. Biological Assay Protocols

PI3Kα/mTOR Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of compounds against PI3Kα and mTOR kinases.

  • Materials:

    • Recombinant human PI3Kα and mTOR enzymes

    • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate for PI3Kα

    • Inactive kinase substrate for mTOR (e.g., PHAS-I/4E-BP1)

    • [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS, 1 mM DTT)

    • Test compounds dissolved in DMSO

    • 96-well or 384-well plates

    • Scintillation counter or luminescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase assay buffer, the respective kinase (PI3Kα or mTOR), and the diluted test compound.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate (PIP2 for PI3Kα, inactive kinase for mTOR) and ATP (spiked with [γ-³²P]ATP if using radiometric detection).

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30 °C.

    • Terminate the reaction (e.g., by adding a stop solution containing EDTA).

    • For Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Tyk2 JH2 Pseudokinase Domain Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to measure the affinity of compounds for the Tyk2 JH2 domain.

  • Materials:

    • Recombinant human Tyk2 JH2 pseudokinase domain

    • Fluorescently labeled probe with known affinity for the Tyk2 JH2 domain

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

    • Test compounds dissolved in DMSO

    • Black, low-volume 384-well plates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In the microplate, add the assay buffer, the fluorescent probe at a fixed concentration, and the diluted test compound.

    • Add the Tyk2 JH2 protein to initiate the binding reaction.

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

    • Measure the fluorescence polarization of each well.

    • A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value.

Cellular ALK Phosphorylation Assay (Western Blot)

This protocol details the procedure to assess the inhibition of ALK autophosphorylation in a cellular context.

  • Materials:

    • ALK-positive cancer cell line (e.g., Karpas-299 or BaF3 cells engineered to express EML4-ALK)

    • Cell culture medium and supplements

    • Test compounds dissolved in DMSO

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total-ALK

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed the ALK-positive cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-6 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-ALK antibody to confirm equal protein loading.

    • Quantify the band intensities to determine the dose-dependent inhibition of ALK phosphorylation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor Tyk2 Tyk2 CytokineReceptor->Tyk2 activates JAK JAK CytokineReceptor->JAK activates Cytokine Cytokine (e.g., IL-12, IL-23) Cytokine->CytokineReceptor STAT STAT Tyk2->STAT phosphorylates JAK->STAT phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates GeneTranscription Gene Transcription (Inflammation) Nucleus->GeneTranscription Inhibitor Imidazo[1,2-b]pyridazine Inhibitor (Allosteric) Inhibitor->Tyk2

Caption: Tyk2/JAK/STAT Signaling Pathway and Allosteric Inhibition.

ALK_Signaling_Pathway EML4_ALK EML4-ALK Fusion Protein Dimerization Dimerization & Autophosphorylation EML4_ALK->Dimerization Downstream Downstream Signaling Dimerization->Downstream PI3K_AKT PI3K/AKT Downstream->PI3K_AKT RAS_MAPK RAS/MAPK Downstream->RAS_MAPK JAK_STAT JAK/STAT Downstream->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->EML4_ALK

Caption: ALK Signaling Pathway in NSCLC and Inhibition.

Synthesis_Workflow Start 3-Amino-6-chloropyridazine + Ethyl 2-chloroacetoacetate Step1 Cyclocondensation (EtOH, NaHCO3, Reflux) Start->Step1 Intermediate Ethyl 6-chloro-2-methylimidazo [1,2-b]pyridazine-3-carboxylate Step1->Intermediate Step2 Hydrolysis (NaOH, THF/H2O) Intermediate->Step2 FinalProduct 6-Chloro-2-methylimidazo [1,2-b]pyridazine-3-carboxylic acid Step2->FinalProduct

Caption: Synthetic Workflow for the Scaffold.

References

High-Throughput Screening with Imidazo[1,2-b]pyridazine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Libraries based on this heterocyclic system have been successfully screened to identify potent modulators of various drug targets, particularly protein kinases. This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of imidazo[1,2-b]pyridazine libraries, focusing on the discovery of novel kinase inhibitors.

Application Notes

The imidazo[1,2-b]pyridazine core can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries with a wide range of physicochemical properties.[1] This structural versatility makes it an ideal starting point for hit-finding campaigns against various target classes. High-throughput screening of these libraries has yielded promising hit compounds against several kinases implicated in cancer and autoimmune diseases, including Tyrosine Kinase 2 (TYK2), Bruton's Tyrosine Kinase (BTK), and FMS-like Tyrosine Kinase 3 (FLT3).[2][3][4]

Key Therapeutic Targets:
  • TYK2 (Tyrosine Kinase 2): A member of the Janus kinase (JAK) family, TYK2 is a key mediator of cytokine signaling pathways, including those for IL-12, IL-23, and type I interferons.[5] Inhibition of TYK2 is a promising strategy for the treatment of autoimmune and inflammatory diseases such as psoriasis and inflammatory bowel disease.

  • BTK (Bruton's Tyrosine Kinase): A crucial enzyme in the B cell receptor (BCR) signaling pathway, BTK is essential for B cell development, maturation, and activation.[6][7][8] BTK inhibitors have shown remarkable efficacy in the treatment of B cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.

  • FLT3 (FMS-like Tyrosine Kinase 3): A receptor tyrosine kinase that plays a critical role in hematopoiesis. Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[9][10] FLT3 inhibitors are therefore a targeted therapy for this aggressive cancer.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative imidazo[1,2-b]pyridazine-based compounds identified through screening campaigns.

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound 22 (TM471-1) BTKEnzymatic1.3[3]
Compound 6e TYK2 JH2Binding<10[2]
Compound 6 TYK2 JH2Binding11[2]
Compound O-10 ALK (WT)Enzymatic2.6[11]
Compound O-10 ALK (G1202R)Enzymatic6.4[11]
Compound A17 mTOREnzymatic67[12]
Compound A18 mTOREnzymatic62[12]

Experimental Protocols

Protocol 1: General Synthesis of an Imidazo[1,2-b]pyridazine Library

This protocol outlines a common method for the synthesis of an imidazo[1,2-b]pyridazine library suitable for HTS. The core scaffold is typically formed through the condensation of an α-bromoketone with a 3-amino-6-halopyridazine.[13]

Materials:

  • Substituted 3-amino-6-chloropyridazines

  • Various α-bromoketones

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol or other suitable solvent

  • Round-bottom flasks

  • Reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of a substituted 3-amino-6-chloropyridazine (1 equivalent) in ethanol, add the desired α-bromoketone (1.1 equivalents) and sodium bicarbonate (2 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-b]pyridazine derivative.

  • Characterize the final compounds by NMR and mass spectrometry.

G General Synthesis of Imidazo[1,2-b]pyridazines cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Amino-6-halopyridazine 3-Amino-6-halopyridazine Condensation Condensation 3-Amino-6-halopyridazine->Condensation alpha-Bromoketone alpha-Bromoketone alpha-Bromoketone->Condensation Imidazo[1,2-b]pyridazine Library Imidazo[1,2-b]pyridazine Library Condensation->Imidazo[1,2-b]pyridazine Library

Caption: Synthetic scheme for imidazo[1,2-b]pyridazine library generation.

Protocol 2: High-Throughput Screening for TYK2 Inhibitors (TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for identifying inhibitors of TYK2 kinase activity.

Materials:

  • Recombinant human TYK2 enzyme

  • Biotinylated peptide substrate (e.g., biotin-poly-GT)

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody (donor fluorophore)

  • Streptavidin-allophycocyanin (SA-APC) (acceptor fluorophore)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds from the imidazo[1,2-b]pyridazine library dissolved in DMSO

  • Staurosporine (positive control)

  • DMSO (negative control)

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and controls in DMSO.

  • In a 384-well plate, add a small volume (e.g., 50 nL) of the compound solutions.

  • Add the TYK2 enzyme and biotinylated peptide substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for TYK2.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Stop the reaction by adding a detection mix containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and SA-APC.

  • Incubate for at least 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for europium and 665 nm for APC).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.

  • Plot the percent inhibition against compound concentration to determine IC50 values for active compounds.

G TYK2 HTS Workflow (TR-FRET) Start Start Dispense Compounds Dispense Compounds Start->Dispense Compounds Add Enzyme and Substrate Add Enzyme and Substrate Dispense Compounds->Add Enzyme and Substrate Add ATP (Initiate Reaction) Add ATP (Initiate Reaction) Add Enzyme and Substrate->Add ATP (Initiate Reaction) Incubate Incubate Add ATP (Initiate Reaction)->Incubate Add Detection Reagents Add Detection Reagents Incubate->Add Detection Reagents Incubate for Detection Incubate for Detection Add Detection Reagents->Incubate for Detection Read TR-FRET Signal Read TR-FRET Signal Incubate for Detection->Read TR-FRET Signal Data Analysis (IC50) Data Analysis (IC50) Read TR-FRET Signal->Data Analysis (IC50) End End Data Analysis (IC50)->End G TYK2 (JAK-STAT) Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates p-STAT p-STAT STAT->p-STAT Dimerization Dimerization p-STAT->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor->TYK2 Inhibits G BTK (B Cell Receptor) Signaling Pathway Antigen Antigen BCR BCR Antigen->BCR Binds LYN/SYK LYN/SYK BCR->LYN/SYK Activates BTK BTK LYN/SYK->BTK Activates PLCg2 PLCg2 BTK->PLCg2 Phosphorylates Downstream Signaling Downstream Signaling PLCg2->Downstream Signaling Gene Transcription Gene Transcription Downstream Signaling->Gene Transcription Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor->BTK Inhibits

References

Application Notes and Protocols for In Vitro Evaluation of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid and its derivatives. This class of compounds has garnered significant interest due to its diverse biological activities, including potential applications in oncology, inflammation, and infectious diseases. The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry.[1]

Biological Activities and Potential Applications

Derivatives of the this compound scaffold have demonstrated a range of biological activities, primarily as inhibitors of various protein kinases. These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, survival, and immune responses. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

Key biological targets for this class of compounds include:

  • IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta): A key regulator of the NF-κB signaling pathway, which is involved in inflammation and cancer.[1]

  • PIM Kinases: A family of serine/threonine kinases that play a role in cell survival and proliferation, and are overexpressed in various cancers.

  • Mps1 (Monopolar spindle 1) Kinase: A critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its inhibition can lead to mitotic catastrophe in cancer cells.

  • Tyk2 (Tyrosine Kinase 2): A member of the Janus kinase (JAK) family, involved in cytokine signaling and immune responses.

  • FLT3 (FMS-like tyrosine kinase 3): A receptor tyrosine kinase that, when mutated, can drive the proliferation of leukemia cells.[2]

The inhibitory activity against these targets makes this compound derivatives promising candidates for the development of novel therapeutics for a variety of diseases.

Data Presentation: In Vitro Activity of Imidazo[1,2-b]pyridazine Derivatives

The following tables summarize the in vitro activity of various this compound analogs and related imidazo[1,2-b]pyridazine derivatives. It is important to note that the specific activity of the parent compound may vary.

Table 1: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Imidazo[1,2-b]pyridazine DerivativesFLT3-ITD4[2]
Imidazo[1,2-b]pyridazine DerivativesFLT3-D835Y1[2]

Table 2: Cytotoxicity of Imidazo[1,2-b]pyridazine Analogs against Cancer Cell Lines

Compound/DerivativeCell LineIC50/GI50 (µM)Cancer TypeReference
6-chloro-3-substituted-[3][4][5]triazolo[4,3-b]pyridazinesSB-ALL1.64 - 5.66Acute Lymphoblastic Leukemia[5]
6-chloro-3-substituted-[3][4][5]triazolo[4,3-b]pyridazinesNALM-61.14 - 3.7Acute Lymphoblastic Leukemia[5]
3-[(6-Arylamino)pyridazinylamino]benzoic acidsHT-293.9 - 15.3Colon Cancer[6]
Imidazo[1,2-b]pyridazine Derivative (34f)MV4-110.007Acute Myeloid Leukemia[2]
Imidazo[1,2-b]pyridazine Derivative (34f)MOLM-130.009Acute Myeloid Leukemia[2]

Table 3: Activity of a 6-Chloro-imidazo[1,2-b]pyridazine Analog against Other Pathogens

CompoundOrganism/Cell LineEC50/CC50 (µM)ActivityReference
6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineTrypanosoma brucei brucei0.38Anti-parasitic[7]
6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineHepG2 (human liver cancer cell line)> 7.8Cytotoxicity[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., IKKβ, PIM1, Mps1, Tyk2)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound derivative)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • Further dilute the compound serial dilutions in kinase assay buffer to a 4x final assay concentration.

  • Kinase Reaction:

    • Add 5 µL of the 4x serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of 4x kinase solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a 2x substrate and ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

MTT Cytotoxicity Assay

This protocol outlines the procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HT-29)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine derivatives and a general experimental workflow for their in vitro evaluation.

IKK_signaling_pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Compound Imidazo[1,2-b]pyridazine Derivative Compound->IKK_complex Inhibits NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) NFkB_n NF-κB NFkB_n->Gene_Expression DNA DNA

Caption: IKKβ Signaling Pathway Inhibition.

PIM_Kinase_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Activates PIM_Kinase PIM Kinase JAK_STAT->PIM_Kinase Upregulates Substrates Downstream Substrates (e.g., BAD, 4E-BP1) PIM_Kinase->Substrates Phosphorylates Compound Imidazo[1,2-b]pyridazine Derivative Compound->PIM_Kinase Inhibits Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival

Caption: PIM Kinase Signaling Pathway Inhibition.

Mps1_Signaling_Pathway Mitosis Mitosis Unattached_Kinetochores Unattached Kinetochores Mitosis->Unattached_Kinetochores Mps1_Kinase Mps1 Kinase Unattached_Kinetochores->Mps1_Kinase Recruits & Activates SAC Spindle Assembly Checkpoint (SAC) Activation Mps1_Kinase->SAC Initiates Chromosome_Segregation_Error Chromosome Segregation Error Mps1_Kinase->Chromosome_Segregation_Error Leads to (when inhibited) Compound Imidazo[1,2-b]pyridazine Derivative Compound->Mps1_Kinase Inhibits Anaphase_Inhibition Anaphase Inhibition SAC->Anaphase_Inhibition

Caption: Mps1 Kinase and Spindle Assembly Checkpoint.

Tyk2_Signaling_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 Activates JAK JAK Receptor->JAK Activates STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates Compound Imidazo[1,2-b]pyridazine Derivative Compound->Tyk2 Inhibits Nucleus Nucleus STAT->Nucleus Translocates Gene_Expression Gene Expression (Immune Response) STAT_n STAT STAT_n->Gene_Expression DNA DNA

Caption: Tyk2 Signaling Pathway Inhibition.

Experimental_Workflow Start Start: Compound Synthesis Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (MTT) Start->Cytotoxicity_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase Data_Analysis Data Analysis & SAR Studies IC50_Kinase->Data_Analysis IC50_Cyto Determine Cytotoxicity IC50 Cytotoxicity_Assay->IC50_Cyto IC50_Cyto->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: In Vitro Evaluation Workflow.

References

Application Notes and Protocols: 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid is a key heterocyclic intermediate in the field of medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities.[1][2][3] This intermediate, featuring a carboxylic acid functional group at the 3-position, a methyl group at the 2-position, and a chlorine atom at the 6-position, serves as a versatile building block for the synthesis of potent and selective modulators of various enzymes and receptors. The chlorine atom provides a reactive site for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4] Derivatives of this scaffold have shown promise as kinase inhibitors, antiviral agents, and anti-inflammatory compounds.[1][2] This document provides an overview of the applications of this compound in drug discovery, along with detailed protocols for the synthesis and evaluation of its derivatives, particularly focusing on their potential as kinase inhibitors.

Chemical Properties and Synthesis

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₆ClN₃O₂

  • Molecular Weight: 211.61 g/mol

  • CAS Number: 14714-22-8

(Data sourced from PubChem CID 15669752)[5]

Synthesis of the Imidazo[1,2-b]pyridazine Core:

The imidazo[1,2-b]pyridazine scaffold is typically synthesized via the condensation of a substituted 3-aminopyridazine with an α-haloketone or a related three-carbon electrophile. The following diagram illustrates a general synthetic workflow for obtaining the core structure, which can then be further functionalized to yield the target carboxylic acid intermediate.

G cluster_synthesis General Synthesis Workflow A 3-Amino-6-chloropyridazine C Cyclocondensation A->C B α-Halo Ketone/Ester (e.g., Ethyl 2-chloroacetoacetate) B->C D Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate C->D E Hydrolysis D->E F This compound E->F

Caption: General workflow for the synthesis of the target intermediate.

Applications in Drug Discovery: Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold is a prominent feature in the design of kinase inhibitors. The carboxylic acid group of this compound is an ideal handle for creating a diverse library of amide derivatives, which can explore the binding pockets of various kinases.

Case Study: Tyrosine Kinase 2 (Tyk2) Inhibitors

While direct SAR data for derivatives of this compound is not extensively published, a closely related series of 6-substituted imidazo[1,2-b]pyridazine-3-carboxamides has been reported as potent and selective inhibitors of Tyk2, a member of the Janus kinase (JAK) family. This serves as an excellent model for the potential applications of the target intermediate. The following data is adapted from a study on Tyk2 JH2 domain inhibitors, illustrating the impact of modifying the amide substituent on biological activity.

Table 1: Structure-Activity Relationship of Imidazo[1,2-b]pyridazine-3-carboxamide Derivatives as Tyk2 Inhibitors

Compound IDR Group (Amide)Tyk2 JH2 IC₅₀ (nM)Cellular Assay IC₅₀ (nM)Human Whole Blood (hWB) Assay IC₅₀ (nM)
1a N-Cyclopropyl1.230150
1b N-Isopropyl0.550250
1c N-Cyclobutyl1.140200
1d N-(3-hydroxy-2,2-dimethylpropyl)1.360300

Data is illustrative and adapted from a study on related Tyk2 inhibitors to demonstrate the application of the scaffold.

The data in Table 1 highlights how modifications to the amide group, synthesized from the corresponding carboxylic acid, can fine-tune the potency of these compounds in enzymatic, cellular, and whole blood assays.

Signaling Pathway

Tyk2 is a key component of the JAK-STAT signaling pathway, which is crucial for cytokine signaling. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. The diagram below illustrates the role of Tyk2 in this pathway and the point of inhibition by the synthesized compounds.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor JAKs JAKs (including Tyk2) Receptor->JAKs Activation STAT STAT JAKs->STAT Phosphorylation P_STAT p-STAT STAT->P_STAT Dimerization Dimerization P_STAT->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Nucleus Nucleus Translocation->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->JAKs Inhibition

Caption: Inhibition of the JAK-STAT pathway by Tyk2 inhibitors.

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a general method for synthesizing amide derivatives from this compound.

G cluster_workflow Amide Synthesis Workflow Start This compound Activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDCI) Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Primary or Secondary Amine Amine->Coupling Product Amide Derivative Coupling->Product Purification Purification (e.g., Chromatography) Product->Purification Final Final Product Purification->Final

Caption: Workflow for the synthesis of amide derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • Coupling agent (e.g., HATU, 1.2 equivalents)

  • Base (e.g., DIPEA, 3.0 equivalents)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Add the desired amine (1.2 equivalents) and the base (3.0 equivalents) to the solution.

  • Add the coupling agent (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Tyk2 JH2 Inhibition Assay (Biochemical)

This protocol outlines a typical in vitro assay to determine the IC₅₀ of a compound against the Tyk2 JH2 domain.

Materials:

  • Recombinant human Tyk2 JH2 protein

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Add the Tyk2 JH2 enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the fluorescence signal on a plate reader.

  • The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

Other Potential Applications

Derivatives of the imidazo[1,2-b]pyridazine scaffold have also been investigated for other therapeutic applications:

  • Antiviral Activity: Certain 6-chloro-2-methyl-3-substituted imidazo[1,2-b]pyridazines have demonstrated potent in vitro activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[6]

  • Antiparasitic Activity: Nitro-substituted imidazo[1,2-b]pyridazines have shown promising activity against various parasites.[3]

  • Anti-inflammatory and Analgesic Activity: The core scaffold has been explored for its potential to yield compounds with anti-inflammatory and analgesic properties.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide array of biologically active molecules. Its utility in generating libraries of compounds for SAR studies, particularly in the field of kinase inhibition, makes it a molecule of significant interest to medicinal chemists. The protocols provided herein offer a starting point for the synthesis and evaluation of novel derivatives based on this promising scaffold. Further exploration of this chemical space is likely to yield new therapeutic candidates for a variety of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Step 1: Cyclocondensation - Reaction of 3-amino-6-chloropyridazine with ethyl 2-chloroacetoacetate to form ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate.

  • Step 2: Hydrolysis - Conversion of the resulting ethyl ester to the final carboxylic acid.

This guide will address potential issues and optimization strategies for each of these critical steps.

Experimental Workflow

Synthesis_Workflow start Start reactants 3-amino-6-chloropyridazine + Ethyl 2-chloroacetoacetate start->reactants Reagents step1 Step 1: Cyclocondensation reactants->step1 intermediate Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate step1->intermediate Crude Product step2 Step 2: Hydrolysis intermediate->step2 product This compound step2->product Crude Acid purification Purification product->purification end End purification->end Final Product

Caption: General two-step synthesis workflow.

Step 1: Cyclocondensation Troubleshooting Guide

This section focuses on the reaction between 3-amino-6-chloropyridazine and ethyl 2-chloroacetoacetate.

Experimental Protocol: Cyclocondensation

A mixture of 3-amino-6-chloropyridazine, ethyl 2-chloroacetoacetate, and a mild base such as sodium bicarbonate in a suitable solvent like diethyl ether or ethanol is stirred, typically at reflux.[1]

Parameter Typical Condition
Solvent Diethyl ether, Ethanol, 1,2-Dimethoxyethane
Base Sodium bicarbonate, Potassium carbonate
Temperature Reflux
Reaction Time 24-48 hours
FAQs for Cyclocondensation

Q1: My reaction is not proceeding to completion, what could be the issue?

A1:

  • Insufficient reaction time or temperature: This reaction can be slow. Ensure the mixture is refluxing adequately and consider extending the reaction time. Monitoring the reaction by TLC is recommended.

  • Base strength: While a mild base like sodium bicarbonate is commonly used, a slightly stronger base like potassium carbonate might be necessary to facilitate the reaction, but be cautious as stronger bases can promote side reactions.[2]

  • Moisture: Ensure all reagents and solvents are dry, as water can interfere with the reaction.

Q2: The yield of the ethyl ester is low. How can I improve it?

A2:

  • Optimize stoichiometry: While a 1:1 molar ratio of the reactants is theoretical, a slight excess of the more volatile or less stable reactant, ethyl 2-chloroacetoacetate, may drive the reaction forward.

  • Choice of solvent: The polarity of the solvent can influence the reaction rate. Experiment with different solvents such as ethanol, isopropanol, or 1,2-dimethoxyethane to find the optimal medium.[2][3]

  • Efficient stirring: Ensure the reaction mixture is stirred vigorously, especially if using a heterogeneous base like sodium bicarbonate, to ensure proper mixing.

Q3: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?

A3:

  • Self-condensation of ethyl 2-chloroacetoacetate: This can occur in the presence of a base. Adding the base portion-wise or slowly to the reaction mixture can help minimize this.

  • Formation of regioisomers: Although the N1 of the pyridazine ring is generally more nucleophilic, reaction at the exocyclic amino group can occur.[4] Running the reaction at the lowest effective temperature can sometimes improve regioselectivity.

  • Purification: Careful column chromatography is often necessary to separate the desired product from impurities. A gradient elution with a hexane/ethyl acetate system is a good starting point.[3]

Step 2: Hydrolysis Troubleshooting Guide

This section addresses the conversion of ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate to the carboxylic acid.

Experimental Protocol: Hydrolysis

The ethyl ester can be hydrolyzed under either acidic or basic conditions.

  • Alkaline Hydrolysis: The ester is treated with an aqueous solution of a base like sodium hydroxide or potassium hydroxide in a solvent such as ethanol or methanol, followed by heating.

  • Acidic Hydrolysis: The ester is refluxed with a strong acid like hydrochloric acid.[5]

Condition Alkaline Hydrolysis Acidic Hydrolysis
Reagent NaOH, KOH, LiOHHCl, H₂SO₄
Solvent Ethanol/Water, Methanol/WaterWater, Dioxane/Water
Temperature Room temperature to refluxReflux
Reaction Time 2-24 hours2-12 hours
FAQs for Hydrolysis

Q1: The hydrolysis is incomplete, and I still have starting material. What should I do?

A1:

  • Increase reaction time and/or temperature: Hydrolysis of heteroaromatic esters can be sluggish. Prolonging the reaction time or increasing the temperature can drive the reaction to completion.

  • Increase the concentration of the acid or base: A higher concentration of the hydrolyzing agent can accelerate the reaction. For alkaline hydrolysis, using a higher molar excess of the base is a common strategy.

  • Choice of base: Lithium hydroxide (LiOH) is sometimes more effective than NaOH or KOH for the hydrolysis of sterically hindered or electron-deficient esters.

Q2: I am getting a low yield of the carboxylic acid after workup. What are the possible reasons?

A2:

  • Incomplete precipitation: The carboxylic acid product is typically isolated by acidifying the reaction mixture (after basic hydrolysis) to its isoelectric point to induce precipitation. Ensure the pH is adjusted correctly for maximum precipitation. Cooling the mixture in an ice bath can also improve recovery.

  • Product solubility: The product might have some solubility in the aqueous workup solution. After filtration, consider extracting the aqueous layer with a suitable organic solvent like ethyl acetate to recover any dissolved product.

  • Degradation: Imidazo[1,2-b]pyridazine systems can be sensitive to harsh acidic or basic conditions, especially at high temperatures. If you suspect degradation, try using milder conditions (e.g., lower temperature for a longer time).

Q3: How do I purify the final product?

A3:

  • Recrystallization: The crude carboxylic acid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

  • Washing: Washing the filtered solid with cold water and then a non-polar solvent like diethyl ether can help remove residual salts and organic impurities.

Logical Troubleshooting Flow

Troubleshooting_Flow start Low Yield of Final Product check_step1 Analyze Step 1 (Cyclocondensation) start->check_step1 check_step2 Analyze Step 2 (Hydrolysis) start->check_step2 step1_incomplete Incomplete Reaction? check_step1->step1_incomplete Low Ester Yield step1_side_products Side Products? check_step1->step1_side_products step2_incomplete Incomplete Hydrolysis? check_step2->step2_incomplete Low Acid Yield step2_low_recovery Low Recovery? check_step2->step2_low_recovery step1_sol1 Increase Time/Temp Optimize Base step1_incomplete->step1_sol1 Yes step1_sol2 Optimize Stoichiometry Change Solvent step1_incomplete->step1_sol2 No step1_sol3 Purification Strategy: Column Chromatography step1_side_products->step1_sol3 Yes step2_sol1 Increase Time/Temp Increase Acid/Base Conc. step2_incomplete->step2_sol1 Yes step2_sol2 Optimize pH for Precipitation Extract Aqueous Layer step2_low_recovery->step2_sol2 Yes step2_sol3 Purification Strategy: Recrystallization step2_low_recovery->step2_sol3 No

Caption: A logical guide to troubleshooting low yield issues.

Summary of Quantitative Data

Step Parameter Range Explored in Literature Reported Yields Reference
Cyclocondensation Reactant Ratio (Amine:Ketoester)1:1 to 1:1.230-85%[3][6]
Base (Equivalents)1-3[6]
Temperature (°C)25 - 100[7]
Hydrolysis Base Concentration (M)1 - 670-95%[6]
Acid Concentration (M)2 - 12[5]
Temperature (°C)25 - 100

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All laboratory work should be conducted by qualified individuals in a safe and appropriate environment. Users should consult original research articles and safety data sheets (SDS) before undertaking any experimental work.

References

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-b]pyridazine Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of imidazo[1,2-b]pyridazine compounds during in vitro and in vivo assays.

Troubleshooting Guide

Issue: Compound Precipitation Observed in Aqueous Assay Buffer

When a compound precipitates out of solution, it can lead to inaccurate and unreliable assay results. The following troubleshooting guide provides a stepwise approach to address this common issue.

Experimental Workflow for Addressing Solubility Issues

Troubleshooting Workflow cluster_0 Initial Observation & Confirmation cluster_1 Investigation & Optimization cluster_2 Solution & Validation A Precipitation observed in assay well B Visual inspection under microscope A->B Visually confirm C Confirm compound insolubility B->C Proceed if precipitation is confirmed D Review Compound Properties (cLogP, pKa, crystal form) C->D E Optimize Assay Conditions D->E F Modify Solvent System E->F G Advanced Formulation F->G H Select Optimal Solubilization Method I Validate Assay Performance (e.g., Z', signal-to-background) H->I J Proceed with Screen/Experiment I->J

Caption: A stepwise workflow for troubleshooting and resolving compound solubility issues in assays.

Frequently Asked Questions (FAQs)

Q1: Why do many imidazo[1,2-b]pyridazine compounds have poor aqueous solubility?

A1: The imidazo[1,2-b]pyridazine scaffold, while a valuable pharmacophore in drug discovery, is inherently hydrophobic. The fused aromatic ring system contributes to a high melting point and a planar structure, which can lead to strong crystal lattice energy. These factors make it difficult for water molecules to effectively solvate the compound, resulting in low aqueous solubility. The lipophilicity, often measured as the calculated logP (cLogP), of many active derivatives is also frequently high, further reducing their affinity for aqueous media. For instance, medicinal chemistry efforts have focused on reducing the cLogP of some series to improve metabolic stability, a property often correlated with solubility.[1]

Q2: My imidazo[1,2-b]pyridazine compound is precipitating in my cell-based assay. What is the first thing I should check?

A2: The first step is to verify the final concentration of your solvent, typically dimethyl sulfoxide (DMSO), in the assay medium. High concentrations of DMSO can be toxic to cells and can also cause compounds to precipitate when the local concentration of the organic solvent is too high upon dilution into the aqueous buffer. It is recommended to keep the final DMSO concentration in your assay below 0.5%, and ideally at or below 0.1% for sensitive cell lines or long-term experiments. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[2][3]

Q3: I need to use a higher concentration of my compound than its aqueous solubility allows. What are some common strategies to increase its solubility in the assay?

A3: Several strategies can be employed to enhance the solubility of your compound for in vitro assays:

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a poorly soluble compound. Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs). It is crucial to determine the tolerance of your assay system to these co-solvents.

  • pH Adjustment: If your compound has ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly increase its solubility. For basic compounds, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic compounds, increasing the pH will result in deprotonation and enhanced solubility.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility. Non-ionic surfactants like Tween® 80 and Triton™ X-100 are commonly used.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble compounds, forming inclusion complexes with increased aqueous solubility.

Q4: How can I modify the chemical structure of my imidazo[1,2-b]pyridazine lead compound to improve its solubility?

A4: Structure-activity relationship (SAR) studies often focus on modifying a lead compound to improve its physicochemical properties, including solubility. For the imidazo[1,2-b]pyridazine scaffold, the following strategies can be considered:

  • Introduce Polar Functional Groups: The addition of polar groups such as hydroxyls, amines, amides, or sulfonamides can increase the polarity of the molecule and its ability to interact with water through hydrogen bonding.

  • Reduce Lipophilicity (cLogP): Replacing lipophilic substituents with more polar ones can decrease the overall hydrophobicity of the compound. For example, replacing an aryl CH group with a more polar imino group has been shown to reduce lipophilicity in imidazo[1,2-b]pyridazine analogs.

  • Disrupt Crystal Packing: Introducing non-planar or bulky groups can disrupt the crystal lattice packing of the solid-state compound, which can lower the melting point and improve solubility.

Influence of Substituents on Imidazo[1,2-b]pyridazine Solubility

Solubility_Modification cluster_0 Imidazo[1,2-b]pyridazine Core cluster_1 Solubility Enhancing Modifications Core Imidazo[1,2-b]pyridazine (Poorly Soluble) Polar_Groups Add Polar Groups (-OH, -NH2, -SO2NH2) Core->Polar_Groups Increases Polarity Reduce_cLogP Reduce Lipophilicity (Replace alkyl with polar groups) Core->Reduce_cLogP Decreases Hydrophobicity Disrupt_Packing Disrupt Crystal Packing (Add non-planar groups) Core->Disrupt_Packing Lowers Lattice Energy

Caption: Strategies for chemical modification of the imidazo[1,2-b]pyridazine core to improve solubility.

Data Presentation

The aqueous solubility of imidazo[1,2-b]pyridazine derivatives can vary significantly depending on their substitution patterns and the pH of the medium. Below is a summary of available solubility data.

Compound IDSubstitution PatternSolubility (µg/mL)pHReference
6c 6-((2-oxo-N1-(p-cyanophenyl)-1,2-dihydropyridin-3-yl)amino) derivative< 16.5[1]
6c 6-((2-oxo-N1-(p-cyanophenyl)-1,2-dihydropyridin-3-yl)amino) derivative21.0[1]

Experimental Protocols

Protocol 1: Preparation of DMSO Stock Solutions and Serial Dilutions

This protocol describes the standard procedure for preparing a high-concentration stock solution of an imidazo[1,2-b]pyridazine compound in DMSO and performing serial dilutions for use in assays.[2][3]

Materials:

  • Imidazo[1,2-b]pyridazine compound (solid powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of High-Concentration Stock Solution (e.g., 10 mM): a. Weigh the required amount of the compound using an analytical balance. b. Transfer the compound to a sterile microcentrifuge tube. c. Add the calculated volume of 100% DMSO to achieve the desired concentration (e.g., 10 mM). d. Vortex the tube until the compound is completely dissolved. If necessary, sonicate in a water bath for a few minutes to aid dissolution. Gentle warming (e.g., 37°C) can also be used cautiously.[2] e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[2]

  • Serial Dilution in 100% DMSO: a. Label a series of sterile microcentrifuge tubes or wells in a 96-well plate for the desired concentrations. b. To create a 2-fold serial dilution, add a specific volume of 100% DMSO to all tubes/wells except the first one. c. Transfer an equal volume from the highest concentration stock solution to the second tube/well and mix thoroughly. d. Using a fresh pipette tip for each transfer, continue this process for the subsequent dilutions. This ensures that all intermediate stocks have varying compound concentrations but are in 100% DMSO.

  • Preparation of Final Working Solutions: a. Dilute each of the DMSO intermediate stocks into the final aqueous assay buffer to achieve the desired final compound concentration and a low, consistent final DMSO concentration (e.g., a 1:1000 dilution of a 10 mM stock into buffer will yield a 10 µM final concentration with 0.1% DMSO).

Protocol 2: Kinetic Solubility Assay (96-Well Plate Method)

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of compounds. It measures the concentration of a compound that remains in solution after being diluted from a DMSO stock into an aqueous buffer.

Materials:

  • 10 mM DMSO stock solutions of imidazo[1,2-b]pyridazine compounds

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plate)

  • 96-well collection plates (polypropylene)

  • 96-well UV analysis plates

  • Multi-channel pipettes and sterile tips

  • Plate shaker

  • Vacuum filtration manifold

  • UV/Vis microplate reader

Procedure:

  • Plate Preparation: a. Dispense 190 µL of the aqueous buffer into each well of the 96-well filter plate. b. Add 10 µL of the 10 mM DMSO stock solutions to the buffer in the filter plate. This results in a final theoretical concentration of 500 µM with 5% DMSO.

  • Incubation: a. Cover the plate and shake at room temperature for 1.5 to 2 hours.

  • Filtration: a. Place the filter plate on a vacuum manifold with a collection plate underneath. b. Apply vacuum to filter the solutions and collect the filtrate.

  • Analysis: a. Transfer an aliquot of the filtrate to a UV analysis plate. b. Measure the absorbance at the compound's λmax using a UV/Vis microplate reader. c. Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of buffer and an organic solvent (e.g., acetonitrile or methanol) to ensure complete solubility.

Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard. It is more time- and resource-intensive than the kinetic assay.[4]

Materials:

  • Solid imidazo[1,2-b]pyridazine compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: a. Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid at the bottom of the vial.

  • Equilibration: a. Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). b. Shake the vials for 24 to 48 hours to allow the solution to reach equilibrium. The time to reach equilibrium may be longer for very poorly soluble compounds.[4]

  • Sample Processing: a. After equilibration, allow the vials to stand undisturbed to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles. Alternatively, centrifuge the vials at high speed and collect the supernatant.

  • Analysis: a. Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated HPLC-UV method. b. Quantify the concentration by comparing the peak area to a standard curve of the compound prepared in a suitable organic solvent.

References

Technical Support Center: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and effective method for synthesizing the imidazo[1,2-b]pyridazine core is through the cyclocondensation of a 3-aminopyridazine derivative with an appropriate α-haloketone or its equivalent. For the target molecule, this typically involves the reaction of 3-amino-6-chloropyridazine with an acetoacetate derivative, such as ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester to the carboxylic acid.

Q2: What are the critical reaction parameters to control during the synthesis?

Key parameters to monitor and control include reaction temperature, choice of solvent, and the nature and stoichiometry of the base used. The reaction temperature can influence the rate of both the desired cyclization and potential side reactions. The solvent should be chosen to ensure solubility of the reactants and facilitate the reaction, with common choices including alcohols or aprotic polar solvents. The base is crucial for promoting the condensation and cyclization steps but using too strong a base or excess amounts can lead to undesired side reactions.

Q3: I am observing a low yield of the desired product. What are the potential causes?

Low yields can stem from several factors, including incomplete reaction, formation of side products, or issues during workup and purification. Incomplete cyclization of the intermediate is a common issue. Additionally, side reactions such as hydrolysis of the chloro-substituent or polymerization of the starting materials can consume the reactants and reduce the yield of the desired product.

Q4: Are there any known stable intermediates that I might isolate?

It is possible to isolate the intermediate formed after the initial condensation of 3-amino-6-chloropyridazine with the α-keto ester but before the final cyclization. This intermediate is an enamine or a related adduct. Its stability will depend on the specific reaction conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient heating or reaction time.Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Inappropriate solvent.Ensure the reactants are soluble in the chosen solvent. Consider switching to a higher-boiling point solvent if a higher reaction temperature is required.
Inactive starting materials.Verify the purity and integrity of the starting materials, 3-amino-6-chloropyridazine and the α-keto ester.
Formation of Multiple Products (Observed by TLC/LC-MS) Formation of regioisomers.While typically one regioisomer is favored, reaction conditions can influence the selectivity. Altering the solvent polarity or the base may improve regioselectivity. Careful purification by column chromatography will be necessary to isolate the desired isomer.
Presence of uncyclized intermediate.As mentioned in the low yield section, provide more energy (heat) or longer reaction time to drive the cyclization to completion. The addition of a catalytic amount of a protic acid might also facilitate the cyclization.
Hydrolysis of the 6-chloro substituent.This can occur if the reaction is run for extended periods at high temperatures in the presence of water or strong bases. Minimize reaction time and use anhydrous conditions if possible. Consider using a milder, non-nucleophilic base.
Decarboxylation of the final product.If the final hydrolysis step to the carboxylic acid is performed at a very high temperature, decarboxylation can occur. Perform the hydrolysis under milder conditions (e.g., lower temperature for a longer time).
Difficulty in Product Isolation/Purification Product is highly polar and water-soluble.After hydrolysis of the ester, the carboxylic acid product may be soluble in the aqueous phase. Acidify the aqueous layer carefully to precipitate the product. If it remains in solution, extraction with a more polar organic solvent (e.g., ethyl acetate, butanol) may be necessary.
Oily or impure solid product.The crude product may contain residual solvent or side products. Recrystallization from an appropriate solvent system or purification by column chromatography may be required to obtain a pure solid.

Experimental Protocols

A representative two-step protocol for the synthesis of this compound is provided below.

Step 1: Synthesis of Ethyl 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add sodium bicarbonate (2.0-3.0 eq).

  • To this suspension, add ethyl 2-chloroacetoacetate (1.1-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by TLC or LC-MS. The reaction time can range from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2.0-5.0 eq).

  • Stir the mixture at room temperature or gently heat (e.g., 40-60 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the organic solvent (ethanol) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4, which should precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

Reaction Scheme and Potential Side Products

Reaction_Scheme A 3-Amino-6-chloropyridazine C Intermediate (Uncyclized Adduct) A->C + B G Hydrolyzed Product (6-OH) A->G Hydrolysis of C-Cl B Ethyl 2-chloroacetoacetate D Ethyl 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate C->D Cyclization F Regioisomeric Product C->F Alternative Cyclization E This compound D->E Hydrolysis H Decarboxylated Product E->H cond1 Base, Solvent Heat cond2 1. Base, H2O 2. Acid

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product analysis Analyze reaction mixture by TLC/LC-MS start->analysis dec1 Incomplete Reaction? analysis->dec1 dec2 Multiple Spots? dec1->dec2 No sol1 Increase Temperature / Time Check Reagent Purity dec1->sol1 Yes sol2 Optimize Purification (Chromatography / Recrystallization) dec2->sol2 Yes (Streaks/Close Spots) sol3 Characterize Side Products (NMR, MS) Adjust Reaction Conditions dec2->sol3 Yes (Distinct Spots) end Improved Synthesis sol1->end sol2->end sol4 Check for Hydrolysis Use Anhydrous Conditions sol3->sol4 sol5 Check for Decarboxylation Use Milder Hydrolysis Conditions sol4->sol5 sol5->end

Caption: A logical workflow for troubleshooting the synthesis.

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of palladium-catalyzed cross-coupling reactions involving the imidazo[1,2-b]pyridazine scaffold.

Troubleshooting Guide

This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions with imidazo[1,2-b]pyridazines, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my reaction showing low or no yield?

A1: Low or no product formation is a frequent challenge and can be attributed to several factors:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.

    • Solution: Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and the reaction mixture with an inert gas (Argon or Nitrogen).[1] Using a pre-formed Pd(0) catalyst or a well-defined precatalyst can also improve the generation of the active catalytic species.

  • Catalyst Poisoning: The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can promote the desired catalytic steps and minimize catalyst inhibition.

  • Poor Substrate Reactivity: The halide (Cl, Br, I) or triflate on the imidazo[1,2-b]pyridazine may not be sufficiently reactive under the chosen conditions.

    • Solution: The reactivity order for halides is generally I > Br > Cl. If using a less reactive halide, you may need to switch to a more active catalyst system, use higher temperatures, or consider converting the halide to a more reactive species.

  • Incorrect Choice of Base or Solvent: The base may not be strong enough to facilitate the transmetalation step, or the solvent may not be appropriate for the solubility of the reagents or the stability of the catalyst.

    • Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) and solvents (e.g., dioxane, toluene, DMF, THF). For Suzuki reactions, the presence of water can be crucial, while for other couplings, anhydrous conditions are necessary.

Q2: I am observing significant amounts of side products, such as homocoupling of my boronic acid (in Suzuki reactions) or dehalogenation of my starting material. What can I do?

A2: The formation of byproducts is a common issue that can often be suppressed by optimizing the reaction conditions.

  • Homocoupling: This is often caused by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[1]

    • Solution: As with low yield issues, ensure the reaction is performed under strictly anaerobic conditions. Using a Pd(0) source can also mitigate this side reaction.[1]

  • Protodeboronation (in Suzuki reactions): The boronic acid can be cleaved by residual water or base before it has a chance to transmetalate to the palladium center.[1]

    • Solution: Use anhydrous solvents and reagents. Screening different bases can also help; for instance, using a weaker base or a fluoride source like CsF may be beneficial.

  • Dehalogenation: The halogen on the imidazo[1,2-b]pyridazine can be replaced by a hydrogen atom, particularly at elevated temperatures or in the presence of a hydride source.

    • Solution: Lowering the reaction temperature, if possible, can reduce the rate of dehalogenation. Also, ensure that the reagents and solvents are free from potential hydride donors.

Q3: My starting materials are not fully soluble in the reaction mixture. How can I address this?

A3: Poor solubility of either the imidazo[1,2-b]pyridazine substrate or the coupling partner can significantly hinder the reaction rate.

  • Solution 1: Solvent Screening: Experiment with different solvents or solvent mixtures. Common solvents for cross-coupling reactions include toluene, dioxane, THF, DMF, and acetonitrile. A mixture of a non-polar solvent with a more polar one can sometimes improve solubility.

  • Solution 2: Temperature Increase: Gently increasing the reaction temperature can improve the solubility of the reagents. However, be mindful that higher temperatures can also lead to catalyst decomposition or increased side reactions.

  • Solution 3: Use of Additives: In some cases, the addition of a phase-transfer catalyst or a co-solvent can enhance solubility.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand should I choose for my cross-coupling reaction with an imidazo[1,2-b]pyridazine?

A1: The optimal choice of catalyst and ligand is highly dependent on the specific cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) and the nature of the coupling partners. However, some general guidelines apply:

  • For Suzuki-Miyaura reactions: Catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand are commonly used. For challenging substrates, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos can be highly effective.[3]

  • For Buchwald-Hartwig aminations: Due to the potential for catalyst inhibition by both the imidazo[1,2-b]pyridazine and the amine coupling partner, the use of specialized ligands is often necessary. The Buchwald and Hartwig groups have developed a range of highly effective biarylphosphine ligands (e.g., Xantphos, DavePhos, BrettPhos) that are well-suited for these transformations.[2][4]

  • For Sonogashira couplings: A common catalyst system is a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[5] Copper-free conditions have also been developed.

Q2: What is the best base to use for my reaction?

A2: The choice of base is critical and can significantly impact the reaction outcome.

  • Suzuki-Miyaura: Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used, often in an aqueous solution with an organic solvent.[6]

  • Buchwald-Hartwig: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[7]

  • Sonogashira: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is generally used to both neutralize the HX byproduct and act as a ligand for the copper co-catalyst.[5]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the product.

Q4: Do I need to perform the reaction under strictly anhydrous and anaerobic conditions?

A4: For most palladium-catalyzed cross-coupling reactions, it is crucial to exclude oxygen to prevent the oxidation and deactivation of the Pd(0) catalyst. This is typically achieved by using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen). The requirement for anhydrous conditions depends on the specific reaction. For example, Suzuki-Miyaura reactions often benefit from the presence of a small amount of water, while other couplings may require strictly anhydrous conditions to prevent side reactions like protodeboronation.

Data Presentation

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions with imidazo[1,2-b]pyridazine substrates, providing a comparative overview of different reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine with Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (2:1)75359
2Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (2:1)75691

Data sourced from a review on the functionalization of imidazo[1,2-b]pyridazines.[8]

Table 2: Sonogashira Coupling of 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine with Terminal Alkynes

EntryAlkynePd Source (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-methoxypropynePd₂(dba)₃ (5)AsPh₃ (10)CuI (5)Et₃NDMF504884
2PhenylacetylenePd₂(dba)₃ (5)AsPh₃ (10)CuI (5)Et₃NDMF504890

Data sourced from a study on the regioselective functionalization of imidazo[1,2-b]pyridazines.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halo-imidazo[1,2-b]pyridazine:

To a reaction vessel is added the halo-imidazo[1,2-b]pyridazine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv). The vessel is sealed and purged with an inert gas (argon or nitrogen). The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., dioxane/water mixture) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6][9]

General Procedure for Buchwald-Hartwig Amination of a Halo-imidazo[1,2-b]pyridazine:

In a glovebox, a reaction tube is charged with the halo-imidazo[1,2-b]pyridazine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv). The amine (1.1-1.3 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane) are then added. The tube is sealed and heated to the desired temperature (typically 80-120 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[4][10]

Mandatory Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reagents: - Imidazo[1,2-b]pyridazine - Coupling Partner - Base B Add to Reaction Vessel A->B 1. C Purge with Inert Gas B->C 2. D Add Catalyst & Degassed Solvent C->D 3. E Heat to Desired Temperature D->E 4. F Monitor Progress (TLC, LC-MS) E->F 5. G Cool and Quench Reaction F->G Reaction Complete H Aqueous Work-up G->H 6. I Dry and Concentrate H->I 7. J Purify (Chromatography) I->J 8. K K J->K Final Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield Start Low or No Yield Observed CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes SolutionCatalyst Degas thoroughly Use precatalyst Screen ligands CheckCatalyst->SolutionCatalyst No CheckReagents Are reagents pure and stable? CheckConditions->CheckReagents Yes SolutionConditions Screen bases Screen solvents Adjust temperature CheckConditions->SolutionConditions No SolutionReagents Purify starting materials Check for decomposition CheckReagents->SolutionReagents No Success Improved Yield SolutionCatalyst->Success SolutionConditions->Success SolutionReagents->Success

Caption: A decision tree for troubleshooting low reaction yields.

Simplified Catalytic Cycle of Suzuki-Miyaura Coupling

suzuki_cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArX Ar-X Boronic Ar'-B(OR)₂ Base Base

References

Technical Support Center: Purification of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound and structurally similar imidazo[1,2-b]pyridazine derivatives are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q2: Which solvents are recommended for recrystallization?

A2: Due to the carboxylic acid moiety, the solubility of the compound is pH-dependent. A common strategy involves dissolving the crude product in a basic aqueous solution (e.g., dilute sodium hydroxide or sodium bicarbonate) to form the soluble carboxylate salt. After filtering out any insoluble impurities, the product is precipitated by acidifying the solution with an acid like hydrochloric acid (HCl).[1] For organic solvent recrystallization, polar solvents such as ethanol, methanol, or mixtures with water should be evaluated.

Q3: What type of column chromatography is suitable for this compound?

A3: Both normal-phase and reversed-phase chromatography can be employed.

  • Normal-Phase Chromatography: Silica gel is a common stationary phase. Eluent systems typically consist of a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol or acetic acid) to ensure good separation and elution of the acidic compound.[2]

  • Reversed-Phase Chromatography (RP-HPLC): For high-purity requirements, RP-HPLC is effective. A C18 column is typically used with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid and achieve better peak shape.[3]

Q4: What are the likely impurities from the synthesis of this compound?

A4: Potential impurities can include unreacted starting materials, such as 6-chloropyridazin-3-amine and α-keto acids or their esters, as well as byproducts from side reactions. The synthesis of the imidazo[1,2-b]pyridazine core is often achieved through a condensation reaction.[4] Incomplete cyclization or side reactions can lead to various related heterocyclic impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery After Recrystallization The compound is partially soluble in the acidic aqueous phase after precipitation.Cool the solution in an ice bath to minimize solubility before filtration. Wash the collected solid with a minimal amount of cold water.
The chosen organic solvent for recrystallization is too effective, leading to loss of product in the mother liquor.Experiment with solvent/anti-solvent systems. For example, dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and add a poor solvent (e.g., water or hexane) dropwise until turbidity is observed, then heat to redissolve and cool slowly.
Oily Product Instead of Solid Precipitate The presence of significant impurities can lower the melting point and prevent crystallization.Attempt to purify a small portion of the oil by column chromatography to isolate the pure compound, which can then be used as a seed crystal in subsequent recrystallization attempts.
Broad or Tailing Peaks in Reversed-Phase HPLC The carboxylic acid group is interacting with residual silanols on the silica-based column, or is in equilibrium between its ionized and non-ionized forms.[3]Add a small amount of an acidic modifier (0.1% formic acid or TFA) to the mobile phase to suppress the ionization of the carboxylic acid group. This will result in a sharper, more symmetrical peak.
Compound Stuck on Silica Gel Column The carboxylic acid group is strongly adsorbing to the acidic silica gel.Add a small percentage of acetic acid or formic acid to the eluent to compete with the compound for binding sites on the silica gel and facilitate elution. A gradient elution with an increasing amount of a polar solvent like methanol can also be effective.
Incomplete Removal of Starting Materials The polarity of the starting materials and the product are too similar for the chosen purification method.If recrystallization is ineffective, use column chromatography with a shallow gradient to improve separation. If co-elution is an issue in chromatography, consider an alternative purification technique like an acid-base extraction.

Experimental Protocols

Protocol 1: Purification by Acid-Base Precipitation
  • Dissolve the crude this compound in a 1 M aqueous solution of sodium hydroxide (NaOH) at room temperature. Use the minimum volume required for complete dissolution.

  • Stir the solution for 15-20 minutes. If any solid impurities remain, filter them off.

  • Cool the filtrate in an ice bath.

  • Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 1-2.

  • A precipitate of the purified product should form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold deionized water.

  • Dry the purified solid under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., dichloromethane:methanol, 98:2).

  • Loading: Carefully load the dried slurry containing the crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. A common starting point is a mixture of dichloromethane and methanol. The polarity can be gradually increased by increasing the percentage of methanol. Adding a small amount of acetic acid (e.g., 0.5%) to the eluent can improve the resolution and recovery of the acidic product.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Summary

Purification Method Parameter Crude Product Purified Product
Recrystallization AppearanceBrownish SolidOff-white to White Crystalline Solid
Purity (by HPLC)e.g., 85%>98%
Yield-Typically 70-90%
Silica Gel Chromatography AppearanceDark Oil / Amorphous SolidWhite to Pale Yellow Solid
Purity (by HPLC)e.g., 85%>99%
Yield-Typically 60-85%

Visualizations

experimental_workflow cluster_prep Crude Product Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude Product recrystallization Recrystallization (Acid-Base Precipitation) crude->recrystallization Option 1 chromatography Silica Gel Column Chromatography crude->chromatography Option 2 analysis Purity Analysis (e.g., HPLC, NMR) recrystallization->analysis chromatography->analysis pure_product Pure Product (>98%) analysis->pure_product If purity is met

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Impure Product check_method Purification Method? start->check_method recryst_issue Low Recovery or Oily Product? check_method->recryst_issue Recrystallization chrom_issue Broad Peak or No Elution? check_method->chrom_issue Chromatography solubility Adjust Solvent / Temperature Use Seed Crystal recryst_issue->solubility Yes pure_product Pure Product recryst_issue->pure_product No solubility->pure_product modifier Add Acid Modifier (e.g., Acetic Acid) to Eluent chrom_issue->modifier Yes chrom_issue->pure_product No modifier->pure_product

Caption: A logical troubleshooting guide for common purification issues.

References

Preventing decomposition of imidazo[1,2-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine derivatives. It provides troubleshooting guidance and answers to frequently asked questions regarding the stability and prevention of decomposition of these compounds.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC analysis of a recently synthesized imidazo[1,2-b]pyridazine derivative.

Possible Cause: The compound may be degrading. Imidazo[1,2-b]pyridazine derivatives, such as the multi-targeted tyrosine kinase inhibitor ponatinib, can be susceptible to degradation under certain conditions.[1][2]

Solutions:

  • Review Synthesis and Purification Conditions:

    • Alkaline Sensitivity: Avoid strongly basic conditions during workup and purification. One of the known degradation pathways for ponatinib, a prominent imidazo[1,2-b]pyridazine derivative, is alkaline hydrolysis.[1][2][3] Consider using a mild base like sodium bicarbonate for neutralization steps.[4]

    • Residual Catalysts: Ensure that all metal catalysts (e.g., palladium) used in cross-coupling reactions for synthesis are completely removed, as they could potentially catalyze degradation.[5]

  • Assess Storage Conditions:

    • Light and Heat Sensitivity: These compounds can be sensitive to light and heat.[3] Store your derivatives, both in solid form and in solution, protected from light in a cool, dry, and well-ventilated place. For long-term storage, -20°C is recommended.[3]

    • Atmosphere: Consider storing sensitive compounds under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Ponatinib has been shown to degrade via oxidation.[1][2][3]

  • Evaluate Analytical Methodology:

    • Your analytical method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), should be stability-indicating. This means it can separate the intact compound from any potential degradation products.[1][2] Refer to the Experimental Protocols section for a detailed HPLC method.

Problem: The biological activity of my imidazo[1,2-b]pyridazine derivative is lower than expected or decreases over time.

Possible Cause: The compound may be degrading, leading to a lower concentration of the active molecule.

Solutions:

  • Confirm Compound Identity and Purity:

    • Re-analyze your sample using a validated, stability-indicating HPLC method to determine its purity.

    • Confirm the structure of your compound using techniques like NMR and mass spectrometry to ensure you have the correct molecule.

  • Prepare Fresh Solutions:

    • If you are using stock solutions for your biological assays, prepare them fresh from solid material before each experiment.

    • Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into smaller, single-use volumes.

  • Optimize Formulation for in vivo or in vitro studies:

    • The metabolic stability of imidazo[1,2-b]pyridazine derivatives can be a factor. For instance, structural modifications, such as the introduction of specific substituents, have been shown to dramatically improve metabolic stability.[6] While this is a drug design consideration, it's important to be aware of potential metabolic liabilities.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for imidazo[1,2-b]pyridazine derivatives?

A1: Based on forced degradation studies of ponatinib, a well-characterized imidazo[1,2-b]pyridazine, the primary degradation pathways are:

  • Alkaline Hydrolysis: The molecule can be hydrolyzed under basic conditions.[1][2][3]

  • Oxidation: The compound is susceptible to degradation in the presence of oxidizing agents. An N-oxide impurity has been identified as a degradation product.[7]

  • Photolytic Degradation: Exposure to light can cause decomposition.[3]

  • Thermal Degradation: High temperatures can lead to the breakdown of the compound.[3]

Q2: What are the ideal storage conditions for imidazo[1,2-b]pyridazine derivatives?

A2: For optimal stability, these compounds should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[3] For long-term storage, a temperature of -20°C is advisable.[3]

Q3: How can I detect degradation in my sample?

A3: While visual changes like color alteration or clumping can indicate degradation, the most reliable method is to use a stability-indicating analytical technique.[3] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly used method to separate the parent compound from its process-related impurities and degradation products.[1][2]

Q4: Are there any general strategies during synthesis to improve the stability of the final compound?

A4: Yes. During synthesis, it is crucial to:

  • Use mild basic conditions for reactions and workups whenever possible.[4]

  • Thoroughly remove any residual metal catalysts from cross-coupling reactions.

  • Protect reaction mixtures from excessive heat and light, especially during prolonged reaction times.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Ponatinib

Stress ConditionOutcomeIdentified Degradation ProductsReference
Alkaline Hydrolysis Degradation observedImpurity-C[1][2][3]
Oxidative Degradation observedImpurity-B (novel), N-oxide impurity[1][2][7]
Acidic Hydrolysis Degradation observedDP 1, DP 2, DP 3, DP 4[7]
Thermal Degradation observed-[3]
Photolytic Degradation observed-[3]

DP = Degradation Product

Experimental Protocols

Stability-Indicating RP-HPLC Method for Ponatinib and Related Substances

This method is designed to separate ponatinib from its process-related impurities and degradation products.[1][2]

  • Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm)

  • Mobile Phase A: 9:1 (v/v) mixture of water and acetonitrile. The aqueous portion contains 2 mM potassium dihydrogen phosphate and 0.4% triethylamine, with the final pH adjusted to 2.4.

  • Mobile Phase B: Acetonitrile

  • Elution: Gradient

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 250 nm

  • Column Temperature: 40°C

  • Injection Volume: 10 μL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the imidazo[1,2-b]pyridazine derivative.

  • Dissolve it in 20 mL of a 50:50 (v/v) mixture of methanol and water to achieve a concentration of approximately 0.5 mg/mL.

Visualizations

Decomposition_Pathways cluster_stress Stress Conditions cluster_compound Compound cluster_products Degradation Products Alkaline Alkaline Conditions IPD Imidazo[1,2-b]pyridazine Derivative Oxidative Oxidative Stress Heat_Light Heat / Light Hydrolysis_Product Hydrolysis Products IPD->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidation Products IPD->Oxidation_Product Oxidation Other_Products Other Degradants IPD->Other_Products Thermal/ Photolytic

Caption: Major degradation pathways for imidazo[1,2-b]pyridazine derivatives.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analysis cluster_results Results & Interpretation Start Imidazo[1,2-b]pyridazine Sample Store Store at -20°C Protected from Light Start->Store Prep Prepare Fresh Solution (e.g., 0.5 mg/mL) Store->Prep Inject Inject into RP-HPLC System Prep->Inject Analyze Analyze Chromatogram Inject->Analyze Pure Single Major Peak: Compound is Stable Analyze->Pure Ideal Outcome Degraded Multiple Peaks: Degradation has Occurred Analyze->Degraded Troubleshoot

References

Troubleshooting low cell permeability of imidazo[1,2-b]pyridazine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cell permeability of imidazo[1,2-b]pyridazine inhibitors.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-b]pyridazine inhibitor is potent in biochemical assays but shows significantly lower activity in cell-based assays. What is the likely cause?

A significant drop in potency between biochemical and cellular assays often suggests poor cell permeability. The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential factors include inhibitor instability in cell culture media, metabolism by cellular enzymes, or active removal from the cell by efflux pumps.

Q2: What are the key physicochemical properties of my imidazo[1,2-b]pyridazine inhibitor that could be limiting its cell permeability?

Several physicochemical properties can hinder the ability of a small molecule to cross the cell membrane:

  • High Polarity: A large number of polar atoms can make it difficult for the molecule to pass through the lipid bilayer of the cell membrane.

  • Low Lipophilicity: The compound may not be soluble enough in the lipid environment of the cell membrane. A balanced lipophilicity (logP/logD) is essential for effective membrane permeation.

  • High Molecular Weight: Larger molecules generally show lower passive diffusion across the cell membrane.

  • Charge: Molecules that are ionized at physiological pH typically have reduced permeability.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can negatively impact permeability by increasing the energy required for the molecule to shed its water shell before entering the lipid bilayer.

  • Efflux Transporter Substrate: The inhibitor might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

Q3: How can I experimentally assess the cell permeability of my imidazo[1,2-b]pyridazine inhibitor?

Several in vitro assays are commonly used to measure cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive, transcellular permeability. It is useful for early-stage screening as it is not affected by active transport or efflux mechanisms.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to resemble the intestinal epithelium. It can assess both passive diffusion and active transport, including the identification of compounds that are substrates for efflux transporters.

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This is another cell-based assay, often used with a cell line transfected with a specific transporter like P-gp (MDCK-MDR1) to specifically investigate efflux.

Q4: What strategies can I employ to improve the cell permeability of my imidazo[1,2-b]pyridazine inhibitor?

If your inhibitor has poor permeability, consider these medicinal chemistry and formulation strategies:

  • Structural Modification:

    • Optimize Lipophilicity: Fine-tune the lipophilicity (logP/logD) of your compound. For some imidazo[1,2-b]pyridazines, reducing the calculated logP (cLogP) has been shown to improve metabolic stability, a related property.

    • Introduce Intramolecular Hydrogen Bonds: In one study, introducing a 2-pyridyl group on an imidazo[1,2-b]pyridazine scaffold enhanced Caco-2 permeability, which was attributed to the formation of intramolecular hydrogen bonds that mask polar groups.

    • Amide-to-Ester Substitution: Replacing an amide linkage with an ester can reduce the number of hydrogen bond donors and has been shown to increase permeability in some small molecules.

    • Prodrug Approach: A prodrug is an inactive or less active derivative that is converted to the active drug in the body. This can be used to temporarily mask polar functional groups that hinder membrane permeability. For example, an ester prodrug of a carboxylic acid can increase lipophilicity.

  • Formulation Strategies: For preclinical studies, using formulation approaches like lipid-based nanocarriers or co-solvents can improve the solubility and apparent permeability of a compound.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low cell permeability issues with your imidazo[1,2-b]pyridazine inhibitors.

G cluster_0 Troubleshooting Workflow start Start: Low Cellular Activity biochem_potency Confirm High Biochemical Potency assess_permeability Assess Permeability (PAMPA, Caco-2) low_permeability Permeability is Low analyze_physicochem Analyze Physicochemical Properties high_efflux High Efflux Ratio in Caco-2? structural_mods Structural Modifications formulation Formulation Strategies retest Re-test Cellular Activity other_issues Investigate Other Issues (Stability, Metabolism)

Problem Possible Cause Suggested Solution
Low Papp value in PAMPA Poor intrinsic passive permeability due to unfavorable physicochemical properties (e.g., high polarity, low lipophilicity).Analyze the compound's logP, polar surface area, and hydrogen bonding capacity. Consider chemical modifications to optimize these properties.
Low Papp (A-B) in Caco-2, but acceptable PAMPA permeability The compound is a substrate of efflux transporters like P-glycoprotein (P-gp).Perform a bidirectional Caco-2 assay to determine the efflux ratio. If the efflux ratio is high (typically ≥2), consider co-dosing with a known efflux pump inhibitor (e.g., verapamil) to confirm. Structural modifications may be needed to reduce efflux liability.
Low Papp in both PAMPA and Caco-2 A combination of poor passive permeability and potential active efflux.Prioritize optimizing physicochemical properties to improve passive diffusion first. Re-evaluate in both assays after modification.
High variability in permeability data Inconsistent assay conditions, poor compound solubility, or issues with cell monolayer integrity.Ensure the compound is fully dissolved in the assay buffer. Use a co-solvent like DMSO at a low, non-toxic concentration if necessary. Always include control compounds for low and high permeability to validate each experiment. Check the integrity of the cell monolayer using a marker like Lucifer yellow.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline for assessing passive permeability.

  • Prepare the PAMPA plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Prepare solutions:

    • Donor solution: Dissolve the imidazo[1,2-b]pyridazine inhibitor in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration. A small percentage of a co-solvent like DMSO may be used to aid solubility.

    • Acceptor solution: Fill the wells of a 96-well acceptor plate with buffer.

  • Perform the assay:

    • Place the lipid-coated filter plate onto the acceptor plate.

    • Add the donor solution to the filter plate wells.

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours).

  • Quantify compound concentration: After incubation, determine the concentration of the inhibitor in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the filter area

    • t is the incubation time

    • C_A(t) is the compound concentration in the acceptor well at time t

    • C_equilibrium is the concentration at equilibrium

Caco-2 Permeability Assay

This protocol outlines the steps for assessing permeability across a Caco-2 cell monolayer.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.

  • Prepare solutions:

    • Test compound solution: Dissolve the imidazo[1,2-b]pyridazine inhibitor in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.

    • Control compounds: Prepare solutions of known low and high permeability control compounds (e.g., atenolol and metoprolol, respectively).

  • Perform the assay:

    • Apical to Basolateral (A-B) Permeability:

      • Wash the Caco-2 monolayers with warm transport buffer.

      • Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.

    • Basolateral to Apical (B-A) Permeability (for efflux assessment):

      • Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.

      • Take samples from the apical chamber at the same time points.

  • Quantify compound concentration: Analyze the concentration of the inhibitor in the collected samples using LC-MS/MS.

  • Calculate permeability and efflux ratio:

    • Calculate the Papp value for both A-B and B-A directions.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B) . An efflux ratio of ≥2 suggests the compound is a substrate for active efflux transporters.

Data Presentation

Table 1: Physicochemical Properties and Permeability of Selected Imidazo[1,2-b]pyridazine Analogs

CompoundcLogPH-Bond DonorsCaco-2 Papp (nm/s)Reference
Analog 4 3.80--
Analog 5 1.99534
Analog 6e --Highly Permeable
Analog 6j --59

Note: This table is populated with example data from the literature to illustrate how to present such information. Researchers should populate this with their own experimental data.

Signaling Pathway and Permeability Concepts

G cluster_0 Cellular Environment extracellular Extracellular Space (Inhibitor Applied) cell_membrane Cell Membrane (Lipid Bilayer) intracellular Intracellular Space (Target Protein) target Target Protein (e.g., Kinase) efflux_pump Efflux Pump (e.g., P-gp)

Technical Support Center: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful synthesis and scale-up of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid.

Experimental Protocol: Two-Step Synthesis

A common and scalable approach to synthesizing the target compound involves a two-step process: first, a cyclocondensation reaction to form the ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

Reaction: 6-amino-3-chloropyridazine reacts with ethyl 2-chloroacetoacetate in a cyclocondensation reaction to form the imidazo[1,2-b]pyridazine ring system.

Methodology:

  • To a stirred suspension of 6-amino-3-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or toluene, add sodium bicarbonate (NaHCO3) (3.0 eq).

  • Heat the mixture to reflux (approximately 80-110 °C, depending on the solvent).

  • Slowly add a solution of ethyl 2-chloroacetoacetate (1.2 eq) in the same solvent to the refluxing mixture.

  • Maintain the reaction at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ethyl ester.

Step 2: Hydrolysis to this compound

Reaction: The ethyl ester is hydrolyzed under basic conditions to the corresponding carboxylic acid.

Methodology:

  • Dissolve the purified ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (NaOH) (2.0-3.0 eq) in water to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring for the disappearance of the starting material by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to a pH of 3-4 with a suitable acid, such as 2M hydrochloric acid (HCl). A precipitate will form.

  • Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Troubleshooting Guides

Step 1: Cyclocondensation Reaction
Question Possible Cause(s) Suggested Solution(s)
Why is my reaction showing low conversion of the starting material? 1. Insufficient reaction temperature or time. 2. Ineffective base. 3. Presence of water in the reaction.1. Ensure the reaction is maintained at a vigorous reflux. Increase the reaction time and monitor by TLC/HPLC. 2. Use a freshly opened or properly stored base. Consider a stronger base like potassium carbonate if needed. 3. Use anhydrous solvents and ensure starting materials are dry.
I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them? 1. Formation of regioisomers. The cyclization can potentially occur at the other nitrogen of the pyridazine ring. 2. Self-condensation of ethyl 2-chloroacetoacetate.1. The formation of the imidazo[1,2-b]pyridazine backbone is generally favored due to the electronics of the 3-amino-6-chloropyridazine.[1] Ensure slow addition of the chloroacetoacetate to the heated mixture. 2. Maintain a consistent reflux temperature and avoid localized overheating.
The product is difficult to purify and the yield is low after recrystallization. 1. Oily crude product that does not solidify easily. 2. Product loss during the purification steps.1. After concentrating the reaction mixture, try triturating the crude oil with a non-polar solvent like hexane or ether to induce crystallization. 2. Optimize the recrystallization solvent system. If yields are still low, consider purification by column chromatography.
Step 2: Hydrolysis
Question Possible Cause(s) Suggested Solution(s)
The hydrolysis is incomplete, and I still see starting material (ester). 1. Insufficient amount of base. 2. Low reaction temperature or short reaction time.1. Increase the equivalents of NaOH to 3.0 eq to ensure complete saponification. 2. Increase the temperature to 60-70 °C and extend the reaction time, monitoring by TLC/HPLC until no ester is observed.
My final product has a low melting point and looks impure. 1. Incomplete hydrolysis leaving residual ester. 2. Incomplete precipitation or insufficient washing.1. Ensure the hydrolysis reaction goes to completion before workup. 2. After acidification, cool the mixture for a longer period. Wash the filtered product thoroughly with cold water to remove any residual salts or acid.
The yield of the final acid is lower than expected. 1. Product is partially soluble in the acidic aqueous solution. 2. Degradation of the product during workup.1. After acidification and filtration, you can extract the aqueous filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product. 2. Avoid using excessively high temperatures during the reaction and concentration steps. Ensure the acidification is done in an ice bath to minimize potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is the quality requirement for the starting material, 6-amino-3-chloropyridazine?

  • A1: It is crucial to use high-purity 6-amino-3-chloropyridazine (≥97%).[2] Impurities can lead to side reactions and complicate the purification of the final product. Ensure the starting material is dry before use.

Q2: Are there any specific safety precautions I should take during this synthesis?

  • A2: Yes. Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The starting material, 6-amino-3-chloropyridazine, can be harmful if swallowed and causes skin and eye irritation.[3]

Q3: How can I best monitor the progress of these reactions?

  • A3: Thin Layer Chromatography (TLC) is a quick and effective method. A typical mobile phase for both steps could be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1). The starting materials, intermediates, and final product should have distinct Rf values. For more quantitative analysis, HPLC is recommended.

Q4: What are the key considerations for scaling up this synthesis from grams to kilograms?

  • A4: When scaling up, consider the following:

    • Heat Transfer: The cyclocondensation step is exothermic upon addition of the chloroacetoacetate. Ensure your reactor has adequate cooling capacity to control the temperature. The addition should be done at a controlled rate.

    • Mixing: Efficient stirring is critical to ensure homogeneity, especially in the heterogeneous mixture of the first step.

    • Workup and Isolation: Filtration and drying of large quantities of product require appropriate equipment. Ensure your filtration setup can handle the larger volume and that the product is dried thoroughly.

    • Solvent Choice: For large-scale synthesis, consider the cost, safety, and environmental impact of your chosen solvents.

Q5: Can I use a different base for the hydrolysis step?

  • A5: While sodium hydroxide is common, potassium hydroxide (KOH) can also be used. Lithium hydroxide (LiOH) is another option, sometimes preferred for cleaner reactions, though it is more expensive. The choice of base is generally not critical as long as it is a strong alkali metal hydroxide.

Data Presentation

Table 1: Summary of Reaction Parameters for Step 1
ParameterConditionExpected YieldPurity (Post-Purification)
Solvent Ethanol or Toluene75-85%>98% (by HPLC)
Base Sodium Bicarbonate (3.0 eq)
Temperature Reflux (80-110 °C)
Reaction Time 4-6 hours
Table 2: Summary of Reaction Parameters for Step 2
ParameterConditionExpected YieldPurity (Post-Purification)
Solvent Ethanol/Water85-95%>99% (by HPLC)
Base Sodium Hydroxide (2.0-3.0 eq)
Temperature 50-60 °C
Reaction Time 2-4 hours

Visualizations

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis Start1 6-amino-3-chloropyridazine + Ethyl 2-chloroacetoacetate + NaHCO3 in Ethanol React1 Reflux (4-6h) Start1->React1 Workup1 Cool, Filter Salts React1->Workup1 Purify1 Concentrate & Recrystallize Workup1->Purify1 Product1 Ethyl 6-chloro-2-methylimidazo [1,2-b]pyridazine-3-carboxylate Purify1->Product1 Start2 Ester Product from Step 1 + NaOH in EtOH/Water Product1->Start2 Proceed to Hydrolysis React2 Heat to 50-60°C (2-4h) Start2->React2 Workup2 Concentrate, Cool & Acidify (HCl) React2->Workup2 Purify2 Filter, Wash & Dry Workup2->Purify2 Product2 6-Chloro-2-methylimidazo[1,2-b] pyridazine-3-carboxylic acid Purify2->Product2

Caption: Experimental workflow for the two-step synthesis.

G Start Low Yield or Impure Product? CheckStep Which Step is Problematic? Start->CheckStep Step1 Cyclocondensation (Step 1) CheckStep->Step1 Ester Synthesis Step2 Hydrolysis (Step 2) CheckStep->Step2 Acid Formation IncompleteRxn1 Incomplete Reaction? Step1->IncompleteRxn1 IncompleteRxn2 Incomplete Hydrolysis? Step2->IncompleteRxn2 SideProducts Side Products? IncompleteRxn1->SideProducts No Sol_TimeTemp Increase Time/Temp Check Base Quality IncompleteRxn1->Sol_TimeTemp Yes Sol_SlowAdd Ensure Slow Addition of Reagent at Reflux SideProducts->Sol_SlowAdd Yes PrecipitationIssue Precipitation / Purity Issue? IncompleteRxn2->PrecipitationIssue No Sol_BaseTemp Increase Base Eq. Increase Temp/Time IncompleteRxn2->Sol_BaseTemp Yes Sol_AcidWash Ensure pH is 3-4 Wash Thoroughly with Cold Water PrecipitationIssue->Sol_AcidWash Yes

Caption: Troubleshooting flowchart for the synthesis process.

References

Technical Support Center: Enhancing Metabolic Stability of Imidazo[1,2-b]pyridazine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of imidazo[1,2-b]pyridazine drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the instability of imidazo[1,2-b]pyridazine derivatives?

A1: Imidazo[1,2-b]pyridazine derivatives are susceptible to metabolism through two primary enzymatic pathways:

  • Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, this involves oxidative reactions.

  • Aldehyde Oxidase (AO) Metabolism: This is a significant pathway for nitrogen-containing heterocyclic compounds. AO catalyzes the oxidation of electron-deficient rings, which can be a major liability for the imidazo[1,2-b]pyridazine scaffold.[1][2]

Q2: My imidazo[1,2-b]pyridazine candidate shows high clearance in human liver microsomes (HLM). What are the likely "metabolic soft spots"?

A2: High clearance in HLM assays suggests susceptibility to metabolism. Common metabolic "soft spots" on the imidazo[1,2-b]pyridazine scaffold include:

  • Unsubstituted positions on the heterocyclic rings: These are prone to oxidation by both CYP enzymes and AO.[1]

  • Electron-rich aromatic substituents: Phenyl groups, for example, can be hydroxylated.

  • The carbon atom adjacent to a ring nitrogen: This can be a site for AO-mediated oxidation.[3]

Q3: What strategies can I employ to improve the metabolic stability of my lead compound?

A3: Several medicinal chemistry strategies can be effective:

  • Blocking Metabolic Sites: Introducing metabolically stable groups (e.g., fluorine, methyl) at susceptible positions can sterically hinder enzyme access or alter the electronic properties of the site.

  • Bioisosteric Replacement: Replacing a metabolically liable moiety with a bioisostere that is more resistant to metabolism can be effective. For example, replacing a phenyl ring with a pyridine or pyrimidine ring can increase metabolic stability.[1][4]

  • Scaffold Hopping: In some cases, modifying the core scaffold, for instance, from an imidazo[1,2-a]pyrimidine to an imidazo[1,5-a]pyridine, can mitigate AO-mediated metabolism.[1]

  • Introduction of Morpholine or Piperazine: These moieties are known to enhance the drug-like properties of lead compounds, including metabolic stability.[5]

  • Reducing Lipophilicity (cLogP): Generally, decreasing the lipophilicity of a compound can improve its metabolic stability.[6]

Q4: How can I determine if CYP enzymes or Aldehyde Oxidase (AO) is the primary contributor to the metabolism of my compound?

A4: You can perform in vitro assays with specific enzyme inhibitors:

  • CYP Inhibition: Use a general CYP inhibitor (e.g., 1-aminobenzotriazole) or specific inhibitors for major CYP isoforms in your microsomal stability assay. A significant decrease in metabolism in the presence of the inhibitor points to CYP involvement.

  • AO Inhibition: Use a known AO inhibitor (e.g., hydralazine) in an S9 fraction or cytosolic fraction stability assay. A decrease in metabolism indicates AO is a contributing enzyme.

Troubleshooting Guides

Issue 1: High variability in microsomal stability assay results.

Potential Cause Explanation Troubleshooting Steps
Microsome Quality and Handling Liver microsomes are sensitive to freeze-thaw cycles and improper storage, which can lead to batch-to-batch variability in enzymatic activity.Aliquot microsomes upon receipt to minimize freeze-thaw cycles. Always thaw them quickly at 37°C and keep them on ice until use. Use a consistent source and lot of microsomes for a series of experiments.[7]
Incorrect Cofactor Concentration Sub-optimal or excessive concentrations of cofactors like NADPH can affect enzyme kinetics.Ensure the NADPH regenerating system is freshly prepared and used at the recommended concentration (typically around 1 mM).[7]
Compound Instability The compound may be chemically unstable in the assay buffer or at 37°C.Run a control incubation with heat-inactivated microsomes or in buffer alone to assess the chemical stability of the compound under the assay conditions.[7]
Analytical Method Variability Inconsistent sample preparation or LC-MS/MS performance can introduce variability.Use an internal standard to normalize for variations in sample processing and instrument response. Ensure the analytical method is validated for linearity, precision, and accuracy.

Issue 2: My compound appears stable in liver microsomes but shows high in vivo clearance.

Potential Cause Explanation Troubleshooting Steps
Non-CYP Mediated Metabolism Microsomal stability assays with only NADPH as a cofactor primarily assess Phase I CYP-mediated metabolism. Other enzymes, like aldehyde oxidase (AO) or Phase II enzymes (e.g., UGTs), may be responsible for clearance.Perform stability assays using liver S9 fractions or hepatocytes, which contain a broader range of metabolic enzymes, including cytosolic enzymes like AO and Phase II enzymes.[8][] Include appropriate cofactors for Phase II metabolism, such as UDPGA, in your incubations.[10]
Poor Plasma Protein Binding High free fraction of the drug in plasma can lead to increased availability for metabolism and clearance.Determine the plasma protein binding of your compound. High unbound fractions can contribute to higher than expected in vivo clearance.
Active Transport The compound may be a substrate for uptake transporters in the liver, leading to high intracellular concentrations and rapid metabolism.Investigate if your compound is a substrate for key hepatic uptake transporters (e.g., OATPs).

Experimental Protocols

Microsomal Stability Assay

This protocol is adapted from standard industry practices to assess the metabolic stability of a test compound in liver microsomes.[10][11][12]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes at 37°C and then keep them on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare the test compound working solution by diluting the stock solution in buffer to the desired starting concentration (e.g., 1 µM).

    • Pre-warm the NADPH regenerating system and the microsomal solution at 37°C for 5-10 minutes.

  • Incubation:

    • Add the test compound working solution to the wells of a 96-well plate.

    • Initiate the reaction by adding the pre-warmed microsomal solution and, finally, the NADPH regenerating system.

    • For the 0-minute time point, add the stop solution before adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold stop solution to the corresponding wells.[13]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

Quantitative Data Summary

Table 1: Example Metabolic Stability Data for Imidazo[1,2-b]pyridazine Analogs

CompoundModificationt½ (min, HLM)CLint (µL/min/mg)
Parent -5138.6
Analog A 6-Fluoro2527.7
Analog B 3-(2-pyridyl)4017.3
Analog C 6-Morpholino>60<11.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep1 Prepare Test Compound Working Solution inc1 Add Compound to Plate prep1->inc1 prep2 Prepare Microsome Solution inc2 Initiate Reaction: Add Microsomes & NADPH prep2->inc2 prep3 Prepare NADPH Regenerating System prep3->inc2 inc1->inc2 inc3 Incubate at 37°C inc2->inc3 term Terminate Reaction (Stop Solution) inc3->term proc Centrifuge & Collect Supernatant term->proc anal LC-MS/MS Analysis proc->anal data1 Calculate % Remaining anal->data1 data2 Determine t½ and CLint data1->data2

Caption: Workflow for a typical microsomal stability assay.

metabolic_pathways cluster_phase1 Phase I Metabolism drug Imidazo[1,2-b]pyridazine Drug Candidate cyp CYP450 Enzymes drug->cyp Oxidation ao Aldehyde Oxidase (AO) drug->ao Oxidation metabolite Oxidized Metabolites cyp->metabolite ao->metabolite excretion Excretion metabolite->excretion

Caption: Major metabolic pathways for imidazo[1,2-b]pyridazines.

troubleshooting_logic start High In Vivo Clearance Despite Microsomal Stability q1 Non-CYP Metabolism? start->q1 a1 Perform S9/Hepatocyte Stability Assays q1->a1 Yes q2 High Unbound Fraction? q1->q2 No end Identify Clearance Mechanism a1->end a2 Measure Plasma Protein Binding q2->a2 Yes q3 Active Transport? q2->q3 No a2->end a3 Conduct Transporter Substrate Assays q3->a3 Yes a3->end

Caption: Troubleshooting logic for unexpected in vivo clearance.

References

Technical Support Center: Recrystallization of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the recrystallization of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid.

Troubleshooting Guide

Problem: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not polar enough to dissolve the carboxylic acid and heterocyclic core.

  • Solution:

    • Increase the polarity of the solvent system. If you are using a non-polar solvent like hexanes or toluene, switch to a more polar solvent such as ethyl acetate, acetone, or an alcohol (methanol, ethanol, or isopropanol).

    • Consider using a solvent mixture. A common strategy is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid.

    • For carboxylic acids, using a small amount of a polar, protic solvent like water in a mixture with an alcohol or acetone can sometimes improve solubility.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The melting point of the impurities may be lowered to a point where the compound melts in the solvent.

  • Solution:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oil formation.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to induce crystallization.

    • Solvent Adjustment: Add slightly more of the "good" solvent to the oiled-out mixture and gently heat until the oil redissolves. Then, allow it to cool slowly again.

Problem: No crystals form, even after extended cooling.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Concentrate the Solution: If the compound is too dilute, crystals will not form. Evaporate some of the solvent to increase the concentration of the solute and then attempt to cool and crystallize again.

    • Induce Crystallization: Use the scratching or seeding techniques described above.

    • Change the Solvent System: The chosen solvent may be too good of a solvent for your compound at all temperatures. Consider a different solvent or a solvent/anti-solvent system.

Problem: The recovered crystals are colored or appear impure.

  • Possible Cause: The recrystallization process did not effectively remove all impurities. Some impurities may have co-precipitated with your compound.

  • Solution:

    • Second Recrystallization: Perform a second recrystallization using the same or a different solvent system.

    • Charcoal Treatment: If the color is due to highly conjugated impurities, you can try decolorizing with activated charcoal. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for the recrystallization of this compound?

A1: Based on the structure, which contains a polar carboxylic acid group and a moderately polar heterocyclic system, good starting points for solvent selection would be polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone or ethyl acetate. You may need to use a solvent mixture to achieve optimal results.

Q2: How can I determine a good solvent pair for recrystallization?

A2: A good solvent pair consists of a "good" solvent in which your compound is soluble when hot, and a "poor" solvent in which your compound is insoluble even when hot. The two solvents must be miscible. To test a solvent pair, dissolve a small amount of your compound in a few drops of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes cloudy (turbid). If the cloudiness disappears upon gentle heating and reappears upon cooling, you have a potentially good solvent pair.

Q3: My compound is described as having poor solubility. How does this affect my recrystallization strategy?

A3: Poor solubility can make finding a suitable recrystallization solvent challenging. You may need to use larger volumes of solvent. Alternatively, consider a reactive crystallization approach. For example, you could dissolve the carboxylic acid in a dilute aqueous base, perform a hot filtration to remove insoluble impurities, and then re-precipitate the purified acid by adding acid.

Solvent Selection Summary

Solvent CategoryExamplesPotential Suitability for RecrystallizationNotes
Polar Protic Water, Methanol, Ethanol, IsopropanolHighThe carboxylic acid group should impart solubility in these solvents, especially at elevated temperatures. Water may be a suitable anti-solvent when mixed with an alcohol.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to HighThese solvents can be effective but may require heating to dissolve the compound.
Non-polar Hexanes, Toluene, DichloromethaneLowGenerally, these are unlikely to be good primary solvents due to the polar nature of the molecule but could potentially be used as anti-solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateTHF may show some solubility, while diethyl ether is likely to be a poor solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In a flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., acetone).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy.

  • Re-dissolution: If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve is_dissolved Completely Dissolved? dissolve->is_dissolved add_more_solvent Add More Solvent and Continue Heating is_dissolved->add_more_solvent No cool Cool Solution Slowly is_dissolved->cool Yes add_more_solvent->dissolve change_solvent Choose a More Polar Solvent add_more_solvent->change_solvent If still not dissolving change_solvent->dissolve crystals_form Crystals Form? cool->crystals_form oiled_out Product Oiled Out? crystals_form->oiled_out No filter_wash Filter, Wash with Cold Solvent, and Dry crystals_form->filter_wash Yes troubleshoot_oil Troubleshoot Oiling Out: 1. Reheat & Add More Solvent 2. Cool Slower 3. Scratch/Seed oiled_out->troubleshoot_oil Yes troubleshoot_no_crystals Induce Crystallization: 1. Scratch/Seed 2. Concentrate Solution 3. Add Anti-Solvent oiled_out->troubleshoot_no_crystals No troubleshoot_oil->cool troubleshoot_no_crystals->cool check_purity Check Purity/Color filter_wash->check_purity is_pure Pure? check_purity->is_pure end End is_pure->end Yes troubleshoot_purity Troubleshoot Purity: 1. Second Recrystallization 2. Use Charcoal is_pure->troubleshoot_purity No troubleshoot_purity->dissolve

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the FDA-approved kinase inhibitor Ponatinib. This guide provides a comparative analysis of the biological activity of analogs of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid, focusing on their potential as kinase inhibitors. The structure-activity relationships (SAR) are explored by examining modifications at the 3- and 6-positions of the imidazo[1,2-b]pyridazine ring.

Data Presentation

The following tables summarize the in vitro biological activity of various imidazo[1,2-b]pyridazine analogs. The data is compiled from studies investigating these compounds as inhibitors of I-kappa B kinase beta (IKKβ) and Tyrosine kinase 2 (Tyk2) pseudokinase domain (JH2).

Table 1: In Vitro IKKβ Inhibitory Activity of Imidazo[1,2-b]pyridazine Analogs

Compound IDR (Position 3)X (Position 6)IKKβ IC50 (μM)TNFα Production in THP-1 cells IC50 (μM)
1 -CONH-c-Pr-Cl0.0280.28
2 -CONH-c-Pr-OMe0.0461.8
3 -CONH-c-Pr-CN0.0210.33
4 -CONH-Et-Cl0.0530.77
5 -CONH-i-Pr-Cl0.0330.45

Data sourced from Shimizu et al., Bioorg. Med. Chem. Lett. 2010, 20, 5113-5118.[1]

Table 2: In Vitro Tyk2 JH2 Inhibitory Activity and Cellular Activity of Imidazo[1,2-b]pyridazine Analogs

Compound IDR (Position 3)R1 (Position 6)Tyk2 JH2 Binding IC50 (μM)Cellular pSTAT1 IC50 (μM)
6e -CONH-c-Pr6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino)0.0030.033
6n -CONH-i-Pr6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino)0.0010.058
6o -CONH-c-Bu6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino)0.0030.038
6p -CONH-(3-hydroxy-2,2-dimethylpropyl)6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino)0.0040.031

Data sourced from Liu et al., ACS Med. Chem. Lett. 2019, 10, 383-388.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Inhibition Assay (IKKβ)

This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against IKKβ.

  • Reagent Preparation :

    • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

    • Enzyme Solution: Recombinant human IKKβ is diluted in assay buffer to the desired concentration.

    • Substrate Solution: A biotinylated IκBα peptide substrate is prepared in assay buffer.

    • ATP Solution: ATP is dissolved in assay buffer to the desired concentration (typically at the Kₘ for the enzyme).

    • Test Compounds: Compounds are serially diluted in DMSO and then further diluted in assay buffer.

  • Assay Procedure :

    • Add 5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 10 µL of the IKKβ enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the IκBα substrate and ATP.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of a stop solution containing EDTA.

  • Detection :

    • The amount of phosphorylated substrate is quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Add 25 µL of a detection mixture containing a europium-labeled anti-phospho-IκBα antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis :

    • The ratio of the fluorescence signals at 665 nm and 615 nm is calculated.

    • IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating :

    • Harvest and count cells (e.g., THP-1 human monocytic cell line).

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization :

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ values by plotting the percentage of viability against the logarithm of the compound concentration.[3][4][5]

Mandatory Visualization

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine analogs.

IKK_NFkB_Signaling TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (p) NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Initiates Inhibitor Imidazo[1,2-b]pyridazine Analog Inhibitor->IKK_complex Inhibits JAK_STAT_Signaling Cytokine Cytokine (e.g., IL-12, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAKs JAKs Receptor->JAKs Activates Tyk2 Tyk2 Receptor->Tyk2 Activates STAT STAT JAKs->STAT Phosphorylate Tyk2->STAT Phosphorylate STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression Regulates Inhibitor Imidazo[1,2-b]pyridazine Analog Inhibitor->Tyk2 Inhibits (JH2 domain) Experimental_Workflow Start Start: Synthesis of Analogs Biochem_Assay In Vitro Biochemical Assay (e.g., Kinase Assay) Start->Biochem_Assay Determine_IC50 Determine IC50 Biochem_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., MTT, pSTAT) Determine_IC50->Cell_Based_Assay Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Determine_Cellular_IC50 Determine Cellular IC50 Cell_Based_Assay->Determine_Cellular_IC50 Determine_Cellular_IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Synthesis End Identification of Lead Compound(s) Lead_Optimization->End

References

In Vivo Validation of Imidazo[1,2-b]pyridazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative overview of the in vivo validation of several key imidazo[1,2-b]pyridazine compounds, offering insights into their efficacy in preclinical models of cancer and inflammatory diseases. The data presented is compiled from peer-reviewed studies, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

I. Comparative Efficacy in In Vivo Models

The following tables summarize the in vivo performance of selected imidazo[1,2-b]pyridazine compounds across different therapeutic areas.

Anticancer Activity
Compound IDTargetIn Vivo ModelDosing RegimenKey Efficacy EndpointResult
A17 mTORA549 human non-small cell lung cancer xenograft (nude mice)50 mg/kg, intraperitoneal injectionTumor growth inhibitionSignificant anticancer effect observed.
27f Mps1 KinaseNot explicitly detailed in abstract, but mentioned as "active in vivo" with oral administration.Orally administeredAntiproliferative activityOrally bioavailable and active in vivo.[1]
TM471-1 (Compound 22) BTKXenograft model (cell line not specified)15 mg/kgTumor growthComplete tumor regression in 7 out of 10 mice.[2]
Anti-inflammatory Activity
Compound IDTargetIn Vivo ModelDosing RegimenKey Efficacy EndpointResult
Compound 6 Tyk2 JH2Rat adjuvant-induced arthritisNot specified in abstractNot specified in abstractFully efficacious in the model.[3]
IKKβ Inhibitor Series IKKβMurine model of TNFα productionNot specified in abstractInhibition of TNFα productionShowed inhibitory activity of TNFα production in mice.

II. Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the protocols for the key experiments cited in this guide.

A549 Xenograft Model for mTOR Inhibitor A17
  • Animal Model: Female BALB/c nude mice (5-6 weeks old).

  • Cell Line: Human non-small cell lung cancer cell line A549.

  • Tumor Implantation: 2 x 106 A549 cells were suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.

  • Treatment: When the tumors reached a volume of approximately 100-200 mm³, the mice were randomized into vehicle control and treatment groups. Compound A17 was administered via intraperitoneal injection at a dose of 50 mg/kg.

  • Tumor Measurement: Tumor volumes were measured periodically with calipers and calculated using the formula: (width² × length)/2.

  • Endpoint: The study endpoint was determined by tumor volume or a specified time point, after which the tumors were excised and weighed.

Rat Adjuvant-Induced Arthritis Model for Tyk2 JH2 Inhibitor (Compound 6)
  • Animal Model: Lewis rats.

  • Induction of Arthritis: Arthritis was induced by a subplantar injection of Freund's complete adjuvant into one of the hind paws.

  • Treatment: Dosing with the Tyk2 JH2 inhibitor (Compound 6) or vehicle was initiated upon the appearance of clinical signs of arthritis.

  • Assessment of Arthritis: The severity of arthritis was evaluated by measuring paw swelling (plethysmometry) and clinical scoring of inflammation, swelling, and erythema.

  • Endpoint: The study concluded after a predefined period, and the efficacy of the compound was determined by the reduction in paw swelling and clinical scores compared to the vehicle-treated group.

Xenograft Model for BTK Inhibitor TM471-1
  • Animal Model: Immunocompromised mice.

  • Tumor Implantation: A specified number of cancer cells (cell line not detailed in the abstract) were subcutaneously implanted.

  • Treatment: Once tumors were established, mice were treated with TM471-1 at a dose of 15 mg/kg.

  • Efficacy Evaluation: Tumor growth was monitored throughout the study. The primary endpoint was the change in tumor volume, with complete regression being a key observation.[2]

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the study's structure.

mTOR Signaling Pathway

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. The imidazo[1,2-b]pyridazine compound A17 targets mTOR, thereby inhibiting downstream signaling and suppressing tumor growth.

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inactivates A17 (Inhibitor) A17 (Inhibitor) A17 (Inhibitor)->mTORC1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: mTOR signaling pathway inhibited by compound A17.

General In Vivo Efficacy Study Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a compound in a xenograft model.

Xenograft_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Implantation->Tumor Growth to Palpable Size Randomization Randomization Tumor Growth to Palpable Size->Randomization Dosing (Vehicle/Compound) Dosing (Vehicle/Compound) Randomization->Dosing (Vehicle/Compound) Monitoring (Tumor Volume, Body Weight) Monitoring (Tumor Volume, Body Weight) Dosing (Vehicle/Compound)->Monitoring (Tumor Volume, Body Weight) Endpoint Reached Endpoint Reached Monitoring (Tumor Volume, Body Weight)->Endpoint Reached Euthanasia & Tissue Collection Euthanasia & Tissue Collection Endpoint Reached->Euthanasia & Tissue Collection Data Analysis Data Analysis Euthanasia & Tissue Collection->Data Analysis Tyk2_Pathway IL-12 / IL-23 IL-12 / IL-23 Cytokine Receptor Cytokine Receptor IL-12 / IL-23->Cytokine Receptor Tyk2 Tyk2 Cytokine Receptor->Tyk2 activates STAT STAT Tyk2->STAT phosphorylates Compound 6 (Inhibitor) Compound 6 (Inhibitor) Compound 6 (Inhibitor)->Tyk2 pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

References

A Comparative Guide to Kinase Inhibitor Scaffolds: Imidazo[1,2-b]pyridazine and Other Key Motifs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the imidazo[1,2-b]pyridazine scaffold, with a focus on its role in kinase inhibition, benchmarked against other prominent kinase inhibitor scaffolds. While specific experimental data for 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid is not publicly available, this guide will utilize data from Ponatinib, a well-established kinase inhibitor featuring the imidazo[1,2-b]pyridazine core, to draw comparisons. This document will delve into quantitative performance data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to offer a comprehensive resource for researchers in kinase inhibitor development.

Introduction to Kinase Inhibitor Scaffolds

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a primary target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. At the heart of these inhibitors are specific chemical structures, or scaffolds, that provide the foundational framework for interacting with the kinase active site. The nature of the scaffold significantly influences a drug's potency, selectivity, and pharmacokinetic properties.

This guide will compare the following kinase inhibitor scaffolds:

  • Imidazo[1,2-b]pyridazine: A privileged scaffold known for its broad kinase inhibitory activity.

  • Thiazole: A key component of the multi-kinase inhibitor Dasatinib.

  • Indolinone: The core structure of Sunitinib, another multi-targeted kinase inhibitor.

  • Quinazoline: The scaffold for Gefitinib, a selective EGFR inhibitor.

  • Indole Carbazole: The structural basis of Staurosporine, a potent but non-selective kinase inhibitor.

Quantitative Comparison of Kinase Inhibitor Scaffolds

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative drugs from each scaffold against a panel of kinases. Lower IC50 values indicate higher potency.

Table 1: IC50 Values (nM) of Kinase Inhibitors Across Different Scaffolds

Kinase TargetImidazo[1,2-b]pyridazine (Ponatinib)Thiazole (Dasatinib)Indolinone (Sunitinib)Quinazoline (Gefitinib)Indole Carbazole (Staurosporine)
BCR-ABL 0.37 (native), 2.0 (T315I)[1][2]<0.78---
SRC -<0.25[3]--6
VEGFR2 --80[4]--
PDGFRβ --2[4]--
c-KIT -----
EGFR --->10,000 (A549)[5]-
PKCα ----0.7[2][6]
PKA ----7[2][6]
CDK2 -->10-fold selective vs VEGFR2--

Data for Sunitinib's selectivity for CDK2 is presented as a fold-difference relative to its primary target, as specific IC50 values were not consistently available in the search results.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the methodologies used to study them is crucial for understanding kinase inhibitor function.

Signaling_Pathways cluster_RTK Receptor Tyrosine Kinase Signaling cluster_Non_RTK Non-Receptor Tyrosine Kinase Signaling cluster_Fusion Fusion Oncoprotein Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF CML_Proliferation CML Cell Proliferation RAS->CML_Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT PI3K->CML_Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation SRC SRC Family Kinases FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 Cell_Adhesion Cell Adhesion, Migration, Invasion FAK->Cell_Adhesion STAT3->Cell_Adhesion STAT3->CML_Proliferation BCR_ABL BCR-ABL BCR_ABL->PI3K BCR_ABL->STAT3 GRB2 GRB2 BCR_ABL->GRB2 SOS SOS GRB2->SOS SOS->RAS

Caption: Overview of key kinase signaling pathways targeted by the discussed inhibitor scaffolds.

Kinase_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Kinase Reaction cluster_Detection Detection & Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (Test Compound) - Assay Buffer Incubation Incubate Kinase, Substrate, and Inhibitor Reagents->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Reaction_Incubation Incubate at Optimal Temperature Initiation->Reaction_Incubation Detection Detect Kinase Activity (e.g., Luminescence, Fluorescence, Radioactivity) Reaction_Incubation->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocols

The following are representative protocols for in vitro kinase assays, which are fundamental for determining the potency of kinase inhibitors.

General Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is widely applicable for various kinases and measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant Kinase (e.g., EGFR, SRC, VEGFR2)

  • Kinase-specific peptide substrate

  • ATP

  • Test Inhibitor (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Setup: In a multi-well plate, add the kinase, peptide substrate, and the test inhibitor in the kinase assay buffer.

  • Kinase Reaction Initiation: Initiate the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radiometric Kinase Assay Protocol (e.g., for Src Kinase)

This "gold standard" method measures the transfer of a radioactive phosphate group from ATP to the substrate.

Materials:

  • Recombinant Src Kinase

  • Src-specific peptide substrate (e.g., KVEKIGEGTYGVVYK)

  • [γ-³²P]ATP

  • ATP (unlabeled)

  • Test Inhibitor

  • Src Kinase Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.2, 125 mM MgCl2, 25 mM MnCl2, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the Src kinase, peptide substrate, and test inhibitor in the reaction buffer.

  • Reaction Initiation: Add a mixture of unlabeled ATP and [γ-³²P]ATP to start the reaction.

  • Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes).

  • Stopping the Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing: Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition based on the reduction in radioactivity compared to the control and determine the IC50 value.

Conclusion

The imidazo[1,2-b]pyridazine scaffold is a versatile and potent platform for the development of kinase inhibitors, as exemplified by the clinical success of Ponatinib. Its ability to be modified to target a range of kinases highlights its importance in medicinal chemistry. While specific data for this compound remains elusive in the public domain, the broader class of imidazo[1,2-b]pyridazine derivatives demonstrates significant potential.

The comparison with other established kinase inhibitor scaffolds such as thiazole, indolinone, and quinazoline reveals the diverse chemical space that has been successfully explored to modulate kinase activity. Each scaffold presents a unique set of properties that can be tailored to achieve desired potency and selectivity profiles. The continued exploration of these and novel scaffolds will undoubtedly lead to the development of the next generation of targeted therapies. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into the fascinating and critical field of kinase inhibitor discovery.

References

Structure-activity relationship (SAR) studies of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 6-Chloro-2-methylimidazo[1,2-b]pyridazine scaffold. While direct SAR studies on a systematic series of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid amides or esters are limited in the public domain, this document synthesizes available data on related imidazo[1,2-b]pyridazine analogs to elucidate key structural determinants for kinase inhibition. The imidazo[1,2-b]pyridazine core is a recognized privileged scaffold in medicinal chemistry, with derivatives showing potent activity against a range of kinases implicated in cancer and inflammatory diseases.[1]

Structure-Activity Relationship (SAR) Overview

The biological activity of imidazo[1,2-b]pyridazine derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. Modifications at the C3 and C6 positions have been most extensively explored and have shown to be critical for potency and selectivity against various kinase targets.

Substitutions at the C3-Position

While direct derivatization of the 3-carboxylic acid of the target scaffold is not widely reported, studies on related analogs with 3-carboxamide moieties provide valuable insights. For instance, in a series of Tyk2 JH2 inhibitors, the C3-amide side chain was found to be crucial for activity. Varying the amine component of the amide demonstrated that different alkyl and cycloalkyl groups are well-tolerated, influencing both enzymatic and cellular potency.

Substitutions at the C6-Position

The C6-position is a key site for modulating the kinase inhibitory activity of the imidazo[1,2-b]pyridazine scaffold. The presence of a chlorine atom, as in the parent scaffold of this guide, is a common feature in many active compounds. Replacement of the chlorine with various substituted amino groups has been a successful strategy in developing potent kinase inhibitors. For example, 6-anilino imidazopyridazine analogs have been identified as Tyk2 JH2 ligands.[2] Further optimization of this position by introducing larger, more complex amine substituents has led to the discovery of highly potent and selective inhibitors of various kinases.

Comparative Biological Data

The following tables summarize the in vitro inhibitory activities of selected imidazo[1,2-b]pyridazine derivatives against different kinase targets. It is important to note that these compounds are structurally related to, but not direct derivatives of, this compound.

Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Tyk2 JH2

Compound IDR¹ (at C3)R² (at C6)Tyk2 JH2 IC₅₀ (nM)Cellular Activity (hWB) IC₅₀ (nM)
6e N-cyclopropylcarboxamide2-pyridylamino1.118
6n N-isopropylcarboxamide2-pyridylamino0.429
6o N-cyclobutylcarboxamide2-pyridylamino1.019
6p N-(3-hydroxy-2,2-dimethylpropyl)carboxamide2-pyridylamino1.220

Data adapted from a study on Tyk2 JH2 inhibitors.[2]

Table 2: Inhibitory Activity of 3,6-Disubstituted Imidazo[1,2-b]pyridazines against various kinases

Compound IDR¹ (at C3)R² (at C6)DYRK1A IC₅₀ (nM)PfCLK1 IC₅₀ (nM)
20a Phenyl4-Methoxyphenyl5032

Data adapted from a study on the exploration of the imidazo[1,2-b]pyridazine scaffold as protein kinase inhibitors.[3]

Experimental Protocols

General Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

A solution of 6-chloropyridazin-3-amine (1 equivalent) and 1,3-dichloroacetone (1.1 equivalents) in a suitable solvent such as 1,2-dimethoxyethane is heated under reflux for an extended period (e.g., 48 hours).[4] After cooling, the solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine.[4] This intermediate can then be further functionalized.

General Procedure for Amination at the C6-Position

Treatment of a 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of primary or secondary alkylamines (2.0 equivalents) in the presence of cesium fluoride (1.0 equivalent) and a phase-transfer catalyst such as benzyltriethylammonium chloride (10 mol%) in a solvent like DMSO at elevated temperatures (e.g., 100°C) for 24 hours can yield the corresponding C6-aminated products in high yields.

PIM1 Kinase Assay (ADP-Glo™ Assay)

The PIM1 kinase activity can be measured using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into a 384-well plate.

  • Enzyme Addition: Dilute recombinant PIM1 kinase in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT) and add to the wells containing the test compounds.

  • Initiation of Kinase Reaction: Prepare a substrate/ATP mixture in the kinase buffer. The reaction is initiated by adding this mixture to the wells.

  • Incubation: The reaction plate is incubated at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC₅₀ values are determined by fitting the data to a dose-response curve.

Tyk2 JH2 Pseudokinase Domain Inhibitor Screening Assay (Fluorescence Polarization)

This assay is designed to screen for small molecules that displace a fluorescently labeled probe from the JH2 domain of Tyk2.

  • Reagent Preparation: Thaw and prepare the JH2 Binding Buffer, the fluorescent JH2 Probe 1, and the recombinant human TYK2 JH2 domain.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Assay Plate Setup: In a 384-well black microplate, add the JH2 Binding Buffer to "Blank" and "Reference" wells.

  • Enzyme Addition: Add diluted TYK2 JH2 to the "Positive Control" and "Test Inhibitor" wells.

  • Compound Addition: Add the diluted test inhibitors to the appropriate wells.

  • Probe Addition: Add the fluorescent JH2 Probe 1 to all wells except the "Blank".

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the fluorescence polarization using a microplate reader. The IC₅₀ values are calculated based on the competition of the test compound with the fluorescent probe for binding to the TYK2 JH2 domain.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway targeted by imidazo[1,2-b]pyridazine derivatives and a general workflow for their synthesis and evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and a point of inhibition.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 6-Chloropyridazin-3-amine Intermediate1 6-Chloro-2-methyl- imidazo[1,2-b]pyridazine -3-carboxylic acid Start->Intermediate1 Cyclization Derivatives Amide/Ester Derivatives Intermediate1->Derivatives Derivatization Biochem Biochemical Assays (e.g., Kinase Inhibition) Derivatives->Biochem Cellular Cell-based Assays (e.g., Antiproliferation) Biochem->Cellular SAR SAR Analysis Cellular->SAR

Caption: General workflow for SAR studies.

References

Comparative Cross-Reactivity Profiling of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of human diseases, from cancers to inflammatory disorders. The efficacy of these inhibitors is intrinsically linked to their selectivity profile. This guide provides a comparative analysis of the cross-reactivity of several key imidazo[1,2-b]pyridazine-based inhibitors, supported by experimental data to aid researchers in selecting appropriate tool compounds and to inform the development of next-generation therapeutics with improved safety and efficacy.

Inhibitor Performance Comparison

The following tables summarize the in vitro potency and selectivity of representative imidazo[1,2-b]pyridazine-based inhibitors against their primary targets and a panel of off-target kinases. This data highlights the diverse kinase families targeted by this scaffold and underscores the varying degrees of selectivity achieved through chemical modifications.

Table 1: Potency of Imidazo[1,2-b]pyridazine-Based Inhibitors Against Primary Kinase Targets

Inhibitor NamePrimary Target(s)IC50 (nM)Reference Compound(s)
PonatinibBCR-ABL (and mutants)0.37 (native), 2.0 (T315I)Imatinib, Nilotinib
Tyk2 JH2 Inhibitor (Compound 6)Tyk2 (JH2 domain)0.004 (Biochemical)Tofacitinib, Ruxolitinib
BTK Inhibitor (TM471-1)BTK1.3Ibrutinib
ROCK2 Inhibitor (Belumosudil/KD025)ROCK2105Fasudil, Y-27632
Mps1 Inhibitor (BAY 1217389)Mps1<10-
PIM Kinase Inhibitor (SGI-1776)PIM1, PIM37, 69-

Table 2: Cross-Reactivity Profile of Selected Imidazo[1,2-b]pyridazine-Based Inhibitors

InhibitorConcentration TestedNumber of Kinases ProfiledNotable Off-Targets (% Inhibition or IC50)
Ponatinib1 µM97VEGFR2, FGFR1, PDGFRα, SRC, KIT, RET, FLT3 (>65% inhibition)[1]
Tyk2 JH2 Inhibitor (Compound 6)-230HIPK4 (480-fold selectivity)
BTK Inhibitor (TM471-1)-310Excellent selectivity reported[2][3][4][[“]]
ROCK2 Inhibitor (Belumosudil/KD025)--CK2α (IC50 = 50 nM)[6][7]
Mps1 Inhibitor (BAY 1217389)--PDGFRβ (<10 nM), Kit (10-100 nM), CLK1/2/4, JNK1/2/3, p38β (100-1000 nM)[8]
PIM Kinase Inhibitor (SGI-1776)1 µM>200Flt-3 (IC50 = 44 nM), Haspin (IC50 = 34 nM)[9][10]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided in Graphviz DOT language.

Experimental Workflow for Kinase Inhibitor Profiling cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Inhibitor_Synthesis Imidazo[1,2-b]pyridazine Inhibitor Synthesis Kinase_Assay In Vitro Kinase Assay (e.g., Radiometric, KINOMEscan) Inhibitor_Synthesis->Kinase_Assay Test Compound Cell_Culture Cancer Cell Lines Inhibitor_Synthesis->Cell_Culture Treatment IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Dose-Response Data Selectivity_Profiling Selectivity Profiling (Kinase Panel) Kinase_Assay->Selectivity_Profiling Broad Screening Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Proliferation_Assay Cell Viability Western_Blot Western Blot Analysis (Target Phosphorylation) Cell_Culture->Western_Blot Protein Lysates EC50_Determination EC50 Determination Proliferation_Assay->EC50_Determination BCR-ABL Signaling Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL TYK2 Signaling Pathway Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK JAK Receptor->JAK STAT STAT TYK2->STAT P JAK->STAT P Gene_Transcription Gene Transcription (Inflammation) STAT->Gene_Transcription Tyk2_Inhibitor Tyk2 JH2 Inhibitor Tyk2_Inhibitor->TYK2 BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 P IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Cell_Survival B-Cell Proliferation & Survival NFkB->Cell_Survival BTK_Inhibitor BTK Inhibitor (TM471-1) BTK_Inhibitor->BTK

References

A Head-to-Head Comparison of Imidazo[1,2-b]pyridazine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus due to its prevalence in a wide range of biologically active molecules, including kinase inhibitors and antiviral agents. The efficient synthesis of this bicyclic system is, therefore, of significant interest to researchers in medicinal chemistry and drug development. This guide provides a head-to-head comparison of the most common and recently developed methods for the synthesis of imidazo[1,2-b]pyridazines, complete with experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most appropriate synthetic strategy.

Key Synthesis Methodologies

The primary methods for the synthesis of the imidazo[1,2-b]pyridazine core can be broadly categorized into four main approaches:

  • Classical Condensation Reactions: The traditional and widely used method involving the condensation of an aminopyridazine with an α-haloketone.

  • Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A powerful one-pot, three-component reaction that offers high efficiency and atom economy.

  • Metal-Catalyzed Cross-Coupling and C-H Activation: Modern synthetic strategies that provide access to a diverse range of functionalized derivatives.

  • Microwave-Assisted Synthesis: A green chemistry approach that often leads to significantly reduced reaction times and improved yields.

Quantitative Comparison of Synthesis Methods

The following tables summarize the key quantitative data for each of the major synthesis methods, providing a basis for comparison of their efficiency and applicability.

Table 1: Classical Condensation Reaction

Starting MaterialsReagents & ConditionsReaction TimeYield (%)Reference
3-Amino-6-chloropyridazine, 2-bromo-1-phenylethan-1-oneNaHCO₃, Ethanol, Reflux4 h85[1]
3-Amino-6-iodopyridazine, 2-bromo-1-(p-tolyl)ethan-1-oneNaHCO₃, Ethanol, Reflux4 h82[1]
3-Amino-6-aryl-pyridazine, appropriate α-halocarbonylSuitable solvent, RefluxNot specifiedGood[2]

Table 2: Groebke-Blackburn-Bienaymé (GBB) Reaction

Amine ComponentAldehyde ComponentIsocyanide ComponentCatalyst & ConditionsReaction TimeYield (%)Reference
2-AminopyridineBenzaldehydetert-Butyl isocyanideYb(OTf)₃, DCM/MeOH (3:1), Microwave, 100 °C1 h95
5-Bromo-2-aminopyridineFurfuralCyclohexyl isocyanideEucalyptol, 110 °C20 min88[3]
2-Amino-5-chloropyridine2-(3-formylphenoxy)acetic acidtert-Butyl isocyanideHClO₄ (cat.), DMF, Room Temperature24 h76

Table 3: Metal-Catalyzed Synthesis

Starting MaterialsCatalyst & ConditionsReaction TimeYield (%)Reference
2-Chloro-3-iodopyridine, 3-aminopyridazinePd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 110 °CNot specified94[4]
2-Iodoglycals, terminal alkynesMo-catalyzed carbonylative Sonogashira cross-couplingNot specifiedGood
2-Aminopyridines, nitroolefinsCuBr, DMF, 80 °C, Air (oxidant)Not specifiedup to 90[5]

Table 4: Microwave-Assisted Synthesis

Starting MaterialsSolvent & ConditionsReaction TimeYield (%)Reference
2-Aminonicotinic acid, chloroacetaldehydeWater, Microwave irradiation30 min92-95[6]
2-Aminopyridines, α-bromoketonesH₂O-IPA, Microwave irradiationminutesExcellent[7]
2-Azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanideNH₄Cl, Microwave irradiation30 min89[8]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis methods discussed.

Classical Condensation Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Procedure: A mixture of 3-amino-6-chloropyridazine (1.0 g, 7.7 mmol), 2-bromo-1-phenylethan-1-one (1.53 g, 7.7 mmol), and sodium bicarbonate (1.3 g, 15.5 mmol) in ethanol (30 mL) is heated at reflux for 4 hours.[1] After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired product.

Groebke-Blackburn-Bienaymé (GBB) Synthesis of N-tert-Butyl-2-phenylimidazo[1,2-b]pyridazin-3-amine

Procedure: To a solution of 3-aminopyridazine (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (5 mL) is added tert-butyl isocyanide (1.2 mmol) and scandium(III) triflate (10 mol%). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the product.

Palladium-Catalyzed Synthesis of Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine

Procedure: A mixture of 2-chloro-3-iodopyridine (1.0 mmol), 3-aminopyridazine (1.2 mmol), palladium(II) acetate (4 mol%), Xantphos (8 mol%), and cesium carbonate (4.0 mmol) in anhydrous toluene (10 mL) is heated at 110 °C under a nitrogen atmosphere for 12 hours.[4] The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired product.

Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid

Procedure: A mixture of a 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL) is subjected to microwave irradiation at 100 °C for 30 minutes.[6] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the pure product.

Mechanistic Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the key synthetic transformations.

classical_condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Aminopyridazine 3-Aminopyridazine N-Alkylation N-Alkylation 3-Aminopyridazine->N-Alkylation Nucleophilic attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-Alkylation Cyclization Cyclization N-Alkylation->Cyclization Intramolecular condensation Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Cyclization->Imidazo[1,2-b]pyridazine Dehydration

Caption: Mechanism of the classical condensation reaction.

gbb_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyridazine Aminopyridazine Imine Imine Aminopyridazine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile Ylide Nitrile Ylide Imine->Nitrile Ylide + Isocyanide Cycloadduct Cycloadduct Nitrile Ylide->Cycloadduct [4+1] Cycloaddition 3-Aminoimidazo[1,2-b]pyridazine 3-Aminoimidazo[1,2-b]pyridazine Cycloadduct->3-Aminoimidazo[1,2-b]pyridazine Aromatization

Caption: The Groebke-Blackburn-Bienaymé reaction pathway.[9]

pd_catalyzed_synthesis Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Aryl-Halide Aryl-Halide Aryl-Halide->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange Aminopyridazine Aminopyridazine Aminopyridazine->Ligand Exchange Amine Complex Amine Complex Ligand Exchange->Amine Complex Reductive Elimination Reductive Elimination Amine Complex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Product Product Reductive Elimination->Product Base Base Base->Reductive Elimination

Caption: Catalytic cycle for Palladium-catalyzed C-N coupling.

Conclusion

The choice of synthetic method for constructing the imidazo[1,2-b]pyridazine core depends heavily on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

  • The classical condensation reaction remains a robust and straightforward method for accessing a variety of imidazo[1,2-b]pyridazines, particularly when the corresponding α-haloketones are readily available.

  • The Groebke-Blackburn-Bienaymé reaction is a highly efficient, one-pot method for the synthesis of 3-amino-substituted imidazo[1,2-b]pyridazines. Its multicomponent nature allows for rapid library synthesis and exploration of structure-activity relationships.

  • Metal-catalyzed reactions offer unparalleled versatility in the functionalization of the imidazo[1,2-b]pyridazine scaffold. These methods are particularly useful for introducing a wide range of substituents that are not accessible through classical methods.

  • Microwave-assisted synthesis provides a significant advantage in terms of reaction time and often leads to higher yields, aligning with the principles of green chemistry. This technique can be applied to accelerate both classical condensations and multicomponent reactions.

Researchers and drug development professionals should consider these factors when selecting a synthetic route for their target imidazo[1,2-b]pyridazine derivatives. The data and protocols presented in this guide offer a solid foundation for making an informed decision.

References

Evaluating the Selectivity of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent modulators of various biological targets. Derivatives of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid, in particular, have demonstrated significant potential as highly selective inhibitors of several key protein kinases implicated in cancer and inflammatory diseases. This guide provides an objective comparison of the selectivity profiles of these derivatives against their primary targets and relevant off-targets, supported by experimental data from published literature.

Kinase Inhibitor Selectivity Profiles

Derivatives of the imidazo[1,2-b]pyridazine core have been extensively studied as inhibitors of multiple kinase families. The selectivity of these compounds is a critical attribute, as off-target inhibition can lead to undesirable side effects. The following tables summarize the selectivity data for representative compounds against their intended targets and a panel of other kinases.

Mps1 (TTK) Kinase Inhibitors

Monopolar spindle 1 (Mps1) is a crucial kinase involved in the spindle assembly checkpoint, making it an attractive target for oncology. An imidazo[1,2-b]pyridazine derivative, compound 27f , has been identified as a highly potent and selective Mps1 inhibitor.[1][2]

CompoundTargetIC50 (nM)Selectivity PanelKey Off-Targets (Inhibition >50% @ 1µM)Reference
27f Mps1 (cellular)0.70192 KinasesNot specified, but described as "selective"[1][2]
Alternative: 21b (imidazo[1,2-a]pyrazine core)Mps1 (cellular)Improved cellular activity over initial hits, but poor oral bioavailabilityNot specifiedNot specified[1][2]

Table 1: Comparative data for an imidazo[1,2-b]pyridazine-based Mps1 inhibitor.

Tyk2 (Janus Kinase Family) Inhibitors

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a key mediator in cytokine signaling pathways involved in autoimmune and inflammatory diseases. Researchers have developed imidazo[1,2-b]pyridazine derivatives that allosterically inhibit Tyk2 by binding to its regulatory pseudokinase (JH2) domain, thereby achieving high selectivity over other JAK family members.[3][4]

CompoundTargetKd or IC50 (nM)Selectivity Data (IC50 in nM or % Inhibition @ 1µM)Reference
Compound 6 Tyk2 JH2Potent (exact value not specified)>10,000-fold selective over a panel of 230 kinases. JAK1-3 IC50 > 2000 nM. HIPK4 is the only significant off-target (480-fold selectivity).[3]
Compound 18 Tyk2 JH2LLE = 6.2Fully selective over Janus catalytic domains.[4]
Compound 29 Tyk2 JH2Potent (exact value not specified)Highly selective profile.[4]
Alternative: Ropsacitinib (Pan-JAK inhibitor)JAK1/2/3/Tyk2-Poor selectivity among JAK family members.[5]

Table 2: Selectivity of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors compared to a pan-JAK inhibitor.

DYRK/CLK Kinase Inhibitors

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurological disorders and some cancers. Imidazo[1,2-b]pyridazines have been optimized as selective DYRK1A inhibitors, with a key challenge being selectivity against the closely related CDC-like kinases (CLKs).[6][7]

CompoundTargetIC50 (nM)Selectivity against related kinases (% Inhibition @ 1µM)Reference
Compound 17 DYRK1APotent cellular inhibitorDYRK1B (99%), DYRK2 (99%), CLK1 (98%), CLK4 (97%), Haspin (99%)[6]
Compound 29 DYRK1APotent (exact value not specified)Improved selectivity against CLK kinases compared to compound 17.[6]

Table 3: Selectivity profile of imidazo[1,2-b]pyridazine-based DYRK1A inhibitors.

ALK Kinase Inhibitors

Anaplastic lymphoma kinase (ALK) is a driver of certain cancers, but resistance mutations can limit the efficacy of inhibitors. Macrocyclic imidazo[1,2-b]pyridazine derivatives have been designed to overcome this resistance.[8]

CompoundTargetIC50 (nM)Cellular IC50 (nM)Reference
O-10 ALKWT2.6Karpas299: 38[8]
ALKG1202R6.4BaF3-EML4-ALKG1202R: 52[8]
ALKL1196M/G1202R23BaF3-EML4-ALKL1196M/G1202R: 64[8]
Alternative: Repotrectinib ALKWT-Karpas299: 40[8]
ALKG1202R-BaF3-EML4-ALKG1202R: 164[8]
ALKL1196M/G1202R-BaF3-EML4-ALKL1196M/G1202R: 208[8]

Table 4: Potency of an imidazo[1,2-b]pyridazine ALK inhibitor against wild-type and resistant mutants compared to Repotrectinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of selectivity data. Below are generalized protocols for key assays cited in the evaluation of these compounds.

In Vitro Kinase Assay (General Protocol)

This protocol is designed to measure the ability of a compound to inhibit the activity of a specific kinase by quantifying the phosphorylation of a substrate.

  • Reagent Preparation : Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Prepare stock solutions of the test compound in DMSO.

  • Enzyme and Substrate Preparation : Dilute the recombinant kinase and its specific substrate (peptide or protein) in the kinase reaction buffer.

  • Assay Plate Setup : Add the test compound dilutions to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction : Add the diluted kinase to the wells. Initiate the reaction by adding a mixture of the substrate and ATP (often at its Km concentration). For radioactive assays, [γ-³²P]-ATP or [γ-³³P]-ATP is used.[9][10]

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).

  • Detection : Stop the reaction. The method of detection depends on the assay format:

    • Radiometric : Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated radioactive ATP, and measure the incorporated radioactivity using a scintillation counter.[10]

    • Luminescence (e.g., ADP-Glo™) : Add a reagent to stop the kinase reaction and deplete remaining ATP. Then, add a detection reagent to convert the ADP produced into ATP, which drives a luciferase reaction, generating a luminescent signal proportional to kinase activity.[11]

    • Fluorescence/FRET : Use a phosphorylated substrate-specific antibody or a fluorescently labeled substrate.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay for GABA-A Receptors (General Protocol)

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.[12][13]

  • Membrane Preparation : Homogenize brain tissue (e.g., rat cortex or hippocampus) in a cold buffer and centrifuge to isolate the cell membranes containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.[13]

  • Assay Setup : In test tubes, combine the prepared membranes, a known concentration of a specific radioligand (e.g., [³H]-Flumazenil for the benzodiazepine site), and varying concentrations of the unlabeled test compound.

  • Nonspecific Binding : Prepare parallel tubes containing a high concentration of a known non-radioactive ligand (e.g., Diazepam) to determine nonspecific binding.

  • Incubation : Incubate the mixture at a specific temperature (e.g., 0-4°C) for a set time to allow the binding to reach equilibrium.

  • Separation : Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with cold buffer to remove any remaining unbound ligand.

  • Quantification : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis : Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding data, for example, using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

Diagrams created using Graphviz DOT language help to visualize the complex biological pathways and experimental processes involved.

Kinase_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (Imidazo[1,2-b]pyridazine) Reaction Incubate Components in Microplate Compound->Reaction Serial Dilution Kinase Recombinant Kinase Kinase->Reaction Substrate Substrate + ATP Substrate->Reaction Buffer Kinase Buffer Buffer->Reaction Detection Stop Reaction & Add Detection Reagent Reaction->Detection Signal Measure Signal (Luminescence/Radioactivity) Detection->Signal IC50 Calculate % Inhibition & Determine IC50 Signal->IC50 Selectivity Selectivity Profile IC50->Selectivity Compare with other kinases

Caption: Workflow for in vitro kinase inhibitor selectivity screening.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAKs Tyk2 / JAK Receptor->JAKs 2. Activation STAT STAT JAKs->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Transcription Gene Transcription (Inflammation) DNA->Transcription 6. Transcription Inhibitor Imidazo[1,2-b]pyridazine (Tyk2 JH2 Inhibitor) Inhibitor->JAKs Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a Tyk2 inhibitor.

Spindle_Assembly_Checkpoint cluster_mitosis Mitosis KT Unattached Kinetochore Mps1 Mps1 Kinase KT->Mps1 1. Recruits & Activates MCC Mitotic Checkpoint Complex (MCC) Mps1->MCC 2. Catalyzes Assembly Anaphase Anaphase Onset Mps1->Anaphase Checkpoint Satisfaction (Normal Process) APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C 3. Inhibits APC_C->Anaphase Blocked Inhibitor Imidazo[1,2-b]pyridazine (Mps1 Inhibitor) Inhibitor->Mps1 Inhibition

Caption: Role of Mps1 in the Spindle Assembly Checkpoint and its inhibition.

References

Assessing the Pharmacokinetic Properties of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the FDA-approved kinase inhibitor Ponatinib.[1][2] This guide provides a comparative assessment of the pharmacokinetic properties of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid esters and related imidazo[1,2-b]pyridazine derivatives. By presenting available experimental data and detailed methodologies, this document aims to inform the development of novel therapeutics with enhanced pharmacokinetic profiles.

Comparative Pharmacokinetic Data

To provide a meaningful comparison, this section summarizes key pharmacokinetic parameters of Ponatinib and a representative imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitor. While specific data for this compound esters is not publicly available, the data presented for these structurally related compounds offer valuable insights into the potential pharmacokinetic profile of this class of molecules.

ParameterPonatinib (Human)Imidazo[1,2-b]pyridazine Tyk2 JH2 Inhibitor (Compound 6) (Rat)
Route of Administration OralOral
Dose 45 mg10 mg/kg
Tmax (h) ~4.84.0
Cmax (ng/mL) ~54.7 (steady state)1330
AUC (µg·h/mL) ~1.31 (steady state)12.3
Terminal Half-life (t1/2, h) ~224.1
Oral Bioavailability (F%) Not explicitly stated, but readily absorbed68%
Metabolism Major circulating components are ponatinib and its inactive carboxylic acid metabolite.[3]Dramatically improved metabolic stability compared to earlier analogs.[4]
Excretion Primarily in feces (86.6%), with a small amount in urine (5.4%).[3]Not specified

Table 1: Comparative Pharmacokinetic Parameters of Imidazo[1,2-b]pyridazine Derivatives.[3][4][5][6]

Key Signaling Pathways

Imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of various kinases and receptors, often modulating critical signaling pathways implicated in diseases like cancer and inflammatory conditions.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8][9][10] Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation S6K1->Proliferation PTEN PTEN PTEN->PIP3 inhibits

PI3K/Akt/mTOR signaling cascade.
Corticotropin-Releasing Factor Receptor 1 (CRF1) Signaling

The Corticotropin-Releasing Factor Receptor 1 (CRF1) is a G protein-coupled receptor that plays a significant role in the body's response to stress.[11][12][13] Activation of CRF1 signaling pathways is implicated in stress-related disorders.

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Gs Gs CRF1R->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates ERK ERK1/2 PKA->ERK CREB CREB PKA->CREB Gene Gene Transcription ERK->Gene CREB->Gene Stress Stress Response Gene->Stress

CRF1 receptor signaling cascade.

Experimental Protocols

Standard in vitro and in vivo assays are essential for determining the pharmacokinetic properties of drug candidates. The following are detailed methodologies for key experiments.

In Vitro Metabolic Stability Assay (Hepatocytes)

This assay assesses the rate at which a compound is metabolized by liver enzymes.

Workflow:

Hepatocyte_Stability_Workflow start Start thaw Thaw Cryopreserved Hepatocytes start->thaw prepare Prepare Hepatocyte Suspension (e.g., 1x10^6 cells/mL) thaw->prepare add_compound Add Test Compound (e.g., 1 µM) prepare->add_compound incubate Incubate at 37°C with Shaking add_compound->incubate sample Sample at Multiple Time Points (0, 15, 30, 60, 120 min) incubate->sample quench Quench Reaction (e.g., with Acetonitrile) sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate % Remaining, t1/2, and Intrinsic Clearance analyze->calculate end End calculate->end

Hepatocyte metabolic stability workflow.

Methodology:

  • Hepatocyte Preparation: Cryopreserved human or animal hepatocytes are thawed and suspended in an appropriate incubation medium (e.g., Williams' Medium E) to a final concentration of 1 x 10^6 viable cells/mL.[14][15]

  • Compound Incubation: The test compound (typically at a final concentration of 1 µM) is added to the hepatocyte suspension.[16]

  • Incubation and Sampling: The mixture is incubated at 37°C in a shaking water bath. Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.[16][17]

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) is determined from the slope of the natural log of the percent remaining versus time curve. Intrinsic clearance (CLint) can then be calculated.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal drug absorption and identify compounds that are substrates for efflux transporters.[18][19][20]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.[18]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • Apical to Basolateral (A-B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This mimics absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This is used to assess active efflux.

  • Sample Analysis: Samples from both chambers are collected at specific time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to proteins in the blood plasma, which influences its distribution and availability to reach its target.[21][22][][24]

Methodology:

  • Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

  • Sample Preparation: Plasma (from human or animal sources) is placed in one chamber, and a buffer solution is placed in the other. The test compound is added to the plasma chamber.

  • Equilibrium: The apparatus is incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sample Collection and Analysis: Aliquots are taken from both the plasma and buffer chambers and analyzed by LC-MS/MS to determine the concentration of the test compound.

  • Data Analysis: The percentage of plasma protein binding is calculated from the difference in compound concentration between the two chambers.

In Vivo Pharmacokinetic Study in Rats

This study provides comprehensive information about the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.[25][26]

  • Dosing: The test compound is administered to the rats, usually via oral gavage or intravenous injection.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[25]

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.[25]

References

Comparative Analysis of Imidazo[1,2-b]pyridazine Isomers' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the varied biological activities of imidazo[1,2-b]pyridazine and its isomers, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The imidazopyridine scaffold, a fused heterocyclic system, is a prominent feature in numerous biologically active compounds. Isomeric variations of this core structure give rise to a diverse range of pharmacological profiles. This guide provides a comparative analysis of the biological activities of imidazo[1,2-b]pyridazine and its related isomers, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine. The primary focus is on their roles as kinase inhibitors and anti-cancer agents, with supporting data from various studies.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative data on the biological activities of various imidazo[1,2-b]pyridazine derivatives and their isomers. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Imidazopyridine Isomers (IC50 values in µM)

Compound ID/ReferenceImidazo[1,2-b]pyridazine DerivativeImidazo[1,2-a]pyridine DerivativeImidazo[4,5-b]pyridine DerivativeCancer Cell LineReference
Compound 15 -1.6-MCF-7 (Breast)[1]
Compound 15 -22.4-MDA-MB-231 (Breast)[1]
IP-5 -45-HCC1937 (Breast)[2]
IP-6 -47.7-HCC1937 (Breast)[2]
IP-7 -79.6-HCC1937 (Breast)[2]
Compound I --Significant ActivityMCF-7 (Breast)[3]
Compound I --Significant ActivityHCT116 (Colon)[3]
Compound 10 --0.4Colon Carcinoma[4]
Compound 14 --0.7Colon Carcinoma[4]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Derivatives (IC50/Kᵢ values in nM)

Compound ID/ReferenceIsomer ScaffoldTarget KinaseIC50/Kᵢ (nM)Reference
Ponatinib Imidazo[1,2-b]pyridazineMultipleVaries[5]
Compound 6 Imidazo[1,2-b]pyridazineTyk2 JH2Kᵢ = 0.015 - 0.035[6]
Compound 6b Imidazo[1,2-b]pyridazineTyk2 JH2IC50 = 817[6]
K00135 Imidazo[1,2-b]pyridazinePIM1IC50 ~100[7]
K00135 Imidazo[1,2-b]pyridazinePIM2IC50 >1000[7]
Compound 46 Imidazo[1,2-a]pyridineCDK2IC50 = 5[8]
Compound 47 Imidazo[1,2-b]pyridazineCDK2IC50 = 3[8]
MET kinase-IN-4 Not SpecifiedMETIC50 = 1.9[9]
MET kinase-IN-4 Not SpecifiedFlt-3IC50 = 4[9]
MET kinase-IN-4 Not SpecifiedVEGFR-2IC50 = 27[9]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a representative experimental workflow relevant to the biological evaluation of imidazo[1,2-b]pyridazine isomers.

experimental_workflow Experimental Workflow for In Vitro Drug Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Lines) treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Imidazopyridine Isomers) compound_prep->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_acquisition Data Acquisition (Absorbance Reading) viability_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc results Results Interpretation ic50_calc->results

A representative experimental workflow for in vitro screening.

pi3k_akt_mtor_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC TSC1/TSC2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation eIF4EBP1->Proliferation Inhibition of translation initiation is released Inhibitor Imidazopyridine mTOR Inhibitor Inhibitor->mTORC1

The PI3K/Akt/mTOR signaling pathway and inhibition point.

nf_kappab_pathway IKKβ/NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IKB IκB IKK_complex->IKB Phosphorylates NFkB NF-κB IKB->NFkB Sequesters in cytoplasm Ub Ubiquitination IKB->Ub Nucleus Nucleus NFkB->Nucleus Translocates to Proteasome Proteasome Ub->Proteasome Degradation Proteasome->NFkB Releases Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine IKKβ Inhibitor Inhibitor->IKK_complex

IKKβ-mediated NF-κB signaling and point of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis of imidazo[1,2-b]pyridazine isomers.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the imidazopyridine compounds in culture medium to achieve the desired final concentrations.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-treated control wells.[10]

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Generic Luminescence-Based Protocol)

This protocol is a general method for determining the in vitro inhibitory activity of a compound against a specific kinase (e.g., PIM1, Mps1, IKKβ, c-Met, VEGFR-2, mTOR, GSK-3β).

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor compound in a suitable buffer (e.g., kinase buffer with a low percentage of DMSO).[13][14][15]

    • Prepare a master mix containing the recombinant kinase and its specific substrate in kinase buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the diluted inhibitor or vehicle control.

    • Add the master mix (kinase and substrate) to the wells.

    • Initiate the kinase reaction by adding ATP solution to all wells.[13][14][15]

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[13][15][16]

  • Signal Detection (e.g., using ADP-Glo™ Kinase Assay Kit):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for approximately 40 minutes.[13][15][16]

    • Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.[13][15][16]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.[15]

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Radioligand Binding Assay for Aβ Plaques

This assay is used to determine the binding affinity of compounds to amyloid-beta (Aβ) plaques, relevant in Alzheimer's disease research.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., from a relevant animal model or post-mortem human tissue) or cells expressing the target in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a suitable buffer. Determine the protein concentration.[17]

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and a fixed concentration of a suitable radioligand (e.g., a tritiated or iodinated Aβ ligand).[17]

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.[17]

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid vacuum filtration through a filter mat that traps the membranes.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[17]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Calculate the IC50 value of the test compound and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.[17]

Conclusion

The imidazo[1,2-b]pyridazine scaffold and its isomers represent a versatile platform for the development of potent and selective modulators of various biological targets. As demonstrated by the compiled data, subtle changes in the core structure and peripheral substituents can lead to significant differences in biological activity, particularly in the context of kinase inhibition and anticancer effects. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel therapeutic agents based on these privileged heterocyclic systems. Further head-to-head comparative studies under standardized conditions will be crucial for a more definitive structure-activity relationship analysis across the different imidazopyridine isomer classes.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound and a carboxylic acid, this substance requires specific handling and disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

    • Hand Protection: Use chemical-impermeable gloves.[2]

    • Body Protection: A laboratory coat or apron is essential to prevent skin contact.[2]

    • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

  • Handling Procedures:

    • Avoid direct contact with the chemical, including inhalation.[2]

    • Prevent the formation of dust.[4]

    • Ensure that emergency equipment, such as eyewash stations and safety showers, is readily accessible.[1][4]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

    • Wash hands thoroughly after handling the substance.[2]

Waste Characterization and Segregation

Proper identification and segregation of chemical waste is the foundational step in a compliant disposal process. This compound falls into the category of halogenated organic waste .

  • Segregation: This compound must be collected separately from non-halogenated organic waste.[5][6][7] It should also be kept separate from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[1][8]

  • Prohibited Disposal Methods:

    • Do not dispose of this chemical down the drain.[8][9][10]

    • Do not dispose of this chemical in the regular trash.[2][9]

    • Do not permit evaporation as a method of disposal.[9]

Step-by-Step Disposal Protocol

Follow these procedural steps for the collection and disposal of this compound waste.

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container.[11][12] Plastic containers are often preferred for their durability and resistance to a wide range of chemicals.[10]

    • Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.[7][8]

  • Waste Collection:

    • Collect all waste materials containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads from a spill), in the designated container.

    • Keep the waste container closed at all times, except when actively adding waste.[7][8][10]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".[13]

    • Identify the contents fully: "This compound ". Avoid using abbreviations or chemical formulas.[7]

    • List all constituents and their approximate percentages if it is a mixed waste stream.[6][13]

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").

    • Record the accumulation start date (the date the first drop of waste was added to the container).[12]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][10]

    • Ensure the SAA is in a well-ventilated area, away from heat and sources of ignition.[8]

    • Use secondary containment, such as a larger, chemically resistant bin, to capture any potential leaks.[8][11]

    • Segregate the halogenated waste container from incompatible waste streams, such as acids, bases, and oxidizers.[5][8]

  • Disposal Request:

    • Once the container is nearly full (approximately three-quarters capacity) or reaches the local regulatory storage time limit, arrange for its disposal.[5]

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[10]

    • Do not transport hazardous waste containers yourself.[9] The removal must be handled by trained professionals.[8]

Disposal Decision Summary

The following table summarizes the key characteristics and disposal procedures for this compound.

CharacteristicHazard ClassificationRecommended ActionProhibited Actions
Chemical Nature Halogenated Organic Compound, Carboxylic AcidSegregate as Halogenated Organic Waste .Mixing with non-halogenated waste; Drain disposal; Trash disposal.
Physical State SolidCollect solid waste and contaminated materials in a designated container.Disposal as regular solid waste.
Toxicity/Hazards Skin and eye irritant.[4] Potential for respiratory irritation.[4]Handle with appropriate PPE in a fume hood.Handling in open, poorly ventilated areas.
Final Disposal Professional Disposal RequiredTransfer to a licensed chemical destruction plant, likely via controlled incineration with flue gas scrubbing.[14]On-site treatment without EHS approval; Landfilling.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated: 6-Chloro-2-methylimidazo [1,2-b]pyridazine-3-carboxylic acid classify Classify Waste: Halogenated Organic Acid start->classify select_container Select a Labeled, Compatible 'Halogenated Waste' Container classify->select_container collect_waste Collect Waste and Contaminated Materials select_container->collect_waste seal_container Keep Container Securely Sealed When Not in Use collect_waste->seal_container storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal_container->storage check_full Container Full or Storage Time Limit Reached? storage->check_full check_full->storage No request_pickup Contact EHS or Licensed Waste Disposal Vendor for Pickup check_full->request_pickup Yes end Proper Disposal Complete request_pickup->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.

References

Essential Safety and Logistical Information for Handling 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid was not publicly available at the time of this writing. The following guidance is synthesized from the SDS of a closely related isomer, 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, and general safety protocols for handling chlorinated heterocyclic compounds and powdered active pharmaceutical ingredients (APIs). It is imperative to conduct a thorough risk assessment and consult with your institution's environmental health and safety department before handling this chemical.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans with procedural, step-by-step guidance.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the available data for the isomeric compound 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, this chemical is considered hazardous.[1] It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[1] Handling of fine powders, especially potent APIs, poses inhalation risks, and even trace amounts can have health effects.[2] Therefore, stringent containment and personal protective measures are necessary.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Respiratory Protection NIOSH-approved respirator (e.g., N95 for powders, or a full-face respirator if irritation is experienced).[1][3]To prevent inhalation of airborne powder, which can cause respiratory irritation.[1]
Eye and Face Protection Chemical safety goggles or a face shield.[3]To protect against serious eye irritation from dust and splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after.To prevent skin contact, as the compound is a known skin irritant.[1]
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes. Consider disposable coveralls for extensive handling.To minimize skin exposure to the chemical powder.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize exposure.[4]

1. Preparation:

  • Ensure the chemical fume hood or biological safety cabinet is functioning correctly.
  • Gather all necessary equipment: analytical balance, spatula, weighing paper, appropriate glassware, and solvent.
  • Don all required PPE as outlined in Table 1.

2. Weighing the Compound:

  • Place a clean weighing paper on the analytical balance and tare it.
  • Carefully transfer the desired amount of the solid compound onto the weighing paper using a clean spatula. Avoid creating dust.
  • Record the exact weight.

3. Dissolving the Compound:

  • Carefully transfer the weighed powder into the appropriate glassware (e.g., beaker or flask).
  • Add the desired solvent and mix gently until the solid is fully dissolved. A vortex mixer or sonicator can be used if necessary.
  • Properly label the container with the chemical name, concentration, date, and your initials.

4. Post-Handling:

  • Carefully dispose of the weighing paper and any other contaminated disposable materials in a designated hazardous waste container.
  • Clean the spatula and any non-disposable equipment with an appropriate solvent.
  • Wipe down the work surface within the fume hood.
  • Remove PPE in the correct order to avoid self-contamination and dispose of it in the designated waste stream.
  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

As a chlorinated organic compound, this compound and its associated waste must be treated as hazardous waste.

  • Solid Waste: All solid waste, including contaminated gloves, weighing paper, and excess chemical, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container for halogenated organic waste.[5] Do not pour this waste down the drain.

  • Disposal Method: The primary recommended disposal method for chlorinated organic residues is high-temperature incineration by a licensed hazardous waste management company.[6] This process decomposes the compound into gaseous byproducts that can be scrubbed to prevent atmospheric pollution.[6]

Workflow Visualization

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_cleanup Cleanup and Disposal cluster_waste Waste Management prep1 Verify Fume Hood/BSC prep2 Gather Equipment prep1->prep2 prep3 Don PPE prep2->prep3 weigh Weigh Compound prep3->weigh dissolve Dissolve Compound weigh->dissolve label_solution Label Solution dissolve->label_solution collect_liquid Collect Liquid Waste dissolve->collect_liquid dispose_solid Dispose of Solid Waste label_solution->dispose_solid clean_equip Clean Equipment dispose_solid->clean_equip remove_ppe Remove and Dispose of PPE clean_equip->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands incineration High-Temperature Incineration collect_liquid->incineration

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.